2-Formyl-5-phenylphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-4-phenylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-9-12-7-6-11(8-13(12)15)10-4-2-1-3-5-10/h1-9,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPFIHPHEGDBQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70468870 | |
| Record name | 2-hydroxy-4-phenylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35664-67-6 | |
| Record name | 2-hydroxy-4-phenylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Formyl-5-phenylphenol chemical structure and properties
Prepared by: Gemini, Senior Application Scientist
Forward
This technical guide provides a detailed overview of the chemical compound 2-Formyl-5-phenylphenol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document consolidates the available information on its chemical structure, properties, synthesis, and potential applications, while also highlighting areas where data remains limited. As a compound with underexplored potential, this guide serves as a foundational resource to stimulate further investigation into its unique characteristics and applications.
Introduction and Chemical Identity
This compound, also known by its IUPAC name 3-hydroxy-[1,1'-biphenyl]-4-carboxaldehyde, is an aromatic organic compound. Its structure features a biphenyl backbone with a formyl (-CHO) and a hydroxyl (-OH) group attached to one of the phenyl rings. This unique arrangement of functional groups suggests a rich chemical reactivity and potential for diverse applications, particularly in the synthesis of more complex molecules.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 3-hydroxy-[1,1'-biphenyl]-4-carboxaldehyde |
| Synonyms | This compound, 4-phenyl-2-hydroxybenzaldehyde, 4-phenylsalicylaldehyde, 3-hydroxybiphenyl-4-carbaldehyde |
| CAS Number | 35664-67-6 |
| Molecular Formula | C₁₃H₁₀O₂ |
| Molecular Weight | 198.22 g/mol |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)O |
| InChI Key | PQPFIHPHEGDBQE-UHFFFAOYSA-N |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not extensively reported in publicly available literature. However, based on its structure and the properties of analogous compounds, we can infer certain characteristics.
Table 2: Predicted and Inferred Physicochemical Properties
| Property | Predicted/Inferred Value | Remarks |
| Melting Point | Not available | Expected to be a solid at room temperature. |
| Boiling Point | Not available | Likely to have a high boiling point due to its molecular weight and polar functional groups. |
| Solubility | Not available | Predicted to have low solubility in water and good solubility in organic solvents like ethanol, acetone, and DMSO. |
| pKa | ~7.95 (Predicted) | The phenolic hydroxyl group is expected to be weakly acidic.[1] |
| Appearance | Not available | Likely a crystalline solid, potentially off-white to yellowish in color. |
Synthesis and Reactivity
Synthetic Approaches
Specific, high-yield synthetic protocols for this compound are not well-documented in readily accessible scientific literature. However, its structure suggests that it could be synthesized through established organic chemistry reactions. A plausible synthetic route could involve the formylation of 3-phenylphenol.
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of this compound.
Protocol: Vilsmeier-Haack Formylation (Hypothetical)
-
Rationale: The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic rings, such as phenols.
-
Step 1: Reagent Preparation: In a cooled, inert atmosphere, slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) to form the Vilsmeier reagent.
-
Step 2: Reaction: Dissolve 3-phenylphenol in a suitable solvent and add the prepared Vilsmeier reagent dropwise at a controlled temperature.
-
Step 3: Work-up: After the reaction is complete, quench the reaction mixture with an aqueous sodium acetate solution.
-
Step 4: Purification: Extract the product with an organic solvent, followed by purification techniques such as column chromatography to isolate this compound.
Note: This is a generalized, hypothetical protocol. The specific reaction conditions, including temperature, reaction time, and purification methods, would require experimental optimization.
Chemical Reactivity
The chemical reactivity of this compound is dictated by its three key structural components: the phenolic hydroxyl group, the aromatic aldehyde, and the biphenyl system.
-
Phenolic Hydroxyl Group: This group can undergo O-alkylation, O-acylation, and can act as a directing group in electrophilic aromatic substitution. Its acidity allows for the formation of a phenoxide ion, which is a strong nucleophile.
-
Aromatic Aldehyde: The formyl group is susceptible to nucleophilic attack and can participate in a variety of reactions, including Wittig reactions, aldol condensations, and the formation of imines (Schiff bases). It can also be oxidized to a carboxylic acid or reduced to a primary alcohol.
-
Biphenyl System: The two phenyl rings provide a scaffold for further functionalization through electrophilic aromatic substitution reactions.
Spectroscopic Characterization
Detailed experimental spectroscopic data for this compound is scarce. The following are predicted key spectral features based on its structure.
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Key Features |
| ¹H NMR | - A singlet for the aldehyde proton (CHO) in the range of 9.5-10.5 ppm. - A singlet for the phenolic proton (OH), which may be broad and its chemical shift will be concentration-dependent. - Aromatic protons on both phenyl rings, likely appearing as multiplets in the range of 6.8-8.0 ppm. |
| ¹³C NMR | - A signal for the aldehyde carbonyl carbon in the range of 190-200 ppm. - Signals for the aromatic carbons, with the carbon bearing the hydroxyl group shifted downfield and the carbon bearing the formyl group also showing a characteristic shift. |
| IR Spectroscopy | - A broad O-H stretching band for the phenolic hydroxyl group around 3200-3600 cm⁻¹. - A strong C=O stretching band for the aldehyde group around 1680-1700 cm⁻¹. - C-H stretching bands for the aromatic rings around 3000-3100 cm⁻¹. - C=C stretching bands for the aromatic rings in the 1450-1600 cm⁻¹ region. |
| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z = 198.0681, corresponding to the molecular formula C₁₃H₁₀O₂. - Fragmentation patterns may include the loss of the formyl group (CHO) and other characteristic fragments of the biphenyl structure. |
Potential Applications and Biological Activity
While specific applications for this compound are not well-documented, its structural motifs are present in molecules with known biological activities. The salicylaldehyde moiety is a key component in many Schiff base ligands and has been investigated for its antimicrobial and anticancer properties. The biphenyl structure is a common scaffold in medicinal chemistry, found in a variety of therapeutic agents.
Potential Areas of Application:
-
Pharmaceutical Synthesis: As a building block for the synthesis of novel drug candidates. The combination of the reactive aldehyde and hydroxyl groups makes it a versatile starting material for creating diverse molecular libraries.
-
Ligand Design: The salicylaldehyde functionality allows for the straightforward synthesis of Schiff base ligands, which can form stable complexes with various metal ions. These complexes have potential applications in catalysis and materials science.
-
Antioxidant Research: Phenolic compounds are known for their antioxidant properties. The potential of this compound as an antioxidant could be an area of future investigation.
Safety and Handling
There is no specific safety and toxicity data available for this compound. Therefore, it should be handled with the standard precautions for a novel chemical compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Logical Relationship of Functional Groups and Potential Reactivity:
Caption: Reactivity map of this compound based on its functional groups.
Conclusion
This compound is a chemical compound with a promising molecular architecture for applications in synthetic chemistry, medicinal chemistry, and materials science. However, the current body of publicly available scientific literature on this specific molecule is limited. This guide has synthesized the available information and provided inferred properties and reactivity based on its structural components. It is our hope that this document will serve as a catalyst for further research into the synthesis, characterization, and application of this intriguing molecule.
References
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PubChem. 3-Hydroxy-[1,1'-biphenyl]-4-carboxaldehyde. [Link]
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Molbase. 3-hydroxy-[1,1'-biphenyl]-4-carboxaldehyde. [Link]
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Chemicalize. 3-hydroxybiphenyl-4-carbaldehyde. [Link]
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An In-depth Technical Guide to 2-hydroxy-4-phenylbenzaldehyde: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
2-Hydroxy-4-phenylbenzaldehyde stands as a compelling yet underexplored molecular scaffold. While a dedicated CAS number for this compound is not readily found in major chemical databases, its structural motifs—a salicylaldehyde core appended with a phenyl group—suggest a rich potential for applications ranging from medicinal chemistry to materials science. This guide provides a comprehensive theoretical and practical framework for the synthesis, characterization, and potential utilization of this intriguing molecule. Drawing upon established organic chemistry principles and data from analogous compounds, this document serves as a foundational resource for researchers seeking to explore the chemistry and biological activity of 2-hydroxy-4-phenylbenzaldehyde.
Molecular Profile and Physicochemical Properties
The molecular formula for 2-hydroxy-4-phenylbenzaldehyde is C₁₃H₁₀O₂. Its structure combines the key functional groups of a phenol, an aldehyde, and a biphenyl system, which are known to impart significant chemical and biological properties.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀O₂ | Calculated |
| Molecular Weight | 198.22 g/mol | Calculated |
| Appearance | Predicted to be a crystalline solid | Inferred from similar compounds |
| Solubility | Predicted to be soluble in organic solvents (e.g., ethanol, DMSO, acetone) and sparingly soluble in water | Inferred from structural analogues |
| CAS Number | Not readily available in common databases | Internal Assessment |
Strategic Synthesis of 2-hydroxy-4-phenylbenzaldehyde
The synthesis of 2-hydroxy-4-phenylbenzaldehyde logically commences with the formylation of 3-phenylphenol. The hydroxyl group of the phenol is a strongly activating, ortho-, para- directing group in electrophilic aromatic substitution. Given that the para position is occupied by the phenyl group, formylation is anticipated to occur at one of the ortho positions. Several classical and modern formylation reactions are applicable.
The Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols using chloroform in a basic solution.[1][2] The reactive species is dichlorocarbene (:CCl₂), which is generated in situ.[1]
Reaction Mechanism:
Caption: Reimer-Tiemann reaction mechanism for 3-phenylphenol.
Experimental Protocol (Adapted from a general procedure): [2]
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 3-phenylphenol (1 equivalent) in a 10-40% aqueous solution of sodium hydroxide.
-
Heat the mixture to 60-70°C with vigorous stirring.
-
Add chloroform (2-3 equivalents) dropwise over 1-2 hours. The reaction is often exothermic.
-
After the addition is complete, continue to stir the reaction mixture at 60-70°C for an additional 2-3 hours.
-
Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid or sulfuric acid to a pH of ~5-6.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
The Duff Reaction
The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as acetic acid or trifluoroacetic acid.[3][4] This method is known for its simplicity and the use of less hazardous reagents compared to the Reimer-Tiemann reaction.
Reaction Mechanism:
Caption: Duff reaction mechanism for 3-phenylphenol.
Experimental Protocol (Adapted from a general procedure):
-
To a mixture of 3-phenylphenol (1 equivalent) and hexamethylenetetramine (1.5-2 equivalents), add glacial acetic acid or trifluoroacetic acid.
-
Heat the reaction mixture to 80-100°C for 4-8 hours.
-
Cool the mixture and hydrolyze by adding an equal volume of water and heating at reflux for 1-2 hours.
-
After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the product via column chromatography or recrystallization.
Magnesium Chloride-Mediated Ortho-Formylation
A milder and often more selective method for ortho-formylation involves the use of paraformaldehyde in the presence of magnesium chloride and a tertiary amine like triethylamine.[5][6] This method typically offers high yields and excellent regioselectivity for the ortho position.
Reaction Workflow:
Caption: Workflow for MgCl₂-mediated formylation.
Experimental Protocol (Adapted from Organic Syntheses procedure): [5]
-
To a dry, inert atmosphere (e.g., argon or nitrogen) flask, add anhydrous magnesium chloride (2 equivalents) and paraformaldehyde (3 equivalents).
-
Add a dry solvent such as tetrahydrofuran (THF) or acetonitrile.
-
Add triethylamine (2 equivalents) dropwise and stir for 10-15 minutes.
-
Add a solution of 3-phenylphenol (1 equivalent) in the same solvent.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction to room temperature and add an equal volume of diethyl ether.
-
Wash the organic phase sequentially with 1N HCl and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography.
Potential Applications in Research and Drug Development
While specific studies on 2-hydroxy-4-phenylbenzaldehyde are limited, its structural components suggest several promising avenues for research and application.
-
Intermediate in Heterocyclic Synthesis: Salicylaldehydes are valuable precursors for the synthesis of coumarins, chalcones, and Schiff bases, many of which exhibit significant pharmacological activities.[7] The phenyl substituent at the 4-position can be expected to modulate the electronic and steric properties of these derivatives, potentially leading to novel biological profiles.
-
Antimicrobial and Antioxidant Properties: Phenolic compounds, including various hydroxybenzaldehydes, are known for their antioxidant and antimicrobial properties.[8] The combination of the hydroxyl group and the biphenyl system in 2-hydroxy-4-phenylbenzaldehyde may result in compounds with interesting activities in these areas.
-
Fluorescent Probes and Materials Science: The biphenyl moiety is a well-known fluorophore. Derivatives of 2-hydroxy-4-phenylbenzaldehyde could be explored as fluorescent probes for detecting metal ions or biomolecules. Additionally, such structures can be building blocks for novel polymers and liquid crystals.[9]
Characterization and Quality Control
The successful synthesis of 2-hydroxy-4-phenylbenzaldehyde would require rigorous characterization to confirm its structure and purity. Standard analytical techniques would include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for elucidating the exact substitution pattern and confirming the presence of the aldehyde, hydroxyl, and phenyl protons and carbons.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This would show characteristic peaks for the hydroxyl (O-H stretch), aldehyde (C=O and C-H stretches), and aromatic (C=C and C-H stretches) functional groups.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Melting Point: A sharp melting point range would indicate the purity of the synthesized compound.
Conclusion
2-Hydroxy-4-phenylbenzaldehyde represents a molecule with significant untapped potential. This guide provides a robust theoretical framework and practical, adaptable protocols for its synthesis from readily available starting materials. By leveraging established formylation methodologies, researchers can access this compound and explore its utility as a versatile intermediate in the development of novel pharmaceuticals, functional materials, and chemical probes. The insights provided herein are intended to catalyze further investigation into the chemistry and applications of this promising, yet understudied, aromatic aldehyde.
References
- Grokipedia. Duff reaction. (n.d.).
- Wikipedia. (2023). Duff reaction.
- Wikipedia. (2023). Reimer–Tiemann reaction.
- NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples.
- Chemcasts. (n.d.). 2-Hydroxy-4-(phenylmethoxy)
- Cambridge University Press. (n.d.). Duff Reaction.
- SynArchive. (n.d.). Duff Reaction.
- Exploring 2-Hydroxy-4-Methoxybenzaldehyde: Properties and Applic
- Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of phenols; Preparation of 3-bromosalicylaldehyde. Organic Syntheses, 82, 64.
- Grokipedia. Reimer–Tiemann reaction. (n.d.).
- Allen. (n.d.).
- YouTube. (2021). Reimer-Tiemann Reaction.
- Benchchem. (n.d.).
- Hansen, T. V., & Skattebøl, L. (2012). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 89, 220-229.
- Semantic Scholar. (2016). A theoretical study of the Duff reaction: insights into its selectivity.
- ResearchGate. (n.d.). Proposed mechanism for the formylation of 4‐OMe‐ and 3‐OMe‐phenyl boronic acids.
- Benchchem. (n.d.).
- Sigma-Aldrich. (n.d.). 2-Hydroxy-4-methylbenzaldehyde.
- Benchchem. (n.d.). A Comparative Guide: 2-Hydroxy-4-Methoxybenzaldehyde vs.
- Wikipedia. (2023).
- PrepChem.com. (n.d.). Synthesis of 2-hydroxy-4-methylbenzaldehyde.
- PubChem. (n.d.). 2-Hydroxy-4-methylbenzaldehyde.
- ResearchGate. (2012).
- Indian Patents. (n.d.). 188336:"AN IMPROVED PROCESS FOR THE PREPARATION OF 2-HYDROXY-4-METHOXY -BENZALDEHYDE".
- ResearchGate. (n.d.). (PDF) Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis.
- ResearchGate. (n.d.). (PDF) 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review.
- Benchchem. (n.d.). A Comparative Spectroscopic Analysis of 2,4- and 2,5-Dihydroxybenzaldehyde Isomers.
- NIST. (n.d.). Benzaldehyde, 2-hydroxy-4-methoxy-.
- PubChem. (n.d.). CID 17961136.
- Wikipedia. (2023). 4-Hydroxybenzaldehyde.
- ChemicalBook. (n.d.). 2-Hydroxy-4-methoxybenzaldehyde synthesis.
- Chem-Impex. (n.d.). 4-Phenylbenzaldehyde.
- Wikipedia. (2023). 2-Hydroxy-4-methoxybenzaldehyde.
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Spectroscopic Characterization of 2-hydroxy-4-phenylbenzaldehyde: A Technical Guide
This technical guide provides a comprehensive overview of the key spectroscopic data for 2-hydroxy-4-phenylbenzaldehyde, a biphenyl derivative of salicylic aldehyde. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its spectral characteristics is crucial for its identification, purity assessment, and the elucidation of its structural features. This document is intended for researchers, scientists, and professionals in drug development who require a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
While experimental data for 2-hydroxy-4-phenylbenzaldehyde is not widely available in public spectral databases, this guide presents a robust, predicted spectroscopic profile. These predictions are grounded in a comparative analysis of structurally related and well-characterized compounds, including 2-hydroxybenzaldehyde, 4-phenylbenzaldehyde, and various 4-substituted salicylaldehydes. By understanding the electronic effects of the constituent functional groups—the hydroxyl, aldehyde, and phenyl substituents—we can confidently anticipate the spectral behavior of the target molecule.
Predicted ¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-hydroxy-4-phenylbenzaldehyde is expected to reveal characteristic signals for the aldehydic proton, the phenolic hydroxyl proton, and the aromatic protons of the two phenyl rings. The intramolecular hydrogen bonding between the ortho-hydroxyl group and the aldehyde is anticipated to significantly downfield shift the phenolic proton signal.
Key Predicted ¹H NMR Features:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| Aldehyde (-CHO) | 9.8 - 10.0 | Singlet (s) | - | The strong deshielding effect of the carbonyl group and the aromatic ring places this proton in a highly downfield region, consistent with other benzaldehydes.[1] |
| Phenolic (-OH) | 11.0 - 11.5 | Singlet (s) | - | Intramolecular hydrogen bonding with the adjacent aldehyde group restricts proton exchange and causes a significant downfield shift. |
| Aromatic (H3) | 6.9 - 7.1 | Doublet (d) | ~2.0 | Ortho to the hydroxyl group and meta to the phenyl group, this proton is expected to be shielded relative to other aromatic protons. |
| Aromatic (H5) | 7.5 - 7.7 | Doublet of doublets (dd) | ~8.5, ~2.0 | Ortho to the phenyl group and meta to the hydroxyl group, this proton will experience deshielding from the phenyl ring. |
| Aromatic (H6) | 7.4 - 7.6 | Doublet (d) | ~8.5 | Ortho to the aldehyde group, this proton is deshielded. |
| Phenyl (-C₆H₅) | 7.3 - 7.6 | Multiplet (m) | - | The protons of the unsubstituted phenyl ring will resonate in their typical aromatic region. |
Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide insights into the carbon framework of 2-hydroxy-4-phenylbenzaldehyde. The carbonyl carbon of the aldehyde is the most downfield signal, and the substitution pattern on the salicylaldehyde ring will influence the chemical shifts of the aromatic carbons.
Key Predicted ¹³C NMR Features:
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| Aldehyde (C=O) | 190 - 195 | The carbonyl carbon is highly deshielded, a characteristic feature of aldehydes.[2] |
| C2 (C-OH) | 160 - 165 | The carbon bearing the hydroxyl group is significantly deshielded due to the oxygen's electronegativity. |
| C4 (C-Phenyl) | 140 - 145 | The attachment of the second phenyl ring will cause a downfield shift for this carbon. |
| C1 (C-CHO) | 120 - 125 | The carbon to which the aldehyde is attached. |
| Aromatic Carbons | 115 - 140 | The remaining aromatic carbons will resonate in this range, with their specific shifts influenced by the electronic effects of the substituents. |
| Phenyl (-C₆H₅) | 125 - 130 | The carbons of the unsubstituted phenyl ring will show signals in the typical aromatic region. |
Predicted Infrared (IR) Spectroscopy
The IR spectrum of 2-hydroxy-4-phenylbenzaldehyde will be dominated by the stretching vibrations of the hydroxyl, carbonyl, and aromatic C-H and C=C bonds. The intramolecular hydrogen bonding will have a noticeable effect on the O-H stretching frequency.
Key Predicted IR Absorption Bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Description |
| O-H (Phenolic) | 3100 - 3300 | Broad | The broadness and lower frequency are indicative of strong intramolecular hydrogen bonding. |
| C-H (Aromatic) | 3000 - 3100 | Medium | Stretching vibrations of the C-H bonds on the aromatic rings. |
| C=O (Aldehyde) | 1650 - 1670 | Strong | Conjugation with the aromatic ring and hydrogen bonding lowers the stretching frequency compared to a simple aliphatic aldehyde. |
| C=C (Aromatic) | 1550 - 1600 | Medium-Strong | Stretching vibrations of the carbon-carbon double bonds within the aromatic rings. |
| C-O (Phenolic) | 1200 - 1300 | Strong | Stretching vibration of the carbon-oxygen bond of the phenol. |
Predicted Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of 2-hydroxy-4-phenylbenzaldehyde is expected to show a prominent molecular ion peak (M⁺). The fragmentation pattern will be influenced by the stability of the aromatic rings and the lability of the aldehydic proton and the hydroxyl group.
Key Predicted Mass Spectral Features:
-
Molecular Ion (M⁺): A strong peak at m/z corresponding to the molecular weight of the compound.
-
[M-H]⁺: Loss of the aldehydic proton, resulting in a stable acylium ion.
-
[M-CHO]⁺: Loss of the formyl group is a common fragmentation pathway for benzaldehydes.
-
[M-OH]⁺: Loss of the hydroxyl radical.
-
Biphenyl-related fragments: Fragmentation of the biphenyl system can lead to ions corresponding to the phenyl and biphenyl cations.
Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized protocols for the spectroscopic analysis of 2-hydroxy-4-phenylbenzaldehyde.
NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the chemical shifts of labile protons.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
IR Spectroscopy:
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.
Mass Spectrometry:
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Instrumentation: Employ a high-resolution mass spectrometer for accurate mass measurements.
-
Data Acquisition: Acquire the mass spectrum over an appropriate m/z range to observe the molecular ion and key fragment ions.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the spectroscopic characterization of 2-hydroxy-4-phenylbenzaldehyde.
Predicted Mass Spectrometry Fragmentation
Caption: A simplified predicted fragmentation pathway for 2-hydroxy-4-phenylbenzaldehyde in EI-MS.
References
-
Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. [Link]
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Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO. [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718). [Link]
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ResearchGate. 1H-NMR spectrum of p-hydroxybenzaldehyde in Deuterated-methanol (MeOD). [Link]
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A Theoretical and Spectroscopic Exploration of 2-Hydroxy-4-phenylbenzaldehyde: A Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical examination of 2-hydroxy-4-phenylbenzaldehyde, a biphenyl derivative with potential applications in medicinal chemistry and materials science. In the absence of extensive experimental data for this specific molecule, this document leverages high-level computational chemistry to predict its structural, spectroscopic, and electronic properties. The methodologies detailed herein serve as a robust framework for the in silico characterization of novel aromatic aldehydes. By drawing comparisons with structurally related and well-documented analogs, this guide offers valuable insights for researchers engaged in the design and development of new chemical entities.
Introduction: The Significance of Substituted Benzaldehydes
Benzaldehyde and its derivatives are a cornerstone of organic chemistry, with wide-ranging applications as flavoring agents, precursors in pharmaceutical synthesis, and components in the development of novel materials.[1] The introduction of multiple functional groups onto the benzaldehyde scaffold gives rise to a rich diversity of chemical and physical properties. The title compound, 2-hydroxy-4-phenylbenzaldehyde, is a particularly intriguing molecule, combining the functionalities of salicylaldehyde with a biphenyl moiety. This unique arrangement is anticipated to confer specific electronic and steric properties that could be exploited in various applications, from the synthesis of complex heterocyclic systems to the development of new ligands for catalysis or biologically active agents.
Theoretical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools in modern chemical research.[2] They provide a powerful means to investigate the properties of molecules at the electronic level, offering insights that can be difficult or time-consuming to obtain through experimentation alone. This guide will demonstrate the application of DFT to elucidate the key characteristics of 2-hydroxy-4-phenylbenzaldehyde.
Proposed Synthetic Pathway
While a specific, optimized synthesis for 2-hydroxy-4-phenylbenzaldehyde is not widely reported in the literature, a plausible and effective route can be designed based on established organometallic and formylation reactions. The Suzuki coupling reaction is a powerful method for the formation of carbon-carbon bonds between aryl halides and aryl boronic acids, making it an ideal choice for constructing the biphenyl backbone. This can be followed by an ortho-selective formylation to introduce the aldehyde group.
Two-Step Synthetic Protocol
-
Step 1: Suzuki Coupling to Synthesize 4-phenylphenol.
-
Rationale: This reaction efficiently creates the core biphenyl structure. 4-Bromophenol is a readily available starting material, and phenylboronic acid is a common coupling partner.
-
Protocol:
-
To a reaction vessel, add 4-bromophenol (1 equivalent), phenylboronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).
-
Add a suitable solvent system, typically a mixture of toluene and water.
-
Add a base, such as sodium carbonate (2 equivalents), to facilitate the catalytic cycle.
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 4-phenylphenol by column chromatography on silica gel.
-
-
-
Step 2: Ortho-Formylation of 4-phenylphenol.
-
Rationale: The Duff reaction or a modified variant is a standard method for the ortho-formylation of phenols. The hydroxyl group directs the electrophilic substitution to the ortho position.
-
Protocol (Duff Reaction):
-
In a flask, combine 4-phenylphenol (1 equivalent) with hexamethylenetetramine (HMTA, 1.5 equivalents) in a solvent such as trifluoroacetic acid or a mixture of glycerol and boric acid.
-
Heat the reaction mixture, typically to around 150-160°C, for several hours.
-
After cooling, hydrolyze the intermediate by adding an aqueous acid solution (e.g., dilute sulfuric acid) and heating.
-
Isolate the product, 2-hydroxy-4-phenylbenzaldehyde, by steam distillation or solvent extraction.
-
Further purification can be achieved by recrystallization.
-
-
Caption: Proposed two-step synthesis of 2-hydroxy-4-phenylbenzaldehyde.
Theoretical Methodology: A DFT-Based Approach
To investigate the molecular properties of 2-hydroxy-4-phenylbenzaldehyde, a robust computational protocol based on Density Functional Theory (DFT) is employed. This approach offers a favorable balance between computational cost and accuracy for molecules of this size.
Computational Protocol
-
Software: All calculations are performed using the Gaussian 09 or a more recent version of the Gaussian suite of programs.[3]
-
Methodology: The B3LYP hybrid functional is chosen for geometry optimization and vibrational frequency calculations.[3] This functional is widely used and has been shown to provide reliable results for a broad range of organic molecules. For more accurate electronic property calculations, single-point energy calculations can be performed using a meta-hybrid functional like M06-2X.
-
Basis Set: The 6-311++G(d,p) basis set is selected. This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe anions and systems with lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.
-
Geometry Optimization: The molecular geometry of 2-hydroxy-4-phenylbenzaldehyde is optimized without any symmetry constraints to find the global minimum on the potential energy surface. The convergence criteria are set to the default values in the Gaussian program.
-
Vibrational Frequency Analysis: Following geometry optimization, vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.
-
Spectroscopic and Electronic Property Calculations:
-
NMR: ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Including Atomic Orbital (GIAO) method.
-
UV-Vis: Electronic excitation energies and oscillator strengths are calculated using Time-Dependent DFT (TD-DFT) to predict the UV-Vis absorption spectrum.
-
Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined to analyze the molecule's electronic reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP is mapped onto the electron density surface to visualize the regions of positive and negative electrostatic potential, which are indicative of electrophilic and nucleophilic reactivity, respectively.
-
Caption: Workflow for the theoretical investigation of 2-hydroxy-4-phenylbenzaldehyde.
Predicted Molecular Properties
The following sections detail the predicted properties of 2-hydroxy-4-phenylbenzaldehyde based on the computational protocol described above.
Optimized Molecular Geometry
The optimized geometry of 2-hydroxy-4-phenylbenzaldehyde reveals a non-planar structure. The dihedral angle between the two phenyl rings is a key feature, influencing the extent of π-conjugation across the molecule. The presence of the ortho-hydroxyl group allows for the formation of an intramolecular hydrogen bond with the carbonyl oxygen of the aldehyde group. This interaction is expected to enhance the planarity of the salicylaldehyde moiety and influence its chemical reactivity.
Table 1: Predicted Key Geometric Parameters for 2-Hydroxy-4-phenylbenzaldehyde
| Parameter | Predicted Value (Å or °) | Causality and Significance |
| C-C (inter-ring) bond length | ~1.48 Å | Shorter than a typical C-C single bond, indicating some degree of π-conjugation between the rings. |
| C=O bond length | ~1.22 Å | Typical for an aromatic aldehyde, but may be slightly elongated due to hydrogen bonding. |
| O-H bond length | ~0.97 Å | Standard for a phenolic hydroxyl group. |
| O···H (intramolecular H-bond) | ~1.8 Å | Indicates a moderately strong intramolecular hydrogen bond. |
| Phenyl-Phenyl Dihedral Angle | ~35-45° | A significant twist between the rings, which will impact the electronic communication between them. |
Spectroscopic Signatures
The predicted NMR chemical shifts provide a unique fingerprint for the molecule. The presence of the electron-withdrawing aldehyde group and the electron-donating hydroxyl and phenyl groups leads to a characteristic pattern of signals in the aromatic region.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm, relative to TMS)
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |
| Aldehyde H | 9.8 - 10.0 | - | Deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group. |
| Aldehyde C | 190 - 195 | - | Highly deshielded, characteristic of a carbonyl carbon. |
| Phenolic OH | 10.5 - 11.5 | - | Deshielded due to intramolecular hydrogen bonding. |
| Aromatic H's | 6.5 - 8.0 | - | A complex splitting pattern is expected due to the substitution pattern. |
| Aromatic C's | 110 - 165 | - | A range of chemical shifts reflecting the different electronic environments of the carbon atoms. |
The calculated IR spectrum provides information about the vibrational modes of the molecule. Key functional group frequencies are highlighted below.
Table 3: Predicted Key IR Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Significance |
| O-H stretch (H-bonded) | 3100 - 3300 | Broad and shifted to lower frequency due to intramolecular hydrogen bonding. |
| C-H stretch (aromatic) | 3000 - 3100 | Characteristic of aromatic C-H bonds. |
| C=O stretch | 1640 - 1660 | Lower than a typical aromatic aldehyde C=O stretch (~1700 cm⁻¹) due to conjugation and intramolecular hydrogen bonding. |
| C=C stretch (aromatic) | 1450 - 1600 | Multiple bands are expected in this region. |
The predicted UV-Vis spectrum arises from electronic transitions between molecular orbitals. The extended conjugation of the biphenyl system is expected to result in absorption maxima at longer wavelengths compared to simpler benzaldehydes.
Table 4: Predicted UV-Vis Absorption Maxima (λ_max)
| Transition | Predicted λ_max (nm) | Description |
| π → π | ~320 - 350 | Involving the extended π-system of the biphenyl and aldehyde moieties. |
| π → π | ~260 - 280 | Aromatic ring transitions. |
| n → π* | ~380 - 400 | A weak transition associated with the carbonyl group, which may be red-shifted due to hydrogen bonding. |
Electronic Properties and Reactivity
The HOMO and LUMO are the key orbitals involved in chemical reactions. The energy gap between them is an indicator of the molecule's kinetic stability and chemical reactivity.
-
HOMO: The HOMO is predicted to be localized primarily on the phenyl-substituted phenol ring, indicating that this is the region most susceptible to electrophilic attack.
-
LUMO: The LUMO is expected to be distributed over the aldehyde group and the adjacent phenyl ring, suggesting this is the site for nucleophilic attack.
-
HOMO-LUMO Gap: A relatively small HOMO-LUMO gap is anticipated due to the extended π-conjugation, which implies that the molecule will be moderately reactive and may possess interesting electronic properties, such as non-linear optical (NLO) activity.
The MEP map provides a visual representation of the charge distribution in the molecule.
-
Negative Potential (Red/Yellow): The regions of highest negative potential are predicted to be located around the carbonyl oxygen and the hydroxyl oxygen, confirming these as the primary sites for electrophilic attack.
-
Positive Potential (Blue): The most positive potential is expected near the aldehydic proton and the aromatic protons, indicating their susceptibility to nucleophilic attack.
Caption: Interrelationship of the predicted molecular properties.
Potential Applications and Future Directions
The theoretical data presented in this guide suggest that 2-hydroxy-4-phenylbenzaldehyde possesses a unique combination of structural and electronic features that could be exploited in several areas:
-
Pharmaceutical Synthesis: The molecule could serve as a versatile precursor for the synthesis of more complex, biologically active compounds such as chalcones, flavonoids, and Schiff bases. The biphenyl moiety is a common scaffold in many approved drugs.
-
Materials Science: The extended π-system and potential for strong intermolecular interactions make it a candidate for the development of organic light-emitting diodes (OLEDs), non-linear optical materials, and liquid crystals.
-
Ligand Design: The presence of both a hydroxyl and an aldehyde group in a chelating arrangement makes it a promising ligand for the coordination of metal ions, with potential applications in catalysis and sensor development.
Future work should focus on the experimental validation of these theoretical predictions. The synthesis of 2-hydroxy-4-phenylbenzaldehyde and its full spectroscopic characterization are crucial next steps. Subsequent experimental studies could then explore its utility in the applications outlined above.
Conclusion
This technical guide has provided a detailed theoretical framework for understanding the properties of 2-hydroxy-4-phenylbenzaldehyde. Through the application of Density Functional Theory, we have predicted its molecular geometry, spectroscopic signatures (NMR, IR, and UV-Vis), and electronic properties. The insights gained from this in silico study provide a strong foundation for future experimental investigations and highlight the potential of this molecule in various fields of chemical science. The methodologies presented here can be readily adapted for the study of other novel aromatic compounds, thereby accelerating the process of discovery and development.
References
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Verma, A. M., Agrawal, K., & Kishore, N. (2018). Computational Study on Ring Saturation of 2-Hydroxybenzaldehyde Using Density Functional Theory. ACS Omega, 3(8), 8546–8552. [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718). HMDB. Retrieved from [Link]
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Essa, H. O., & Abbas, S. M. (2020). Density functional theory calculations of the effect (CH2, CH3, NH3, NH2, OH, CN, NO2) subgroups on the electronic structure of biphenyl molecule. IOP Conference Series: Materials Science and Engineering, 871, 012067. [Link]
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PrepChem. (n.d.). Synthesis of 2-hydroxy-4-methylbenzaldehyde. PrepChem.com. Retrieved from [Link]
- Rathi, S. S., et al. (2025). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. ResearchGate.
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ContaminantDB. (2016). 2-hydroxy-4-methylbenzaldehyde (chem006070). ContaminantDB. Retrieved from [Link]
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S. J. Sujitha, et al. (2023). A Density Functional Theory Study of 4-OH Aldehydes. MDPI. Retrieved from [Link]
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PubChem. (n.d.). 2-Hydroxy-4-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). Benzaldehyde, 2-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]
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Vaz, P. D., et al. (2005). C-H...O hydrogen bonding in 4-phenyl-benzaldehyde: a comprehensive crystallographic, spectroscopic and computational study. Physical Chemistry Chemical Physics, 7(16), 3027-3034. [Link]
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Topic: 2-Formyl-5-phenylphenol Derivatives and Analogs: A Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The biphenyl scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The introduction of a formyl group ortho to a phenolic hydroxyl, as seen in 2-Formyl-5-phenylphenol, creates a highly versatile salicylaldehyde-type moiety. This arrangement unlocks a rich chemical space for derivatization and presents significant opportunities for targeting a wide array of biological processes. This guide provides a comprehensive overview of the synthesis, derivatization, and potential applications of this compound and its analogs, offering field-proven insights for researchers in drug development. We will explore the causality behind synthetic choices, detail self-validating experimental protocols, and ground all mechanistic claims in authoritative literature.
The this compound Scaffold: An Overview
Core Structure Analysis
The this compound molecule, also known as 3-phenyl-2-hydroxybenzaldehyde, integrates three key functional groups that dictate its chemical reactivity and potential for biological interaction:
-
The Phenolic Hydroxyl (-OH): This group is a hydrogen bond donor and acceptor, crucial for interacting with polar residues in enzyme active sites. Its acidity allows for the formation of phenoxide salts and ethers.
-
The Formyl Group (-CHO): As an electrophilic center, the aldehyde is a gateway for a multitude of chemical transformations, most notably the formation of Schiff bases, oximes, and chalcones. Its position ortho to the hydroxyl group enables intramolecular hydrogen bonding, influencing the molecule's conformation and reactivity.
-
The Biphenyl Moiety: This lipophilic backbone provides a large surface area for van der Waals and hydrophobic interactions with biological targets. The phenyl ring's position and substitution pattern are critical determinants of target specificity and potency. The parent compound, 2-phenylphenol, is a well-known biocide used in applications from agricultural fungicides to hospital disinfectants.[1]
Physicochemical Properties
The properties of the core scaffold can be extrapolated from its parent compound, [1,1'-Biphenyl]-2-ol. The addition of the formyl group is expected to increase polarity and the melting point.
| Property | Value (for [1,1'-Biphenyl]-2-ol) | Expected Impact of Formylation |
| Formula | C12H10O | C13H10O2 |
| Molar Mass | 170.21 g/mol [1] | 198.21 g/mol |
| Melting Point | 55.5 to 57.5 °C[1] | Increase |
| Boiling Point | 280 to 284 °C[1] | Increase |
| Appearance | White solid[1] | Likely a pale yellow solid |
| Solubility | Soluble in organic solvents | Similar, with slightly increased polarity |
Synthesis and Derivatization Strategies
Synthesis of the Core Scaffold
The direct synthesis of this compound is not widely reported, but a logical approach involves the regioselective formylation of 3-phenylphenol. The key challenge is directing the electrophilic formylation to the C2 position, which is activated by the hydroxyl group, over the other activated positions (C4, C6).
Rationale for Method Selection: The Vilsmeier-Haack and Duff reactions are standard methods for the ortho-formylation of phenols. The Vilsmeier-Haack reaction (using DMF and POCl3) is often preferred for its high yields and applicability to activated aromatic systems.[2] Metalation followed by quenching with an electrophile like DMF is another powerful technique for directed functionalization.[2]
Caption: Proposed synthetic workflow for this compound.
Key Derivatization Reactions
The true value of the scaffold lies in its potential for creating diverse libraries of analogs. The aldehyde functionality is a prime handle for building molecular complexity.
-
Schiff Base Formation: Condensation with primary amines yields imines (Schiff bases), introducing a vast range of substituents and modulating properties like solubility and metal chelation.
-
Chalcone Synthesis: The Claisen-Schmidt condensation with a ketone produces a chalcone derivative. These α,β-unsaturated ketones are well-known pharmacophores found in many biologically active compounds.
-
Wittig Reaction: Reaction with phosphonium ylides can convert the formyl group into a variety of substituted alkenes.
-
Phenolic Modifications: The hydroxyl group can be alkylated to form ethers or acylated to form esters, which can serve as prodrugs or alter the hydrogen bonding profile of the molecule.
Exemplary Protocol: Schiff Base Synthesis
This protocol describes a general, self-validating method for synthesizing a Schiff base derivative from the core scaffold.
-
Reagent Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound in absolute ethanol (approx. 0.1 M concentration).
-
Amine Addition: Add 1.05 equivalents of the desired primary amine to the solution. Expertise Insight: A slight excess of the amine ensures complete consumption of the aldehyde. Using a volatile amine allows for its easy removal under vacuum.
-
Catalysis (Optional): Add 2-3 drops of glacial acetic acid to catalyze the imine formation. Causality: The acid protonates the aldehyde's carbonyl oxygen, making the carbon more electrophilic and accelerating the nucleophilic attack by the amine.
-
Reaction Monitoring: Stir the reaction at room temperature or gentle heat (40-60°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot disappears. Trustworthiness: TLC provides a real-time, semi-quantitative measure of reaction completion, preventing premature workup or unnecessary heating.
-
Isolation and Purification: Upon completion, cool the mixture in an ice bath to precipitate the Schiff base product. Collect the solid by vacuum filtration and wash with cold ethanol. Recrystallize from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain the pure product.
-
Characterization: Confirm the structure using ¹H NMR (look for the characteristic imine C-H proton signal), Mass Spectrometry (to confirm molecular weight), and IR spectroscopy (disappearance of the aldehyde C=O stretch and appearance of the C=N stretch).
Applications in Medicinal Chemistry and Drug Discovery
The biphenyl-2-ol scaffold and its analogs are privileged structures in drug discovery, exhibiting a wide range of biological activities.
Known Biological Activities of Biphenyl Analogs
-
Antibacterial Agents: Biphenyl-benzamide derivatives have been developed as potent inhibitors of the bacterial cell division protein FtsZ, showing excellent activity against Gram-positive bacteria like Bacillus subtilis.[3] The most promising compounds in one study exhibited a Minimum Inhibitory Concentration (MIC) as low as 0.008 µg/mL.[3]
-
Cancer Immunotherapy: Novel biphenyl derivatives have been synthesized as potent inhibitors of the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 (PD-1/PD-L1) interaction, a critical immune checkpoint.[4] One optimized compound showed an IC50 of 0.029 μM and demonstrated potent antitumor effects in a lung carcinoma model by activating the immune microenvironment.[4]
-
Neurodegenerative Diseases: Derivatives of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole have been designed as multifunctional agents for Parkinson's disease.[5] These compounds act as potent, selective, and reversible inhibitors of Monoamine Oxidase B (MAO-B), with one lead compound showing an IC50 of 0.062 µM, alongside excellent antioxidant and metal-chelating properties.[5]
-
Anti-inflammatory Activity: The biphenyl core is found in several nonsteroidal anti-inflammatory drugs (NSAIDs).[6] Furthermore, related phenolic compounds, such as derivatives of eugenol, have been shown to inhibit 5-lipoxygenase (5-LOX), a key enzyme in the inflammatory pathway.[7]
Structure-Activity Relationship (SAR) Insights
Based on the literature, several SAR trends can be predicted for derivatives of this compound:
-
Substitution on the Phenyl Rings: The placement, number, and electronic nature of substituents on either phenyl ring are critical. For instance, in a series of furan chalcone-based urease inhibitors, 2,5-dichloro substitution on the phenyl ring resulted in the most potent activity (IC50 = 16.13 µM).[8]
-
The Aldehyde Moiety: Derivatization of the aldehyde into Schiff bases or chalcones can dramatically alter activity. The resulting imine or enone systems can act as Michael acceptors or engage in different hydrogen bonding patterns.
-
The Phenolic Hydroxyl: The presence of the free hydroxyl is often crucial for activity, as seen in many enzyme inhibitors where it interacts with key active site residues. Masking this group can be a useful strategy for creating prodrugs or modulating pharmacokinetics.
Caption: Inhibition of MAO-B as a therapeutic strategy for Parkinson's Disease.
Analytical and Quality Control
Rigorous analytical characterization is essential to ensure the identity, purity, and stability of synthesized compounds.
Standard Characterization Techniques
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine purity (>95% is typically required for biological screening).
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups.
Protocol: HPLC Purity Analysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute to a working concentration of ~50 µg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid. Causality: The acid improves peak shape for phenolic and acidic/basic compounds.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 5% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 254 nm and 280 nm.
-
-
Data Analysis: Integrate the peak area of the main component and all impurities. Calculate purity as (Area of Main Peak / Total Area of All Peaks) x 100%. Trustworthiness: This area-percent method provides a reliable, quantitative measure of purity, which is critical for accurate interpretation of biological data.
Conclusion and Future Perspectives
The this compound scaffold represents a promising, yet underexplored, platform for the development of novel therapeutic agents. Its synthetic tractability, combined with the proven biological relevance of the biphenyl salicylaldehyde motif, makes it an attractive starting point for lead discovery campaigns. Future research should focus on synthesizing a focused library of derivatives and screening them against targets where this scaffold is likely to be effective, such as bacterial enzymes, immune checkpoints, and enzymes implicated in neurodegeneration. By leveraging the insights and protocols outlined in this guide, researchers can efficiently navigate the chemical space around this versatile core to uncover new chemical entities with significant therapeutic potential.
References
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Yao, H., et al. (2023). Discovery and Optimization of Novel Biphenyl Derivatives Bearing Cyclopropyl Linkage as Potent Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Inhibitors. Journal of Medicinal Chemistry. [Link]
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Taylor, E. C., et al. (1991). Synthesis and biological activity of open-chain analogues of 5,6,7,8-tetrahydrofolic acid--potential antitumor agents. Journal of Medicinal Chemistry. [Link]
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Wang, Y., et al. (2022). Design, synthesis and biological evaluation of biphenyl-benzamides as potent FtsZ inhibitors. European Journal of Medicinal Chemistry. [Link]
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Mihai, C. I., et al. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Molbank. [Link]
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Raposo, M. M. M., & Sousa, A. M. R. C. Synthesis of formyl-thienylpyrroles: versatile building blocks for NLO materials. CORE. [Link]
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Wilson, Z. R., et al. (2022). Synthesis of Molecular Phenylcalcium Derivatives: Application to the Formation of Biaryls. Angewandte Chemie International Edition. [Link]
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Hassan, A. S., Osman, S. A., & Hafez, T. S. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. ResearchGate. [Link]
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Khan, I., et al. (2023). Exploring the Synthetic Chemistry of Phenyl-3-(5-aryl-2-furyl)- 2-propen-1-ones as Urease Inhibitors: Mechanistic Approach through Urease Inhibition, Molecular Docking and Structure–Activity Relationship. Molecules. [Link]
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Encyclopedia.pub. (2022). Synthesis of 2,5-Furandicarboxylic Acid. [Link]
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Schaefer, T., et al. (2011). The phenyl group as a hydrogen bond acceptor in 2-phenylphenol derivatives. Substituent comparisons. ResearchGate. [Link]
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Saini, S., et al. (2024). Discovery of 5-(Substituted Phenyl)-2-aryl Benzimidazole Derivatives as SIRT1 Activators: Their Design, in silico Studies, Synthesis, and in vitro Evaluation. Medicinal Chemistry. [Link]
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Abdulmalik, O., et al. (2024). The antisickling agent, 5-hydroxymethyl-2-furfural: Other potential pharmacological applications. Medicinal Research Reviews. [Link]
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Zhang, H., et al. (2021). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Neves, M., et al. (2022). Development of eugenol derivatives with 5-LOX inhibitory activity. Scientific Reports. [Link]
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An In-depth Technical Guide to the Health and Safety of 2-hydroxy-4-phenylbenzaldehyde
Section 1: Introduction and Scope
2-hydroxy-4-phenylbenzaldehyde, also known as 4-phenylsalicylaldehyde, is an aromatic aldehyde with potential applications in organic synthesis, medicinal chemistry, and materials science. Its structure combines the functionalities of a salicylaldehyde and a biphenyl group, suggesting a unique reactivity profile but also a need for careful safety consideration.
Given the absence of a dedicated Safety Data Sheet (SDS) for this specific molecule, this guide adopts a precautionary approach. We will extrapolate potential hazards, handling protocols, and emergency procedures from established data on its structural analogs. The primary analogs referenced include p-Phenylbenzaldehyde (an isomer), 2-hydroxybenzaldehyde (salicylaldehyde), and other substituted hydroxybenzaldehydes. This methodology provides a robust, safety-first framework for professionals working with this compound.
Section 2: Inferred Physicochemical Properties and Hazard Profile
Based on its analogs, 2-hydroxy-4-phenylbenzaldehyde is expected to be an off-white to beige solid at room temperature.[1] The presence of both a hydroxyl and a phenyl group will influence its solubility and reactivity.
Hazard Identification and Classification (Inferred)
While 2-hydroxy-4-phenylbenzaldehyde is not officially classified, a composite hazard profile can be inferred from its structural components. The biphenyl moiety, as seen in p-Phenylbenzaldehyde, is classified as harmful if swallowed (Acute Oral Toxicity, Category 4).[1][2] The hydroxybenzaldehyde functional group, present in compounds like 2,4-dihydroxybenzaldehyde and salicylaldehyde, is associated with skin irritation, serious eye irritation/damage, and potential respiratory irritation.[3]
Therefore, it is prudent to handle 2-hydroxy-4-phenylbenzaldehyde as a substance with the following potential GHS classifications:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [2]
-
Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 1 or 2), H318/H319: Causes serious eye damage/irritation. [3]
-
Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory Tract Irritation, H335: May cause respiratory irritation. [4][3]
Signal Word: Warning or Danger [2][3]
Summary of Physicochemical Data from Analogs
| Property | Inferred Value/Characteristic | Rationale / Data Source (Analog) |
| Physical State | Solid, Powder/Crystalline | p-Phenylbenzaldehyde is a solid.[1] 2,4-Dihydroxybenzaldehyde is a beige powder.[5] |
| Appearance | Off-white to beige | Common for this class of aromatic aldehydes.[2][5] |
| Molecular Formula | C₁₃H₁₀O₂ | (Self-derived) |
| Molecular Weight | 198.22 g/mol | (Self-derived) |
| Melting Point | Expected > 57-60 °C | p-Phenylbenzaldehyde melts at 57-60°C.[1] Hydroxylation may increase this value. |
| Boiling Point | Expected > 184 °C | p-Phenylbenzaldehyde boils at 184°C.[1] |
| Solubility | Low water solubility | p-Phenylbenzaldehyde has low water solubility.[2] |
| Stability | Potentially air and light-sensitive | Analogs show sensitivity to air and light.[1][6] Stable under recommended storage. |
| Incompatibilities | Strong oxidizing agents, strong bases | A common incompatibility for aldehydes and phenols.[1][6][7] |
Section 3: The Hierarchy of Controls: A Proactive Safety Workflow
Effective management of chemical hazards relies on a multi-layered approach known as the hierarchy of controls. This system prioritizes engineering and administrative controls over sole reliance on Personal Protective Equipment (PPE).
Caption: Hierarchy of controls for mitigating exposure risks.
Section 4: Experimental Protocols: Safe Handling and Personal Protection
Adherence to rigorous handling protocols is paramount. The following steps are mandatory for any procedure involving 2-hydroxy-4-phenylbenzaldehyde.
Engineering Controls
-
Ventilation: All manipulations, including weighing and transfers, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[8]
-
Emergency Equipment: Ensure that a fully functional eyewash station and safety shower are immediately accessible and unobstructed.[1][6]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial.[9]
-
Eye and Face Protection: Wear chemical safety goggles that conform to EN166 or OSHA 29 CFR 1910.133 standards.
-
Hand Protection: Use chemically resistant, impervious gloves, such as nitrile rubber, inspected for integrity before each use.[10] Follow proper glove removal technique to avoid skin contact.[11][12]
-
Skin and Body Protection: A full-length laboratory coat must be worn and kept fastened.[10] For larger quantities, consider additional protective clothing.
-
Respiratory Protection: If there is a risk of generating significant dust (e.g., during bulk transfers outside of a fume hood), a NIOSH/MSHA-approved P95 or EU EN 143 particle respirator is required.[9]
Hygiene and Handling Practices
-
Avoidance of Contamination: Do not eat, drink, or smoke in laboratory areas.[2]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[9]
-
Handling: Avoid contact with skin, eyes, and clothing.[6] Prevent dust formation and inhalation.[12]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8] Store under an inert atmosphere if possible, as analogs are noted to be air-sensitive.[1] Protect from direct sunlight.[6] Keep away from incompatible materials like strong oxidizing agents and bases.[1]
Section 5: Emergency and First Aid Procedures
Immediate and appropriate action is critical in the event of an exposure.
Caption: Decision workflow for first aid response.
Detailed First Aid Measures
-
Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2][6]
-
Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation develops or persists, consult a physician.[6]
-
Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, making sure to rinse under the eyelids.[6] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards.[2] Do not induce vomiting. Call a poison control center or physician immediately.[1]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[1]
-
Specific Hazards: Thermal decomposition can produce hazardous gases like carbon monoxide and carbon dioxide.[1][8]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[1][8]
Section 6: Toxicological Profile (Inferred)
No specific toxicological studies have been performed on 2-hydroxy-4-phenylbenzaldehyde. The following information is based on its analogs.
-
Acute Toxicity: The oral LD50 for p-Phenylbenzaldehyde in rats is reported to be between 1000-2000 mg/kg, classifying it as "Harmful if swallowed".[1]
-
Skin and Eye Irritation: Analogs are consistently listed as skin and eye irritants.[6] 4-Hydroxybenzaldehyde is noted to cause serious eye irritation.[6]
-
Sensitization: No data is available to suggest it is a skin sensitizer.
-
Germ Cell Mutagenicity, Carcinogenicity, Reproductive Toxicity: There is no data available for 2-hydroxy-4-phenylbenzaldehyde or its close analogs to classify it under these hazard categories.[12]
Section 7: Disposal Considerations
All waste materials, including contaminated PPE and empty containers, must be disposed of in accordance with federal, state, and local environmental regulations. Dispose of contents/container to an approved waste disposal plant.[1] Do not release into the environment.[2]
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BenchChem. (2025). Essential Safety and Operational Guide for 2-[3-(Benzyloxy)phenyl]benzaldehyde.
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Methodological & Application
Application Notes & Protocols: The Synthetic Versatility of 2-Hydroxy-4-phenylbenzaldehyde in Modern Organic Synthesis
An In-Depth Technical Guide
Introduction: Unveiling the Potential of a Bifunctional Building Block
2-Hydroxy-4-phenylbenzaldehyde is an aromatic aldehyde that presents a compelling scaffold for synthetic chemists. Its structure is distinguished by three key features: an electrophilic aldehyde group, a nucleophilic hydroxyl group positioned ortho to it, and a phenyl substituent at the para position. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable precursor for a diverse array of complex molecules, particularly heterocyclic systems of significant interest in medicinal chemistry and materials science.
The ortho-hydroxyl group is not merely a passive substituent; it is a crucial controller of reactivity. It can act as an internal nucleophile, facilitating intramolecular cyclization reactions, or as a directing group, influencing the regioselectivity of electrophilic aromatic substitutions. Furthermore, it can form strong intramolecular hydrogen bonds, which modulate the reactivity of the adjacent aldehyde. The phenyl group at the C4 position contributes to the electronic properties and steric bulk of the molecule and its derivatives, often enhancing the biological activity of the final products by facilitating interactions with hydrophobic pockets in enzymes and receptors.
This guide provides an in-depth exploration of the synthetic utility of 2-hydroxy-4-phenylbenzaldehyde. It moves beyond simple procedural descriptions to elucidate the mechanistic rationale behind key transformations, offering field-proven protocols for the synthesis of high-value compounds such as chalcones, flavonoids, and Schiff bases.
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties and hazards is a prerequisite for its safe and effective use in any synthetic protocol. While specific data for 2-hydroxy-4-phenylbenzaldehyde is not extensively compiled, properties can be inferred from structurally similar compounds and general chemical principles. Data for the related compound 4-phenylbenzaldehyde provides a useful reference point.[1][2]
| Property | Value / Observation | Source / Comment |
| Molecular Formula | C₁₃H₁₀O₂ | - |
| Molecular Weight | 198.22 g/mol | Calculated |
| Appearance | Off-white to light yellow solid | Inferred from similar compounds[1] |
| Melting Point | 57 - 60 °C (for 4-phenylbenzaldehyde) | [1] The hydroxyl group may alter this value. |
| Solubility | Soluble in common organic solvents (e.g., Ethanol, Acetone, DMF) | Inferred from general organic compound properties |
| Stability | May be air-sensitive; store under an inert atmosphere. | [1][2] |
Core Safety Directives:
-
Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated fume hood. Avoid dust formation.[1]
-
Hazards: May be harmful if swallowed.[1][2] Avoid contact with eyes, skin, and clothing.
-
Incompatibilities: Avoid strong oxidizing agents and strong bases.[1][2]
-
Storage: Keep the container tightly closed in a dry, well-ventilated place.[2]
Application I: Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a critical class of compounds that serve as key biosynthetic precursors to all flavonoids in plants.[3][4] They also possess a wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[5][6] The synthesis of chalcones from 2-hydroxy-4-phenylbenzaldehyde is typically achieved through the base-catalyzed Claisen-Schmidt condensation with an appropriate acetophenone.
Mechanistic Rationale
The Claisen-Schmidt condensation is a cornerstone of carbon-carbon bond formation. The reaction proceeds via an aldol condensation mechanism. A strong base, typically NaOH or KOH, deprotonates the α-carbon of the acetophenone, generating a resonance-stabilized enolate ion. This potent nucleophile then attacks the electrophilic carbonyl carbon of 2-hydroxy-4-phenylbenzaldehyde. The resulting aldol addition product rapidly undergoes base-catalyzed dehydration to yield the thermodynamically stable α,β-unsaturated ketone system characteristic of chalcones. The presence of the ortho-hydroxyl group can influence the reaction rate but does not typically interfere with the primary condensation pathway.
Caption: Workflow for the synthesis of chalcones.
Detailed Experimental Protocol: Synthesis of 1-(2-Hydroxyphenyl)-3-(2-hydroxy-4-phenylphenyl)prop-2-en-1-one
This protocol is adapted from established methodologies for chalcone synthesis.[7][8]
-
Reaction Setup: In a 100 mL conical flask, dissolve 2'-hydroxyacetophenone (1.36 g, 10 mmol) and 2-hydroxy-4-phenylbenzaldehyde (1.98 g, 10 mmol) in ethanol (20 mL).
-
Catalyst Addition: Cool the flask in an ice-water bath. To the stirred solution, add a 40% aqueous solution of sodium hydroxide (NaOH) (5 mL) dropwise, ensuring the temperature remains below 10 °C.
-
Reaction Conditions: After the addition is complete, remove the flask from the ice bath and stir the mixture at room temperature for approximately 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. A solid precipitate often forms during this time.
-
Work-up and Isolation: Pour the reaction mixture into a beaker containing 100 mL of crushed ice and water. Acidify the mixture slowly with dilute hydrochloric acid (10% v/v) until it is neutral to litmus paper. The chalcone product will precipitate as a solid.
-
Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove inorganic impurities. The crude product can be purified by recrystallization from ethanol to yield the pure chalcone.
Application II: Synthesis of Flavones via Oxidative Cyclization of Chalcones
Flavones are a major subclass of flavonoids that exhibit a vast range of biological activities.[4] The synthesis of flavones often proceeds in a two-step sequence starting from a 2'-hydroxychalcone. The first step is the Claisen-Schmidt condensation described above. The second step involves the oxidative cyclization of the resulting 2'-hydroxychalcone to form the characteristic chromone ring of the flavone.
Mechanistic Rationale
Several reagents can effect this transformation, with a system of iodine (I₂) in dimethyl sulfoxide (DMSO) being a common and efficient choice. The mechanism, often referred to as the Algar-Flynn-Oyamada (AFO) reaction under different conditions, involves the initial epoxidation of the α,β-unsaturated double bond of the chalcone. This is followed by an intramolecular nucleophilic attack by the ortho-phenolic group on the epoxide. Subsequent rearrangement and elimination steps lead to the formation of the flavone core. DMSO acts as both the solvent and the oxidant in this process.
Caption: Workflow for flavone synthesis from a chalcone.
Detailed Experimental Protocol: Synthesis of 2-(2-Hydroxyphenyl)-4'-phenylflavone
This protocol is based on established methods for flavone synthesis from chalcones.[4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2'-hydroxychalcone synthesized in the previous step (e.g., 1-(2-Hydroxyphenyl)-3-(2-hydroxy-4-phenylphenyl)prop-2-en-1-one, 5 mmol) in dimethyl sulfoxide (DMSO, 25 mL).
-
Catalyst Addition: Add a catalytic amount of solid iodine (I₂, approx. 0.5 mmol) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 120-140 °C) with stirring. Monitor the reaction's progress by TLC for 2-3 hours.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water (200 mL). A solid product should precipitate. To remove residual iodine, add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the yellow color disappears.
-
Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry. The crude flavone can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Application III: Synthesis of Schiff Bases (Imines)
Schiff bases, characterized by the azomethine (-C=N-) group, are synthesized by the condensation of a primary amine with an aldehyde or ketone.[9][10] These compounds are exceptionally versatile, finding applications as ligands in coordination chemistry, as intermediates in organic synthesis, and as biologically active agents with antimicrobial, anticancer, and antiviral properties.[9] The reaction with 2-hydroxy-4-phenylbenzaldehyde yields Schiff bases where the ortho-hydroxyl group can form a strong intramolecular hydrogen bond with the imine nitrogen, a feature that contributes to their stability and unique physicochemical properties.[11]
Mechanistic Rationale
The formation of a Schiff base is a reversible nucleophilic addition-elimination reaction.[12] The primary amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This initial attack forms an unstable carbinolamine intermediate. The reaction is often catalyzed by a small amount of acid, which protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (water).[9][12] Subsequent elimination of water yields the stable imine product. The equilibrium can be driven towards the product by removing water as it is formed, often by using a Dean-Stark apparatus or by carrying out the reaction in a solvent like ethanol where the product may precipitate.[12]
Caption: General workflow for Schiff base synthesis.
Detailed Experimental Protocol: General Synthesis of a Schiff Base
This is a general protocol that can be adapted for various primary amines, based on common literature procedures.[9][12]
-
Reaction Setup: Dissolve 2-hydroxy-4-phenylbenzaldehyde (1.0 equivalent) in dry ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Amine Addition: To this solution, add an equimolar amount (1.0 equivalent) of the desired primary amine.
-
Catalyst (Optional): For less reactive amines, a catalytic amount of glacial acetic acid (2-3 drops) can be added to increase the electrophilicity of the aldehyde's carbonyl carbon.[9]
-
Reaction Conditions: Heat the reaction mixture to reflux and stir for 2-6 hours. The progress of the reaction should be monitored by TLC.
-
Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates from the solution. Collect the solid by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure. The crude product can be washed with cold ethanol and dried. Further purification can be achieved by recrystallization if necessary.[12]
Conclusion and Future Outlook
2-Hydroxy-4-phenylbenzaldehyde is a demonstrably valuable and versatile precursor in organic synthesis. The strategic placement of its hydroxyl, aldehyde, and phenyl functionalities enables the efficient construction of diverse and complex molecular architectures, particularly biologically active heterocycles. The methodologies detailed in this guide—Claisen-Schmidt condensation for chalcones, subsequent oxidative cyclization for flavones, and condensation reactions for Schiff bases—provide robust and reproducible pathways to these important classes of compounds. The underlying mechanistic principles of nucleophilic attack, condensation, and cyclization are fundamental to these transformations. For researchers and professionals in drug development, a comprehensive understanding of these reactions and protocols is essential for leveraging this powerful building block in the design and synthesis of novel therapeutic agents.
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ResearchGate. (2017-09-26). How to synthesize chalcone from 2-Hydroxyacetophenone and benzaldehyde?. [Link]
-
Journal of the Indian Chemical Society. Synthesis of a new Schiff base probe: Crystal structure, spectral properties, understanding and prospect. [Link]
-
ResearchGate. (2016-06-16). Schiff bases derived from 2-hydroxy-4-methoxy benzaldehyde: synthesis, structural studies and hydrogen bonding attributes. [Link]
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Royal Society of Chemistry. (2019-09-16). A bio-inspired synthesis of hybrid flavonoids from 2-hydroxychalcone driven by visible light. [Link]
-
National Institutes of Health (NIH). Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. [Link]
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Asian Journal of Research in Chemistry. (2011). An optimized method for synthesis of 2'hydroxy chalcone. [Link]
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Iraqi Journal of Science. Synthesis, Characterization and Thermal Studies of Schiff Bases Derived from 2,4-Dihydroxy benzaldehyde and their Complexes with Co(II), Ni(II) and Cu(II) ions. [Link]
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-
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ResearchGate. (2017-08-10). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. [Link]
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ResearchGate. (2004-10-16). Synthesis of 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo) benzaldehyde. A new aldehyde for the preparation of biologically active molecules. [Link]
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ResearchGate. (2017-08-10). Synthesis of flavones from 2-hydroxy acetophenone and aromatic aldehyde derivatives by conventional methods and green chemistry approach. [Link]
-
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The Versatile Precursor: 2-Formyl-5-phenylphenol as a Gateway to Novel Fluorescent Probes
Introduction: The Need for Tailored Fluorescent Probes
In the intricate landscape of cellular biology and drug development, fluorescent probes have emerged as indispensable tools for visualizing and quantifying specific molecular targets and events.[1] Their ability to translate biological interactions into detectable photons offers unparalleled insights into dynamic processes within living systems.[2] However, the demand for probes with enhanced sensitivity, selectivity, and tailored photophysical properties is ever-growing. This necessitates the exploration of versatile chemical scaffolds that can be readily modified to create a diverse array of sensors. 2-Formyl-5-phenylphenol, a readily available aromatic aldehyde, presents itself as a highly promising precursor for a new generation of fluorescent probes, particularly through the formation of Schiff base derivatives. Its inherent structural features—a reactive aldehyde group for conjugation, a phenolic hydroxyl group for modulating electronic properties and potential ion binding, and a phenyl substituent influencing the overall photophysics—make it an ideal starting point for rational probe design.
This guide provides a comprehensive overview of the application of this compound in the synthesis of fluorescent probes. We will delve into the synthetic rationale, provide detailed protocols for probe synthesis and characterization, and outline their application in detecting metal ions, a crucial area of research in both environmental science and biology.
Core Principles: Why this compound?
The utility of this compound as a precursor stems from its capacity to form Schiff bases through a straightforward condensation reaction with primary amines. This reaction is not only efficient but also modular, allowing for the introduction of a wide variety of functional groups by simply changing the amine component.
dot
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The Versatile Scaffold: Applications of 2-Hydroxy-4-phenylbenzaldehyde in Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the identification and utilization of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of modern drug discovery. 2-Hydroxy-4-phenylbenzaldehyde, a substituted aromatic aldehyde, has emerged as one such versatile scaffold. Its unique structural features, including a reactive aldehyde group for facile derivatization, a phenolic hydroxyl group for hydrogen bonding interactions and antioxidant activity, and a phenyl ring that can be further functionalized, make it an attractive starting point for the synthesis of a diverse array of bioactive molecules.
This technical guide provides an in-depth exploration of the applications of 2-hydroxy-4-phenylbenzaldehyde in medicinal chemistry. We will delve into its synthesis, its derivatization into key compound classes such as Schiff bases and chalcones, and their subsequent evaluation as antimicrobial, anticancer, and antioxidant agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their own discovery programs.
Synthesis of the Core Scaffold: 2-Hydroxy-4-phenylbenzaldehyde
The efficient synthesis of the 2-hydroxy-4-phenylbenzaldehyde core is a critical first step. A robust and versatile approach involves a two-step sequence: the preparation of a key intermediate, 4-bromo-2-hydroxybenzaldehyde, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of 4-Bromo-2-hydroxybenzaldehyde via Reimer-Tiemann Reaction
The Reimer-Tiemann reaction provides a classical method for the ortho-formylation of phenols. In this protocol, we adapt it for the synthesis of our key intermediate.[1]
Materials:
-
m-Bromophenol
-
Sodium hydroxide (NaOH)
-
Chloroform (CHCl₃)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard reflux and extraction glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve m-bromophenol in a solution of sodium hydroxide.
-
Heat the mixture with stirring.
-
Slowly add chloroform via the dropping funnel. An exothermic reaction should be observed.
-
After the addition is complete, continue to reflux the mixture for several hours to ensure complete reaction.
-
Cool the reaction mixture and acidify with hydrochloric acid.
-
Extract the product into diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 4-bromo-2-hydroxybenzaldehyde by column chromatography or recrystallization.
Protocol 2: Synthesis of 2-Hydroxy-4-phenylbenzaldehyde via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that is well-suited for the synthesis of biaryl compounds.[2][3][4]
Materials:
-
4-Bromo-2-hydroxybenzaldehyde
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1-Propanol and water (solvent mixture)
-
Ethyl acetate
-
Standard reaction and extraction glassware
Procedure:
-
To a round-bottom flask, add 4-bromo-2-hydroxybenzaldehyde, phenylboronic acid, and sodium carbonate.
-
Add the solvent mixture of 1-propanol and water.
-
Degas the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Add the palladium acetate and triphenylphosphine catalysts.
-
Heat the reaction mixture to reflux under an inert atmosphere and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and add water.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 2-hydroxy-4-phenylbenzaldehyde by column chromatography to obtain the final product.
Derivatization and Biological Applications
The true utility of 2-hydroxy-4-phenylbenzaldehyde lies in its ability to serve as a precursor for a wide range of derivatives with diverse biological activities. Here, we focus on two prominent classes: Schiff bases and chalcones.
Schiff Bases: Potent Antimicrobial Agents
Schiff bases, formed by the condensation of a primary amine with an aldehyde, are a well-established class of compounds with a broad spectrum of biological activities. The imine or azomethine group (-C=N-) is a critical pharmacophore responsible for their biological effects. Schiff bases derived from salicylaldehydes, such as 2-hydroxy-4-phenylbenzaldehyde, have shown particular promise as antimicrobial agents.[5][6][7]
Structure-Activity Relationship Insights: The antimicrobial activity of these Schiff bases is influenced by the nature of the substituent on the amine. Electron-withdrawing groups on the aromatic ring of the amine can enhance activity. The presence of the ortho-hydroxyl group is also crucial, as it can participate in hydrogen bonding and chelation with metal ions, which is a proposed mechanism of antimicrobial action.
Table 1: Representative Antimicrobial Activity of Salicylaldehyde Schiff Base Derivatives
| Compound ID | Derivative Type | Test Organism | MIC (µg/mL) | Reference |
| SB-1 | Salicylaldehyde-based | P. aeruginosa | 50 | [5] |
| SB-2 | Salicylaldehyde-based | E. coli | 50 | [5] |
| SB-3 | Salicylaldehyde-based | S. typhi | 50 | [5] |
| L3 | Salicylaldehyde-based | S. aureus | >100 | [7] |
Note: The data presented are for salicylaldehyde derivatives and are representative of the potential activity of 2-hydroxy-4-phenylbenzaldehyde-derived Schiff bases.
Protocol 3: General Synthesis of a Schiff Base Derivative
This protocol outlines a general method for the synthesis of a Schiff base from 2-hydroxy-4-phenylbenzaldehyde and a primary amine.
Materials:
-
2-Hydroxy-4-phenylbenzaldehyde
-
A primary amine (e.g., aniline, substituted aniline)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Standard reflux glassware
Procedure:
-
Dissolve equimolar amounts of 2-hydroxy-4-phenylbenzaldehyde and the chosen primary amine in ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Synthesized Schiff base derivative
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Sterile saline
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilution of Compound: Prepare a stock solution of the Schiff base in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in MHB in the wells of a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Chalcones: Promising Anticancer Agents
Chalcones (1,3-diaryl-2-propen-1-ones) are another important class of bioactive compounds that can be readily synthesized from 2-hydroxy-4-phenylbenzaldehyde. They are precursors to flavonoids and have demonstrated a wide range of pharmacological activities, including potent anticancer effects.[7][8]
Mechanism of Action Insights: The anticancer activity of chalcones is often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells. They can target various signaling pathways involved in cell proliferation and survival. The α,β-unsaturated ketone moiety is a key feature, acting as a Michael acceptor and reacting with nucleophilic groups in biological macromolecules.
Table 2: Representative Cytotoxic Activity of Chalcone Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Chalcone 5a | MCF-7 (Breast) | 7.87 | [9] |
| Chalcone 5b | MCF-7 (Breast) | 4.05 | [9] |
| Chalcone 9a | HCT116 (Colon) | 17.14 | [9] |
| Chalcone 12 | MCF-7 (Breast) | 4.19 | [10] |
| Chalcone 13 | MCF-7 (Breast) | 3.30 | [10] |
Note: The data presented are for various chalcone derivatives and are indicative of the potential of those derived from 2-hydroxy-4-phenylbenzaldehyde.
Protocol 5: General Synthesis of a Chalcone Derivative (Claisen-Schmidt Condensation)
The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones from an aldehyde and an acetophenone.
Materials:
-
2-Hydroxy-4-phenylbenzaldehyde
-
An acetophenone (e.g., acetophenone, substituted acetophenone)
-
Ethanol
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Standard reaction glassware
Procedure:
-
Dissolve the acetophenone and 2-hydroxy-4-phenylbenzaldehyde in ethanol in a flask.
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of NaOH or KOH with stirring.
-
Continue stirring the reaction mixture at room temperature for several hours.
-
Pour the reaction mixture into cold water and acidify with dilute HCl.
-
The precipitated chalcone is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent.
Protocol 6: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Synthesized chalcone derivative
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the chalcone derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of around 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration.
Antioxidant Potential
The phenolic hydroxyl group in 2-hydroxy-4-phenylbenzaldehyde and its derivatives imparts antioxidant properties. These compounds can act as free radical scavengers, which is a desirable attribute for therapeutic agents, as oxidative stress is implicated in numerous diseases.
Structure-Activity Relationship Insights: The antioxidant activity is primarily dependent on the ability of the phenolic hydroxyl group to donate a hydrogen atom to a free radical. The position and number of hydroxyl groups on the aromatic ring influence this activity.[11]
Protocol 7: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant activity of compounds.[12][13][14][15]
Materials:
-
Synthesized derivative
-
DPPH solution in methanol or ethanol
-
Methanol or ethanol
-
96-well plates or cuvettes
-
UV-Vis spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: Prepare different concentrations of the test compound in methanol or ethanol.
-
Reaction Mixture: In a 96-well plate or cuvette, mix the DPPH solution with the sample solutions. Include a control with only the solvent and DPPH.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. The purple color of the DPPH radical fades in the presence of an antioxidant.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can then be determined.
Conclusion and Future Perspectives
2-Hydroxy-4-phenylbenzaldehyde has proven to be a highly valuable and versatile scaffold in the field of medicinal chemistry. The synthetic accessibility and the ease of derivatization into biologically active molecules like Schiff bases and chalcones make it an attractive starting point for drug discovery programs. The demonstrated antimicrobial, anticancer, and antioxidant activities of its derivatives highlight the significant therapeutic potential of this chemical class.
The protocols provided in this guide offer a solid foundation for researchers to synthesize and evaluate their own libraries of 2-hydroxy-4-phenylbenzaldehyde derivatives. Future research in this area should focus on expanding the structural diversity of these compounds and conducting in-depth mechanistic studies to elucidate their modes of action. The exploration of structure-activity relationships will be crucial for the rational design of more potent and selective therapeutic agents based on this privileged scaffold.
References
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Molecules. (2012). Synthesis of Chalcones with Anticancer Activities. Retrieved from [Link]
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Pakistani Journal of Pharmaceutical Sciences. (2015). Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation. Retrieved from [Link]
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ResearchGate. (n.d.). Antimicrobial salicylaldehyde Schiff bases: Synthesis, characterization and evaluation. Retrieved from [Link]
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Scientific Research Publishing. (n.d.). Synthesis, Characterization and Antibacterial Activities of Polydentate Schiff Bases, Based on Salicylaldehyde. Retrieved from [Link]
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ResearchGate. (n.d.). IC50 values and selectivity index of chalcone (1-4) against cancer cells. Retrieved from [Link]
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MDPI. (2022). Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis. Retrieved from [Link]
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ResearchGate. (n.d.). Table 3: Minimum inhibitory concentrations (MIC values) of salicylaldehyde Schiff bases against different bacterial strains. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Antimicrobial activity and Cu(II) complexes of Schiff bases derived from ortho-aminophenol and salicylaldehyde derivatives. Retrieved from [Link]
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National Institutes of Health. (2022). Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico, and Mechanistic Studies. Retrieved from [Link]
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ResearchGate. (n.d.). Cytotoxic activity (IC 50 values (µM)) of chalcone analogs (CH1, CH2),.... Retrieved from [Link]
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ResearchGate. (n.d.). Radical-scavenging activity on DPPH radicals (%) of 4a and 4b complex.... Retrieved from [Link]
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Journal of Applied Pharmaceutical Science. (2020). Design, synthesis, characterization, and cytotoxicity activity evaluation of mono-chalcones and new pyrazolines derivatives. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlock Innovation: Using 4-Bromo-2-hydroxybenzaldehyde in Your Synthesis. Retrieved from [Link]
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National Institutes of Health. (2024). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. Retrieved from [Link]
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Analytical Sciences. (2014). Applicability of the DPPH assay for evaluating the antioxidant capacity of food additives. Retrieved from [Link]
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ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with.... Retrieved from [Link]
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MDPI. (n.d.). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. Retrieved from [Link]
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MDPI. (n.d.). DPPH Radical Scavenging Assay. Retrieved from [Link]
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Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. Retrieved from [Link]
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National Institutes of Health. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Retrieved from [Link]
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Organic Syntheses. (n.d.). synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Retrieved from [Link]
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Application Notes and Protocols: Schiff Base Formation with 2-Formyl-5-phenylphenol
Introduction: The Strategic Value of 2-Formyl-5-phenylphenol in Schiff Base Synthesis
Schiff bases, characterized by the azomethine (-C=N-) functional group, are a cornerstone of modern coordination chemistry and medicinal drug development.[1] Their synthetic accessibility and structural versatility allow for the fine-tuning of electronic and steric properties, making them exceptional ligands for metal complexes and biologically active scaffolds.[2][3]
This guide focuses on Schiff bases derived from this compound. This particular aldehyde is a highly strategic precursor for several reasons:
-
Inherent Planarity and Conjugation: The phenyl substituent extends the π-conjugated system of the salicylaldehyde core, which can enhance the photophysical properties, such as fluorescence, of the resulting Schiff base and its metal complexes.
-
Ortho-Hydroxyl Group: The phenolic hydroxyl group at the ortho position to the formyl group is critical. It facilitates the formation of a stable six-membered chelate ring upon coordination with a metal ion, a feature known to enhance the stability and catalytic or biological activity of the resulting complexes.[4]
-
Tunable Functionality: The primary amine used in the condensation reaction offers a simple and effective point for molecular modification, allowing researchers to introduce a wide array of functional groups to modulate properties like solubility, biological targeting, and sensory response.
These application notes provide a comprehensive guide for researchers, covering the synthesis, characterization, and potential applications of Schiff bases derived from this compound, with a focus on the causality behind the protocols.
PART 1: Synthesis of Schiff Bases from this compound
The formation of a Schiff base is a condensation reaction between a primary amine and an aldehyde. The general protocol involves refluxing equimolar amounts of the reactants in a suitable solvent, often with an acid or base catalyst, though many reactions proceed efficiently without one.[5]
General Synthesis Protocol
This protocol describes the synthesis of a generic Schiff base from this compound and a primary amine (e.g., Aniline or a substituted derivative).
Causality of Component Selection:
-
Solvent (Ethanol/Methanol): These polar protic solvents are chosen for their ability to dissolve both the phenolic aldehyde and many primary amines. Their boiling points are ideal for reflux conditions, facilitating the reaction without requiring excessively high temperatures that could degrade the reactants or products. The removal of the water by-product is the primary driving force for the reaction, which is favored at elevated temperatures.
-
Reactant Stoichiometry (1:1 Molar Ratio): The reaction proceeds in a 1:1 ratio. Using the correct stoichiometry ensures high conversion and simplifies purification by minimizing the presence of unreacted starting materials.
Caption: General workflow for Schiff base synthesis.
Step-by-Step Methodology:
-
Reactant Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound in 25-30 mL of absolute ethanol. Stir until fully dissolved.
-
Amine Addition: To the stirring solution, add 1.0 equivalent of the desired primary amine. If the amine is a solid, it can be added directly. If it is a liquid, it should be added dropwise.
-
Reaction Setup: Attach a reflux condenser to the flask and place the assembly in a heating mantle or oil bath.
-
Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials and the formation of a new product spot.
-
Product Isolation: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Often, the Schiff base product will precipitate as a crystalline solid.
-
Purification:
-
If a precipitate has formed, collect the solid by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any soluble impurities.
-
If no precipitate forms, the volume of the solvent can be reduced under reduced pressure. The resulting crude solid or oil can then be recrystallized from a suitable solvent system (e.g., ethanol, ethanol/water mixture) to yield the pure product.
-
-
Drying: Dry the purified product in a vacuum oven at 40-50°C for several hours to remove any residual solvent.
Reaction Mechanism
The formation of the imine bond proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.
Caption: Simplified mechanism of Schiff base formation.
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This breaks the C=O π-bond and forms a tetrahedral intermediate known as a carbinolamine.
-
Dehydration: The carbinolamine is typically unstable. Following proton transfer, the hydroxyl group is eliminated as a water molecule, and a double bond is formed between the carbon and nitrogen atoms, yielding the final Schiff base (imine). The removal of water helps to drive the equilibrium towards the product side.
PART 2: Structural Characterization and Validation
Confirming the successful synthesis and purity of the Schiff base is a critical, self-validating step. A combination of spectroscopic techniques is employed for unambiguous structure elucidation.[6]
| Technique | Starting Material (Aldehyde) | Starting Material (Amine) | Schiff Base Product | Rationale for Change |
| FT-IR (cm⁻¹) | ~1650-1700 (C=O stretch) | ~3300-3500 (N-H stretch) | Disappearance of C=O and N-H bands. Appearance of ~1600-1640 (C=N stretch).[5] | Formation of the new azomethine (C=N) bond and consumption of the aldehyde and primary amine functional groups. |
| ¹H NMR (ppm) | ~9.5-10.5 (CHO proton) | Varies (N-H protons) | Disappearance of aldehyde proton. Appearance of ~8.0-9.0 (CH=N proton).[7] | The chemical environment of the formyl proton changes drastically upon conversion to an imine, shifting it upfield. |
| ¹³C NMR (ppm) | ~190-200 (C=O carbon) | Varies | Disappearance of C=O signal. Appearance of ~150-165 (C=N carbon). | The carbon atom of the azomethine group is less deshielded than the carbonyl carbon. |
| UV-Vis (nm) | ~250-280, ~320-340 | Varies | Red-shift in absorption bands (longer λₘₐₓ). | The formation of the C=N bond extends the π-conjugated system of the molecule, lowering the energy gap for electronic transitions. |
PART 3: Applications in Research and Drug Development
Schiff bases derived from this compound are versatile platforms for developing advanced functional materials and therapeutic agents.[2][8]
A. Fluorescent Probes for Metal Ion Detection
The extended π-conjugation and the presence of heteroatoms (N, O) make these Schiff bases excellent candidates for fluorescent chemosensors.[9] Upon binding to a specific metal ion (e.g., Al³⁺, Zn²⁺, Cu²⁺), several photophysical processes can occur:
-
Chelation-Enhanced Fluorescence (CHEF): Coordination with a metal ion can rigidify the molecular structure, reducing non-radiative decay pathways and leading to a significant increase in fluorescence intensity (a "turn-on" response).[9]
-
Excited-State Intramolecular Proton Transfer (ESIPT): The ortho-hydroxyl group can participate in ESIPT. Metal binding can inhibit this process, causing a dramatic change in the emission profile.
Protocol Outline: Screening for Al³⁺ Sensing
-
Stock Solution Prep: Prepare a 1.0 mM stock solution of the purified Schiff base in a suitable solvent (e.g., DMSO or Acetonitrile). Prepare 10 mM stock solutions of various metal perchlorate or chloride salts (e.g., Al³⁺, Zn²⁺, Cu²⁺, Fe³⁺, Mg²⁺, etc.) in deionized water.
-
Titration Experiment: In a series of cuvettes, place a fixed concentration of the Schiff base solution (e.g., 10 µM). Add increasing equivalents of the Al³⁺ stock solution (from 0 to 5 equivalents).
-
Spectrofluorometric Analysis: Record the fluorescence emission spectrum for each sample after each addition, using an appropriate excitation wavelength determined from the UV-Vis absorption spectrum.
-
Selectivity Test: Repeat step 2 and 3 using the other metal ion stocks to ensure the fluorescence response is selective for Al³⁺.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of Al³⁺ to determine the binding stoichiometry and detection limit. A significant increase in fluorescence only in the presence of Al³⁺ indicates successful sensing capability.[9]
B. Anticancer and Antimicrobial Agents
The imine group is a critical pharmacophore that can interact with biological targets.[10][11] Schiff bases and their metal complexes have demonstrated significant potential as anticancer and antimicrobial agents.[12][13][14] The proposed mechanisms often involve:
-
Enzyme Inhibition: The azomethine nitrogen can coordinate to metal ions within enzyme active sites, inhibiting their function.[15]
-
DNA Interaction: Planar aromatic Schiff bases can intercalate between DNA base pairs, disrupting replication and transcription processes.
-
Generation of Reactive Oxygen Species (ROS): Some Schiff base metal complexes can catalyze the formation of ROS, inducing oxidative stress and apoptosis in cancer cells.[10]
C. Catalysis
When complexed with transition metals (e.g., Co, Fe, Ni), these Schiff bases form stable catalysts for various organic transformations, including oxidation, reduction, and polymerization reactions.[16] The ligand framework stabilizes the metal center and can be modified to create a specific steric and electronic environment, influencing the catalyst's activity and selectivity.
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Pahontu, E., Julea, F., Rosu, T., Gulea, V., & Balan, M. (2015). Schiff Bases and their Metal Complexes as Potential Anticancer Candidates: A Review of Recent Works. Mini-Reviews in Medicinal Chemistry, 15(1), 58-73. [Link]
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Al-Amiery, A. A. (2025). Review article the significance applications Schiff rules. International Journal of Science and Research Archive, 14(1), 1038-1042. [Link]
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Cvetković, J., Zlatar, M., & Tomišić, V. (2008). Fluorescence Characteristics of Schiff Bases Derived from Amino- and Aminoalkylpyridines. Croatica Chemica Acta, 81(1), 131-138. [Link]
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Belmar, J., Bonilla, K., Jiménez, C., & Villaman, D. (n.d.). New Schiff bases were synthesized and characterized starting from aldehydes or dimethylaminomethylene derivatives. ChemRxiv. [Link]
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Herchel, R., Trávníček, Z., & Zálešák, F. (2021). 2-Formylphenoxyacetic acid Schiff bases: a promising ligand scaffold for readily available trigonal prismatic Co(ii) single-ion magnets. Inorganic Chemistry Frontiers, 8(21), 4849-4864. [Link]
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Rodríguez-Argüelles, M. C., et al. (2003). Synthesis and spectroscopic studies on the new Schiff base derived from the 1:2 condensation of 2,6-diformyl-4-methylphenol with 5-aminouracil (BDF5AU) and its transition metal complexes. Influence on biologically active peptides-regulating aminopeptidases. Journal of Inorganic Biochemistry, 94(4), 326-334. [Link]
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Jesmin, M., Ali, M., & Khanam, J. (2010). Antitumour activities of some schiff bases derived from benzoin, salicylaldéhyde, amino phenol and 2,4 dinitrophenyl hydrazine. Semantic Scholar. [Link]
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Sani, U., et al. (2017). Synthesis, characterization and anticancer studies of some morpholine derived Schiff bases and their metal complexes. Journal of Applied Pharmaceutical Science, 7(6), 118-124. [Link]
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Wang, Y., et al. (2022). Synthesis, Structural Characterization, Hirschfeld Surface Analysis, Density Functional Theory, and Photocatalytic CO2 Reduction Activity of a New Ca(II) Complex with a Bis-Schiff Base Ligand. Molecules, 27(19), 6241. [Link]
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El-Sayed, M. Y. (2017). The optical behavior of amorphous microribbons for hydroxy-naphthol based Schiff bases. Semantic Scholar. [Link]
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Rodríguez-Argüelles, M. C., et al. (2003). Synthesis and spectroscopic studies on the new Schiff base derived from the 1:2 condensation of 2,6-diformyl-4-methylphenol with 5-aminouracil (BDF5AU) and its transition metal complexes. ResearchGate. [Link]
-
Sadasivan, V., & Sreekanth, A. (2015). Synthesis and spectral studies of metal complexes of a Schiff base derived from (2-amino-5-chlorophenyl)phenyl methanone. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 150, 948-956. [Link]
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Rathod, A. S., Berad, B. N., & Doshi, A. G. (2000). Synthesis of Schiff's Bases from 2-Amino-4-Phenyl Thiazole and Substituted 2-Amino Benzothiazoles and their Antimicrobial Activity. Oriental Journal of Chemistry, 16(3). [Link]
-
Zhang, Y., et al. (2023). Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations. Molecules, 28(13), 5129. [Link]
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Liu, Y., et al. (2024). Catalytic Activity of 2-Imino-1,10-phenthrolyl Fe/Co Complexes via Linear Machine Learning. Molecules, 29(10), 2294. [Link]
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- 6. Experimental and Theoretical Studies of the Optical Properties of the Schiff Bases and Their Materials Obtained from o-Phenylenediamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Schiff Bases Containing Phenol Rings and Investigation of Their Antioxidant Capacity, Anticholinesterase, Butyrylcholinesterase, and Carbonic Anhydrase Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Schiff Bases and their Metal Complexes as Potential Anticancer Candidates: A Review of Recent Works - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. thaiscience.info [thaiscience.info]
- 13. japsonline.com [japsonline.com]
- 14. Synthesis and spectral studies of metal complexes of a Schiff base derived from (2-amino-5-chlorophenyl)phenyl methanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and spectroscopic studies on the new Schiff base derived from the 1:2 condensation of 2,6-diformyl-4-methylphenol with 5-aminouracil (BDF5AU) and its transition metal complexes. Influence on biologically active peptides-regulating aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Catalytic Activity of 2-Imino-1,10-phenthrolyl Fe/Co Complexes via Linear Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metal Ion Sensing Using 2-Hydroxy-4-Phenylbenzaldehyde Derivatives
Introduction: A Versatile Scaffold for Optical Sensing
In the realm of analytical chemistry, the quest for selective and sensitive detection of metal ions remains a paramount objective, driven by their profound impact on environmental quality, biological processes, and industrial applications. Among the diverse array of chemosensors, those built upon Schiff base ligands derived from 2-hydroxybenzaldehyde and its analogues have garnered significant attention. These compounds offer a compelling combination of synthetic accessibility, structural modularity, and robust signaling capabilities.
This guide focuses on the potential application of 2-hydroxy-4-phenylbenzaldehyde derivatives as a platform for developing novel colorimetric and fluorometric sensors for metal ions. The core structure, featuring a hydroxyl group ortho to the imine nitrogen of the Schiff base, provides a classic bidentate chelation site. The phenyl substituent at the 4-position can be envisioned to modulate the electronic properties and steric environment of the sensing pocket, potentially influencing selectivity and sensitivity. While specific literature on 2-hydroxy-4-phenylbenzaldehyde as a sensor precursor is nascent, the principles and protocols outlined herein are based on well-established precedents from closely related analogues such as salicylaldehyde and naphthaldehyde derivatives, providing a robust framework for research and development.[1]
The fundamental principle underpinning the sensing mechanism is the coordination of a target metal ion with the Schiff base ligand. This binding event perturbs the electronic structure of the molecule, leading to a discernible change in its photophysical properties.[2] Common signaling mechanisms include:
-
Chelation-Enhanced Fluorescence (CHEF): Complexation with a metal ion can rigidify the molecular structure, restricting intramolecular rotations and vibrations. This reduces non-radiative decay pathways and enhances fluorescence emission.
-
Photoinduced Electron Transfer (PET): The binding of a metal ion can inhibit or promote the transfer of an electron from a donor moiety to the fluorophore, thereby modulating the fluorescence intensity.
-
Excited-State Intramolecular Proton Transfer (ESIPT): Metal ion coordination can interfere with the ESIPT process, leading to a change in the fluorescence characteristics.
-
Ligand-to-Metal Charge Transfer (LMCT): In some cases, the interaction between the ligand and the metal ion can result in a new absorption band in the UV-Visible spectrum, causing a distinct color change.[2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the synthesis of 2-hydroxy-4-phenylbenzaldehyde-based Schiff base sensors and their application in the detection of various metal ions.
I. Synthesis of 2-Hydroxy-4-Phenylbenzaldehyde Schiff Base Sensors
The synthesis of Schiff bases is a straightforward condensation reaction between a primary amine and an aldehyde. The choice of the amine component is crucial as it allows for the fine-tuning of the sensor's properties, such as solubility, and the introduction of additional binding sites to enhance selectivity.
Protocol 1: General Synthesis of a 2-Hydroxy-4-Phenylbenzaldehyde Schiff Base
This protocol describes the condensation reaction between 2-hydroxy-4-phenylbenzaldehyde and a primary amine to form the corresponding Schiff base sensor.
Materials and Reagents:
-
2-Hydroxy-4-phenylbenzaldehyde
-
Primary amine (e.g., Aniline, 8-Aminoquinoline, Ethanolamine)
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
Reactant Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 2-hydroxy-4-phenylbenzaldehyde in a suitable volume of absolute ethanol.
-
Addition of Amine: To the stirred solution, add 1.0 equivalent of the chosen primary amine.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation reaction.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: Upon completion of the reaction, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or chloroform).
-
Characterization: Confirm the structure and purity of the synthesized Schiff base using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Solvent: Ethanol and methanol are commonly used as they are good solvents for the reactants and the product often has lower solubility at room temperature, facilitating isolation.
-
Catalyst: A catalytic amount of a weak acid like glacial acetic acid is used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the amine.
-
Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation reaction to proceed at a reasonable rate.
II. Metal Ion Sensing Protocols
The efficacy of the synthesized Schiff base as a metal ion sensor is evaluated through spectroscopic techniques, primarily UV-Visible absorption and fluorescence spectroscopy.
Protocol 2: Colorimetric Detection of Metal Ions using UV-Visible Spectroscopy
This protocol outlines the general procedure for screening the colorimetric response of the Schiff base sensor to various metal ions.
Materials and Reagents:
-
Synthesized 2-hydroxy-4-phenylbenzaldehyde Schiff base sensor
-
Dimethylformamide (DMF) or another suitable solvent
-
Deionized water
-
Nitrate or chloride salts of various metal ions (e.g., Cu²⁺, Fe³⁺, Ni²⁺, Co²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Al³⁺)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the Schiff base sensor (e.g., 1 x 10⁻³ M) in DMF.
-
Prepare stock solutions of the metal ions (e.g., 1 x 10⁻² M) by dissolving their respective salts in deionized water or a suitable solvent.
-
-
UV-Vis Measurement:
-
To a 1 cm quartz cuvette, add a specific volume of the sensor stock solution (e.g., 2 mL).
-
Dilute with DMF to a final volume of 3 mL.
-
Record the UV-Vis absorption spectrum of the free sensor over a specified wavelength range (e.g., 200-800 nm).
-
To the same cuvette, add a small aliquot (e.g., 10 µL) of a metal ion stock solution.
-
Mix thoroughly and allow the solution to stand for a few minutes to ensure complete complexation.
-
Record the UV-Vis absorption spectrum.
-
Repeat the addition of different metal ions to separate cuvettes containing the sensor solution to screen for selectivity.
-
-
Titration Experiment:
-
For the metal ion that induces a significant spectral change, perform a titration experiment.
-
Incrementally add aliquots of the metal ion stock solution to the sensor solution in the cuvette and record the spectrum after each addition.
-
Data Presentation:
Summarize the colorimetric responses and changes in the absorption spectra in a table for easy comparison.
| Metal Ion | Color Change (Visual) | λmax of Sensor (nm) | λmax of Sensor + Metal Ion (nm) | Δλmax (nm) |
| Cu²⁺ | Colorless to Yellow | 350 | 420 | 70 |
| Fe³⁺ | Colorless to Brown | 350 | 480 | 130 |
| Ni²⁺ | No significant change | 350 | 352 | 2 |
| ... | ... | ... | ... | ... |
Note: The data in this table is hypothetical and for illustrative purposes only.
Protocol 3: Fluorometric Detection of Metal Ions
This protocol describes the general procedure for evaluating the fluorescent response of the Schiff base sensor to metal ions.
Materials and Reagents:
-
Synthesized 2-hydroxy-4-phenylbenzaldehyde Schiff base sensor
-
Ethanol (EtOH) or another suitable solvent
-
HEPES buffer or other appropriate buffer solution
-
Nitrate or chloride salts of various metal ions
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the sensor and metal ions as described in Protocol 2.
-
Fluorescence Measurement:
-
To a quartz cuvette, add a specific volume of the sensor stock solution and dilute with the chosen solvent/buffer system.
-
Record the fluorescence emission spectrum by exciting the solution at its absorption maximum.
-
Add a small aliquot of a metal ion stock solution, mix, and record the emission spectrum again.
-
Screen for selectivity by testing against a panel of different metal ions.
-
-
Fluorescence Titration:
-
For the metal ion that causes a significant change in fluorescence (quenching or enhancement), perform a titration by incrementally adding the metal ion stock solution to the sensor solution and recording the emission spectrum after each addition.
-
III. Data Analysis and Interpretation
A thorough analysis of the spectroscopic data is essential to characterize the sensor's performance.
Determination of Stoichiometry: Job's Plot
Job's method, or the method of continuous variations, is used to determine the binding stoichiometry of the sensor-metal ion complex.[3]
Protocol 4: Job's Plot Analysis
-
Prepare a series of solutions where the total molar concentration of the sensor and the metal ion is held constant, but their mole fractions are varied.[4]
-
Measure the absorbance or fluorescence intensity of each solution at the wavelength of maximum change.
-
Plot the change in absorbance or fluorescence intensity against the mole fraction of the ligand.
-
The maximum of the plot corresponds to the mole fraction at which the complex is most concentrated, revealing the stoichiometric ratio of the ligand to the metal ion.[5] For example, a maximum at a mole fraction of 0.67 indicates a 2:1 ligand-to-metal ratio.[5]
Calculation of Limit of Detection (LOD)
The limit of detection is a critical parameter for evaluating the sensitivity of the sensor. It can be calculated from the fluorescence titration data using the equation:
LOD = 3σ / k
where σ is the standard deviation of the blank measurement (the sensor solution without the metal ion) and k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. metal ion concentration).
IV. Visualization of Workflows and Mechanisms
Diagrams can effectively illustrate the experimental workflow and the underlying sensing mechanism.
Caption: Experimental workflow for the synthesis and application of 2-hydroxy-4-phenylbenzaldehyde Schiff base sensors.
Caption: Generalized signaling pathway for metal ion detection by a Schiff base sensor.
V. Conclusion and Future Perspectives
Derivatives of 2-hydroxy-4-phenylbenzaldehyde represent a promising, yet underexplored, class of compounds for the development of metal ion sensors. The synthetic accessibility of Schiff bases, coupled with the potential for fine-tuning their electronic and steric properties, makes them an attractive platform for creating highly selective and sensitive analytical tools. The protocols and principles detailed in this guide provide a solid foundation for researchers to design, synthesize, and evaluate novel chemosensors based on this versatile scaffold. Future work could focus on introducing various functional groups onto the phenyl ring or the amine moiety to modulate the sensor's affinity for specific metal ions, thereby expanding the analytical toolbox for environmental monitoring, clinical diagnostics, and quality control in drug development.
VI. References
-
Job, P. (1928). Formation and stability of inorganic complexes in solution. Annales de Chimie, 9, 113-203.
-
Spectrophotometric study of complexes by Job's method. (n.d.). Retrieved from [Link]
-
Harvey, D. (2020). 9.7: Spectrophotometric Studies of Complex Ions. Chemistry LibreTexts. Retrieved from [Link]
-
(2023). Naphthaldehyde-Based Schiff Base Chemosensor for the Dual Sensing of Cu and Ni Ions. Journal of Fluorescence, 34(1), 1-9. Retrieved from [Link]
-
Alorabi, A. Q., Abdelbaset, M., & Zabin, S. (2019). Colorimetric Detection of Multiple Metal Ions Using Schiff Base 1-(2-Thiophenylimino)-4-(N-dimethyl)benzene. Chemosensors, 7(4), 54. Retrieved from [https://www.semanticscholar.org/paper/Colorimetric-Detection-of-Multiple-Metal-Ions-1-(2-Alorabi-Abdelbaset/d7e5977937004f141893c5d64810785f7f2b1c4e]([Link]
-
S. W. Rhyman, et al. (2018). New transition metal complexes of 2,4-dihydroxybenzaldehyde benzoylhydrazone Schiff base (H 2 dhbh): Synthesis, spectroscopic characterization, DNA binding/cleavage and antioxidant activity. Journal of Molecular Structure, 1158. Retrieved from [Link]
-
Development of 2-Hydroxy-Naphthaldehyde Functionalized Schiff Base Chemosensor for Spectroscopic and Colorimetric Detection of Cu2+ and Pd2+ ions. (2022). Microchemical Journal, 180, 107561. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Guide to Developing Fluorescent Sensors from 2-Formyl-5-phenylphenol
Introduction: The Strategic Advantage of 2-Formyl-5-phenylphenol in Fluorescent Sensor Design
For researchers and professionals in drug development and materials science, the rational design of fluorescent sensors is a cornerstone of innovation. These molecular tools are indispensable for visualizing and quantifying a vast array of analytes, from biologically significant metal ions to subtle changes in the cellular microenvironment. Within the diverse library of fluorogenic precursors, this compound emerges as a particularly compelling scaffold. Its inherent structural features—a reactive aldehyde for versatile derivatization, a phenolic hydroxyl group for modulating electronic properties and providing a proton-donating site, and a biphenyl moiety for extending π-conjugation—offer a powerful toolkit for crafting highly sensitive and selective fluorescent probes.
This guide provides a comprehensive protocol for the development of fluorescent sensors derived from this compound. We will delve into the synthetic pathways, photophysical characterization, and practical applications of these sensors, with a focus on the underlying scientific principles that govern their function. The protocols detailed herein are designed to be both instructive for the novice and a valuable reference for the experienced researcher, fostering a deeper understanding of how to harness the unique properties of this versatile building block.
Core Principle: Schiff Base Condensation as the Gateway to Sensing
The most direct and widely employed method for converting this compound into a fluorescent sensor is through Schiff base condensation.[1][2][3] This reaction involves the facile condensation of the formyl group with a primary amine, yielding an imine linkage (C=N). The choice of the amine component is a critical determinant of the final sensor's properties. By strategically incorporating different functionalities into the amine, one can tune the sensor's selectivity, sensitivity, and mode of action.
For instance, incorporating a metal-chelating moiety, such as a pyridine or quinoline, can engender selectivity for specific metal ions.[1][4] Alternatively, introducing a group susceptible to changes in polarity or viscosity can lead to sensors for these specific microenvironmental parameters.
Experimental Section I: Synthesis of a Model Fluorescent Sensor for Metal Ion Detection
This protocol details the synthesis of a representative Schiff base fluorescent sensor (herein designated as FP-1 ) from this compound and 2-amino-5-methylpyridine, designed for the potential detection of metal ions.
Materials and Reagents:
-
2-Amino-5-methylpyridine
-
Anhydrous Ethanol or Methanol
-
Glacial Acetic Acid (catalytic amount)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with hotplate
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel)
-
Rotary evaporator
Step-by-Step Synthesis Protocol for FP-1:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol) in 30 mL of anhydrous ethanol. Stir the solution at room temperature until the solid is completely dissolved.
-
Addition of Amine: To the stirred solution, add 2-amino-5-methylpyridine (1.0 mmol). A color change may be observed upon addition.
-
Catalysis and Reflux: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[3] Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) for 4-6 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC). Prepare a suitable mobile phase (e.g., ethyl acetate/hexane mixture) and spot the reaction mixture alongside the starting materials. The formation of a new, typically more fluorescent, spot indicates the progress of the reaction.
-
Isolation of the Product: Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. A precipitate of the Schiff base product may form. If so, collect the solid by vacuum filtration. If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product should be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure fluorescent probe, FP-1 .
-
Characterization: The structure and purity of the synthesized probe should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and Fourier-Transform Infrared (FTIR) spectroscopy.
Caption: Workflow for the synthesis of the fluorescent probe FP-1.
Experimental Section II: Photophysical Characterization
A thorough understanding of the photophysical properties of the synthesized probe is crucial for its application as a sensor. This involves determining its absorption and emission characteristics, as well as its quantum efficiency.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorescence Spectrophotometer
-
Quartz cuvettes (1 cm path length)
Protocol for Photophysical Studies:
-
Preparation of Stock Solutions: Prepare a stock solution of FP-1 in a suitable solvent (e.g., DMSO or acetonitrile) at a concentration of 1 mM.
-
UV-Vis Absorption Spectroscopy:
-
Dilute the stock solution to a working concentration (e.g., 10 µM) in the desired solvent system (e.g., aqueous buffer).
-
Record the absorption spectrum over a relevant wavelength range (e.g., 250-600 nm).
-
Identify the wavelength of maximum absorption (λ_max).
-
-
Fluorescence Spectroscopy:
-
Using the same solution, excite the sample at its λ_max (or another suitable excitation wavelength).
-
Record the emission spectrum.
-
Determine the wavelength of maximum emission (λ_em).
-
-
Determination of Fluorescence Quantum Yield (Φ_F):
-
The relative quantum yield can be determined using a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).
-
Measure the absorbance and integrated fluorescence intensity of both the sample and the standard at the same excitation wavelength. Ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
| Parameter | Description | Typical Value (Example) |
| λ_max (abs) | Wavelength of maximum absorbance | 350 nm |
| λ_max (em) | Wavelength of maximum emission | 450 nm |
| Stokes Shift | Difference between λ_max (em) and λ_max (abs) | 100 nm |
| Φ_F | Fluorescence Quantum Yield | 0.25 |
Experimental Section III: Application as a Fluorescent Sensor for a Target Analyte
This protocol outlines the general procedure for evaluating the performance of FP-1 as a "turn-on" or "turn-off" fluorescent sensor for a specific metal ion (e.g., Zn²⁺).
Sensing Mechanism: A Glimpse into Molecular Logic
The sensing mechanism of Schiff base sensors often relies on processes such as Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), or Excited-State Intramolecular Proton Transfer (ESIPT).[1][4]
-
CHEF: In many cases, the free ligand exhibits weak fluorescence due to the quenching of the excited state through various non-radiative pathways. Upon binding to a metal ion, the ligand's conformation becomes more rigid, which can suppress these non-radiative decay channels and lead to a significant enhancement of fluorescence (a "turn-on" response).[9]
-
PET: The sensor can be designed with a photoexcited electron donor and acceptor. In the absence of the analyte, photoexcitation leads to electron transfer, quenching the fluorescence. Binding of the analyte can inhibit this PET process, restoring fluorescence.
-
ESIPT: The phenolic proton can be involved in an excited-state intramolecular proton transfer. The binding of an analyte can disrupt this process, leading to a change in the fluorescence properties.
Caption: Common sensing mechanisms in fluorescent probes.
Protocol for Analyte Titration and Selectivity Studies:
-
Analyte Titration:
-
Prepare a solution of FP-1 (e.g., 10 µM) in a suitable buffer (e.g., HEPES buffer, pH 7.4).
-
Record the initial fluorescence spectrum.
-
Incrementally add small aliquots of a stock solution of the target analyte (e.g., ZnCl₂) to the cuvette.
-
After each addition, mix thoroughly and record the fluorescence spectrum.
-
Plot the change in fluorescence intensity at λ_em against the analyte concentration.
-
-
Determination of Detection Limit (LOD):
-
Selectivity Studies:
-
Prepare a series of solutions of FP-1 (10 µM).
-
To each solution, add a specific concentration (e.g., 5 equivalents) of a different potential interfering ion (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, etc.).[10][11]
-
Record the fluorescence spectrum for each solution.
-
Compare the fluorescence response in the presence of the target analyte to that of the other ions. A highly selective sensor will show a significant response only to the target analyte.
-
-
Competition Experiments:
-
To a solution of FP-1 containing the target analyte, add an excess of other potentially interfering ions.
-
A robust sensor will maintain its fluorescence response to the target analyte even in the presence of competitors.
-
| Parameter | Description |
| Binding Stoichiometry | The ratio of the sensor to the analyte in the complex (e.g., 1:1, 1:2). Can be determined by a Job's plot. |
| Association Constant (K_a) | A measure of the binding affinity between the sensor and the analyte. Can be calculated from the titration data using the Benesi-Hildebrand equation. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. |
Conclusion and Future Directions
This compound serves as an exceptional platform for the development of novel fluorescent sensors. The straightforward Schiff base chemistry allows for the facile introduction of a wide range of functionalities, enabling the rational design of probes for diverse applications. The protocols outlined in this guide provide a solid foundation for the synthesis, characterization, and evaluation of these sensors.
Future research in this area could explore the derivatization of the phenolic hydroxyl group to further tune the photophysical properties, the incorporation of more complex recognition moieties to achieve even higher selectivity, and the application of these sensors in complex biological systems, such as live-cell imaging. The inherent versatility of the this compound scaffold ensures its continued relevance in the ever-evolving field of fluorescent sensor technology.
References
-
A new fluorescent chemosensor for Fe3+ based upon 2,5-diphenylfuran and 8-hydroxyquinoline. (2025). ResearchGate. [Link]
-
A Review on 2,6-Diformyl-4-methylphenol Derived Schiff Bases as Fluorescent Sensors. (n.d.). ResearchGate. [Link]
-
Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. (2019). National Institutes of Health (NIH). [Link]
-
Synthesis and spectroscopic studies on the new Schiff base derived from the 1:2 condensation of 2,6-diformyl-4-methylphenol with 5-aminouracil (BDF5AU) and its transition metal complexes. Influence on biologically active peptides-regulating aminopeptidases. (n.d.). National Institutes of Health (NIH). [Link]
-
Fluorescent Sensor Array for the Detection of Multiple Metal Ions. (2024). ChemistryViews. [Link]
-
Asymmetric Schiff base-based colorimetric and fluorescent sensor for Al3+ detection in real samples and live-cell bioimaging. (n.d.). Royal Society of Chemistry. [Link]
-
Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. (2019). Semantic Scholar. [Link]
-
Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations. (2023). MDPI. [Link]
-
A Fluorescence Sensor Based on Biphenolic Backbone for Metal Ion Detection: Synthesis and Crystal Structure. (2024). MDPI. [Link]
-
A Review on 2,6-Diformyl-4-methylphenol Derived Schiff Bases as Fluorescent Sensors. (2020). Asian Journal of Chemistry. [Link]
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- 2. Synthesis and spectroscopic studies on the new Schiff base derived from the 1:2 condensation of 2,6-diformyl-4-methylphenol with 5-aminouracil (BDF5AU) and its transition metal complexes. Influence on biologically active peptides-regulating aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations [mdpi.com]
- 4. asianpubs.org [asianpubs.org]
- 5. 35664-67-6|this compound|BLD Pharm [bldpharm.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. This compound | 35664-67-6 [chemicalbook.com]
- 8. This compound | 35664-67-6 [amp.chemicalbook.com]
- 9. Asymmetric Schiff base-based colorimetric and fluorescent sensor for Al3+ detection in real samples and live-cell bioimaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: 2-Hydroxy-4-phenylbenzaldehyde as a Versatile Precursor in the Synthesis of Bio-active Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword: The strategic construction of heterocyclic scaffolds remains a cornerstone of modern medicinal chemistry. The selection of a starting material is a critical decision that dictates the efficiency, novelty, and accessibility of the resulting molecular library. 2-Hydroxy-4-phenylbenzaldehyde emerges as a particularly compelling precursor. Its constitution—an ortho-positioned hydroxyl group activating a conjugated aldehyde, stabilized and functionalized by a C4-phenyl ring—offers a trifecta of reactive sites. This unique arrangement not only facilitates classical condensation and cyclization reactions but also imparts significant biological relevance to the resulting heterocycles. The phenyl substituent, in particular, can enhance lipophilicity and introduce crucial steric and electronic features that modulate target engagement.
This guide moves beyond a simple recitation of procedures. It is designed to provide a deep, mechanistic understanding of why specific synthetic routes are chosen and how reaction parameters can be fine-tuned. By elucidating the causality behind the protocols, we aim to empower researchers to not only replicate these syntheses but to innovate upon them.
The Strategic Importance of 2-Hydroxy-4-phenylbenzaldehyde
The utility of 2-hydroxy-4-phenylbenzaldehyde in heterocyclic synthesis is rooted in its inherent chemical functionalities.
-
The Aldehyde Group: An electrophilic center, primed for nucleophilic attack. It is the primary site for chain extension and the initiation of condensation reactions.
-
The Ortho-Hydroxyl Group: A key nucleophile. Its proximity to the aldehyde is crucial for intramolecular cyclization reactions, enabling the formation of fused ring systems like coumarins and chromones. It also modulates the reactivity of the aldehyde.
-
The Phenyl Group: Located at the C4 position, this group significantly influences the physicochemical properties of the final compounds, often enhancing biological activity through increased affinity for hydrophobic pockets in target proteins.
Below is a diagram illustrating the key reactive features of this precursor.
Caption: Key functional groups of 2-hydroxy-4-phenylbenzaldehyde.
Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones, or 1,3-diaryl-2-propen-1-ones, are open-chain flavonoids that serve as crucial intermediates for other flavonoid classes and possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The most direct and efficient method for their synthesis is the Claisen-Schmidt condensation, a base-catalyzed crossed-aldol reaction between an aromatic aldehyde and an acetophenone.[1]
Mechanistic Insight
The reaction proceeds via a well-established mechanism. The base (typically NaOH or KOH) abstracts an acidic α-proton from the acetophenone, generating a resonance-stabilized enolate. This enolate then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 2-hydroxy-4-phenylbenzaldehyde. The resulting aldol addition product readily undergoes base-catalyzed dehydration to yield the highly conjugated and thermodynamically stable α,β-unsaturated ketone system characteristic of chalcones.[3]
Sources
Application Notes & Protocols for the Analytical Determination of 2-Formyl-5-phenylphenol
Foreword
This document provides a comprehensive guide to the analytical determination of 2-Formyl-5-phenylphenol. As a key intermediate or potential impurity in various synthetic pathways, particularly in the pharmaceutical and specialty chemical industries, robust and reliable analytical methods for its detection and quantification are paramount. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind the methodological choices. Our focus is on providing self-validating systems that ensure data integrity, accuracy, and reproducibility, in line with stringent regulatory expectations.
Introduction to this compound: Properties and Analytical Challenges
This compound, also known as 3-hydroxybiphenyl-4-carbaldehyde, is an organic compound with the molecular formula C₁₃H₁₀O₂ and a molecular weight of 198.22 g/mol [1][2]. Its structure, featuring both a phenolic hydroxyl group and an aldehyde functional group, dictates its chemical behavior and informs the selection of appropriate analytical techniques.
The presence of the phenol group imparts acidic properties (predicted pKa of 7.95±0.10) and makes the molecule susceptible to oxidation[1]. The aldehyde group is reactive and can participate in various condensation and oxidation-reduction reactions. The biphenyl moiety contributes to its nonpolar character and provides a strong chromophore, which is advantageous for UV-Vis spectrophotometric detection.
Analytical challenges primarily revolve around ensuring specificity in complex matrices, preventing degradation during sample preparation and analysis, and achieving sufficient sensitivity to detect trace levels, especially when it is considered an impurity.
Recommended Analytical Workflows: A Multi-tiered Approach
A hierarchical approach to the analysis of this compound is recommended. This typically involves an initial screening and quantification using a robust and widely available technique like High-Performance Liquid Chromatography (HPLC) with UV detection. For confirmatory purposes, or when higher sensitivity and specificity are required, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.
Figure 1: A multi-tiered analytical workflow for this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is the workhorse for the analysis of non-volatile and thermally labile compounds like this compound[3]. The combination of a reversed-phase stationary phase and a suitable mobile phase allows for excellent separation from other process-related impurities or matrix components.
Rationale for Method Selection
-
Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC and is well-suited for separating moderately polar to nonpolar compounds[4]. The biphenyl structure of this compound provides sufficient hydrophobicity for good retention on a C18 stationary phase.
-
UV Detection: The aromatic rings in the molecule result in significant UV absorbance, allowing for sensitive detection[5]. A photodiode array (PDA) detector is recommended to obtain the full UV spectrum of the analyte peak, which aids in peak identification and purity assessment.
Detailed HPLC Protocol
Objective: To quantify this compound in a sample matrix.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column thermostat
-
Photodiode Array (PDA) or UV-Vis detector
Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid or Acetic acid (analytical grade)
-
This compound reference standard (purity ≥98%)
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard column for good resolution of a wide range of compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidifying the mobile phase suppresses the ionization of the phenolic group, leading to better peak shape and consistent retention. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 0-2 min: 50% B; 2-15 min: 50-90% B; 15-18 min: 90% B; 18-20 min: 90-50% B; 20-25 min: 50% B | A gradient elution is necessary to ensure elution of the analyte with good peak shape and to clean the column of any less polar components. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection λ | 278 nm | Phenolic compounds typically exhibit strong absorbance around this wavelength[6]. A full spectrum should be recorded with the PDA for confirmation. |
| Injection Vol. | 10 µL | This can be optimized based on sample concentration and instrument sensitivity. |
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in methanol or acetonitrile at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of calibration standards ranging from 0.1 µg/mL to 100 µg/mL by serial dilution with the mobile phase starting composition (50:50 Water:Acetonitrile with 0.1% Formic Acid).
-
-
Sample Preparation:
-
The choice of sample preparation is matrix-dependent[7]. For relatively clean samples, dissolve a known weight of the sample in the mobile phase.
-
For more complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences[8].
-
Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Inject the calibration standards, followed by the sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Method Validation
The analytical method must be validated to ensure it is suitable for its intended purpose[9][10]. Key validation parameters include:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components[11][12]. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank and placebo matrix. Peak purity analysis using a PDA detector can also support specificity.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by spike/recovery experiments at three different concentration levels.
-
Precision: The degree of agreement among individual test results. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (RSD) should be within acceptable limits (e.g., <2%).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the confirmation of this compound, offering high sensitivity and structural information from the mass spectrum[13]. Due to the polarity and potential for thermal degradation of the phenolic group, derivatization is often recommended to improve chromatographic performance[13].
Rationale for Method Selection and Derivatization
-
High Specificity: The mass spectrometer provides a unique fragmentation pattern for the analyte, which acts as a chemical fingerprint for positive identification.
-
Derivatization: Converting the polar -OH group to a less polar and more volatile derivative (e.g., a silyl ether) improves peak shape, reduces tailing, and enhances thermal stability[13]. Silylation is a common and effective derivatization technique for phenolic compounds[13].
Figure 2: Workflow for the silylation of this compound for GC-MS analysis.
Detailed GC-MS Protocol
Objective: To confirm the identity and quantify this compound in a sample matrix.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass selective detector (MSD)
-
Autosampler
Materials:
-
Helium (carrier gas, ≥99.999% purity)
-
Aprotic solvent (e.g., pyridine, acetonitrile)
-
Silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
This compound reference standard
Chromatographic and MS Conditions:
| Parameter | Recommended Setting | Rationale |
| GC Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film | A standard, relatively nonpolar column suitable for a wide range of derivatized compounds. |
| Injector Temp. | 280 °C | Ensures complete volatilization of the derivatized analyte. |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | An optimized temperature program to separate the analyte from other components. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) | Splitless mode enhances sensitivity for low-level detection. |
| MS Source Temp. | 230 °C | Standard source temperature for electron ionization. |
| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy for generating reproducible mass spectra. |
| Scan Range | m/z 40-450 | A wide scan range to capture the molecular ion and key fragment ions. |
| Acquisition Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) | Full scan provides the complete mass spectrum for identification. SIM mode offers higher sensitivity for quantification by monitoring specific ions. |
Procedure:
-
Derivatization:
-
Evaporate a known volume of the sample extract or standard solution to dryness under a gentle stream of nitrogen.
-
Add 50 µL of an aprotic solvent (e.g., pyridine) and 50 µL of BSTFA.
-
Cap the vial tightly and heat at 60 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Analysis:
-
Inject 1 µL of the derivatized solution into the GC-MS system.
-
Acquire data in full scan mode to identify the peak corresponding to the silylated this compound by comparing its retention time and mass spectrum with that of a derivatized standard.
-
For quantification, create a calibration curve using derivatized standards and operate the MS in SIM mode, monitoring characteristic ions of the derivatized analyte.
-
Summary and Concluding Remarks
The analytical determination of this compound can be reliably achieved using the methodologies outlined in this guide. A primary analysis using a validated RP-HPLC-UV method provides a robust platform for quantification and routine quality control. For unambiguous identification and trace-level analysis, a derivatization-GC-MS approach is recommended. The successful implementation of these methods hinges on careful sample preparation, adherence to validated protocols, and a thorough understanding of the underlying chemical principles. The provided protocols serve as a strong foundation for developing and validating in-house methods tailored to specific matrices and regulatory requirements.
References
- Vertex AI Search. (2014).
- EC-UNDP. Validation Of Analytical Methods For Pharmaceutical Analysis.
- Guidechem. This compound 35664-67-6 wiki.
- Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- SciELO Brazil. VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS.
- PMC - NIH. Techniques for Analysis of Plant Phenolic Compounds.
- Analytical method valid
- ResearchGate. (2011). HPLC method for the quantification of phenolic acids, phenolic aldehydes, coumarins and furanic derivatives in different kinds of toasted wood used for the ageing of brandies.
- Sample prepar
- CymitQuimica. This compound.
- MDPI.
- MDPI. (2022). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species.
- NIH. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
- ResearchGate. Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples.
- NIH. (2009). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD)
Sources
- 1. guidechem.com [guidechem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bib.irb.hr:8443 [bib.irb.hr:8443]
- 9. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 10. particle.dk [particle.dk]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. scielo.br [scielo.br]
- 13. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Chromophore: 2-Hydroxy-4-phenylbenzaldehyde as a Precursor in Dye Synthesis
Introduction: Unveiling the Potential of 2-Hydroxy-4-phenylbenzaldehyde
In the dynamic landscape of color chemistry, the pursuit of novel chromophoric systems with enhanced stability, vibrant hues, and versatile applicability remains a paramount objective. 2-Hydroxy-4-phenylbenzaldehyde, a bi-functional aromatic compound, has emerged as a significant intermediate in the synthesis of a diverse array of dyes. Its unique molecular architecture, featuring a reactive aldehyde group, a phenolic hydroxyl group, and a phenyl substituent, provides a robust scaffold for the construction of complex, conjugated systems essential for imparting color. The interplay between the electron-donating hydroxyl group and the delocalized π-system of the biphenyl backbone makes this molecule a prime candidate for electrophilic substitution and condensation reactions, paving the way for the synthesis of azo dyes, methine dyes, and Schiff base-derived colorants. This document serves as a comprehensive guide for researchers, chemists, and professionals in the drug development field, providing in-depth application notes and detailed protocols for the utilization of 2-hydroxy-4-phenylbenzaldehyde as a dye intermediate.
Physicochemical Properties of 2-Hydroxy-4-phenylbenzaldehyde
A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective application in synthesis. The following table summarizes the key properties of 2-hydroxy-4-phenylbenzaldehyde.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀O₂ | |
| Molecular Weight | 198.22 g/mol | |
| Appearance | Off-white to pale yellow crystalline solid | Generic Material Property |
| Melting Point | 103-105 °C | Generic Material Property |
| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, DMSO); sparingly soluble in water. | Generic Material Property |
| Boiling Point | Not readily available due to potential decomposition at high temperatures. | Generic Material Property |
Synthesis of Dyes: Methodologies and Protocols
The strategic placement of functional groups in 2-hydroxy-4-phenylbenzaldehyde allows for its participation in several classical dye-forming reactions. This section will detail the protocols for two prominent classes of dyes: Azo Dyes and Dyes derived from Knoevenagel Condensation.
Synthesis of Azo Dyes via Diazotization and Coupling
Azo dyes are characterized by the presence of the azo group (-N=N-) which acts as the primary chromophore. The synthesis is a two-step process involving the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich coupling component, in this case, 2-hydroxy-4-phenylbenzaldehyde. The electron-donating hydroxyl group in the ortho position to the coupling site activates the ring for electrophilic attack by the diazonium ion.
Reaction Causality: The diazotization step, carried out in cold acidic conditions, converts the weakly electrophilic amine into a highly reactive diazonium salt. The subsequent coupling reaction is an electrophilic aromatic substitution where the diazonium salt acts as the electrophile and the activated aromatic ring of 2-hydroxy-4-phenylbenzaldehyde serves as the nucleophile. The alkaline conditions in the coupling step are crucial to deprotonate the phenolic hydroxyl group, thereby increasing the electron density of the ring and facilitating the substitution.
Experimental Protocol: Synthesis of a Representative Azo Dye
Materials:
-
Aniline (or a substituted aniline)
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), concentrated
-
2-Hydroxy-4-phenylbenzaldehyde
-
Sodium Hydroxide (NaOH)
-
Ice
-
Ethanol
-
Distilled Water
Procedure:
Step 1: Diazotization of Aniline
-
In a 100 mL beaker, dissolve 1.0 g of aniline in a mixture of 3 mL of concentrated HCl and 10 mL of distilled water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, prepare a solution of 0.8 g of sodium nitrite in 5 mL of distilled water and cool it to 0-5 °C.
-
Slowly add the sodium nitrite solution dropwise to the aniline hydrochloride solution, ensuring the temperature does not exceed 5 °C. Stir vigorously during the addition.
-
After the complete addition, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure complete diazotization. The resulting solution contains the benzenediazonium chloride.
Step 2: Coupling Reaction
-
In a 250 mL beaker, dissolve 2.1 g of 2-hydroxy-4-phenylbenzaldehyde in 20 mL of 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared, cold benzenediazonium chloride solution to the alkaline solution of 2-hydroxy-4-phenylbenzaldehyde with continuous and efficient stirring.
-
A brightly colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-45 minutes to ensure the completion of the coupling reaction.
Step 3: Isolation and Purification
-
Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Wash the crude dye with a generous amount of cold distilled water to remove any unreacted salts and base.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified azo dye.
-
Dry the purified dye in a desiccator or a vacuum oven at a low temperature.
Workflow for Azo Dye Synthesis
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Formyl-5-phenylphenol
Welcome to the technical support center for the synthesis of 2-Formyl-5-phenylphenol (also known as 4-phenylsalicylaldehyde), a valuable building block for researchers in drug development and materials science. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and optimize your product yield and purity.
Introduction to the Synthetic Challenge
The synthesis of this compound involves the introduction of a formyl group (-CHO) onto the aromatic ring of 3-phenylphenol, specifically at the position ortho to the hydroxyl group. The primary challenge lies in achieving high regioselectivity for the desired ortho-formylation over other possible isomers and preventing the formation of byproducts. This guide will explore common synthetic methods and provide practical solutions to frequently encountered problems.
Choosing Your Synthetic Route: A Comparative Overview
Several classical formylation reactions can be adapted for the synthesis of this compound. The choice of method will depend on available reagents, desired scale, and safety considerations.
| Reaction | Formylating Agent | Catalyst/Reagent | Key Advantages | Common Issues |
| Magnesium-Mediated Ortho-Formylation | Paraformaldehyde | Magnesium chloride, Triethylamine | High ortho-selectivity, good yields | Requires anhydrous conditions |
| Duff Reaction | Hexamethylenetetramine (HMTA) | Acid (e.g., acetic acid, TFA) | Mild conditions, readily available reagents | Often results in low yields, potential for multiple formylations[1][2] |
| Reimer-Tiemann Reaction | Chloroform | Strong base (e.g., NaOH, KOH) | Well-established method | Formation of isomeric byproducts, use of hazardous chloroform[3][4] |
| Vilsmeier-Haack Reaction | N,N-Dimethylformamide (DMF) | Phosphorus oxychloride (POCl₃) | Effective for electron-rich aromatics | Harsh reagents, can be difficult to control[5][6] |
For the synthesis of this compound, the Magnesium-Mediated Ortho-Formylation is highly recommended due to its superior regioselectivity, leading to a cleaner reaction profile and higher yields of the desired product.[7]
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis of this compound, with a focus on the recommended magnesium-mediated method.
Issue 1: Low or No Product Formation
Question: I am not getting any of the desired this compound, or the yield is very low. What could be the problem?
Answer:
Low or no product formation can stem from several factors, primarily related to reagent quality and reaction conditions.
-
Moisture is the Enemy: The magnesium-mediated formylation is highly sensitive to moisture. The Grignard-like intermediate formed is readily quenched by water.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. It is crucial to use anhydrous magnesium chloride.
-
-
Reagent Quality: The quality of your starting materials is paramount.
-
Solution: Use freshly opened or properly stored triethylamine and paraformaldehyde. Paraformaldehyde can depolymerize over time.
-
-
Insufficient Reaction Time or Temperature: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the reflux period. Ensure the reaction temperature is maintained at a gentle reflux.
-
Issue 2: Formation of Isomeric Byproducts
Question: My final product is a mixture of isomers. How can I improve the selectivity for the 2-formyl product?
Answer:
While the magnesium-mediated method is highly ortho-selective, other methods like the Reimer-Tiemann reaction are notorious for producing isomeric mixtures.
-
Understanding Regioselectivity: The hydroxyl group of the phenol directs the electrophilic formylating agent to the ortho and para positions. In the magnesium-mediated reaction, the magnesium chelates to the phenolic oxygen, sterically hindering the para position and strongly favoring ortho-formylation.
-
Minimizing Isomers with Other Methods:
-
Reimer-Tiemann: Lowering the reaction temperature may slightly improve ortho-selectivity. However, expect to isolate the desired product from its isomers.
-
Duff Reaction: The acidity of the medium can influence the isomer ratio. Using trifluoroacetic acid has been reported to alter the ortho/para selectivity.[8]
-
-
Purification is Key: If isomers are formed, careful purification is necessary.
-
Solution: Column chromatography on silica gel is the most effective method for separating this compound from its isomers. A solvent system of ethyl acetate and hexane is typically effective. Fractional crystallization can also be attempted, exploiting differences in solubility between the isomers.
-
Issue 3: Difficult Product Purification
Question: I am having trouble purifying my crude product. It is an oil or a waxy solid.
Answer:
Purification challenges often arise from the presence of unreacted starting materials, byproducts, or polymeric materials.
-
Effective Work-up: A proper aqueous work-up is crucial to remove inorganic salts and polar impurities.
-
Solution: After the reaction, quench with an acidic solution (e.g., 1N HCl) to protonate the phenoxide and dissolve magnesium salts. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine to remove residual water.
-
-
Dealing with Unreacted Starting Material: If TLC indicates the presence of 3-phenylphenol, it can often be removed during column chromatography.
-
Polymeric Byproducts: Formylation reactions, especially under harsh conditions, can sometimes lead to the formation of polymeric materials.
-
Solution: Using milder reaction conditions and shorter reaction times can help minimize polymer formation. If significant polymerization occurs, it may be necessary to triturate the crude product with a non-polar solvent to precipitate the desired product.
-
Detailed Experimental Protocol: Magnesium-Mediated Ortho-Formylation
This protocol is adapted from a highly reliable method for the ortho-formylation of phenols and is optimized for the synthesis of this compound.[7]
Materials:
-
3-Phenylphenol
-
Anhydrous Magnesium Chloride (MgCl₂)
-
Paraformaldehyde
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN)
-
1N Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add anhydrous magnesium chloride (1.5 equivalents) and paraformaldehyde (2.0 equivalents).
-
Solvent Addition: Add anhydrous THF or MeCN (approximately 10 mL per gram of 3-phenylphenol).
-
Base Addition: Slowly add triethylamine (1.5 equivalents) to the stirred suspension.
-
Substrate Addition: Add 3-phenylphenol (1.0 equivalent) to the reaction mixture.
-
Reaction: Heat the mixture to a gentle reflux under a nitrogen atmosphere. Monitor the reaction progress by TLC (e.g., using a 20% ethyl acetate in hexane eluent). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding 1N HCl until the mixture is acidic.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a solid.
-
Characterization of this compound
Verifying the identity and purity of your final product is crucial. Below is a summary of expected spectroscopic data.
| Technique | Expected Data |
| ¹H NMR | Aromatic protons (multiplets), aldehyde proton (singlet, ~9.8-10.0 ppm), hydroxyl proton (singlet, may be broad). |
| ¹³C NMR | Aromatic carbons, aldehyde carbonyl carbon (~190-200 ppm). |
| IR Spectroscopy | O-H stretch (broad, ~3200-3400 cm⁻¹), C=O stretch (~1650-1680 cm⁻¹), aromatic C-H and C=C stretches. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of this compound (198.22 g/mol ). |
Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
References
- Aldred, R., et al. (1994). A novel, convenient and ortho-specific formylation of phenols. Tetrahedron Letters, 35(34), 6329-6332.
-
Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262. [Link]
- Duff, J. C., & Bills, E. J. (1941). A new general method for the preparation of o-hydroxyaldehydes from phenols and hexamethylenetetramine. Journal of the Chemical Society (Resumed), 547-550.
- Reimer, K., & Tiemann, F. (1876). Ueber die Einwirkung von Chloroform auf Phenole und besonders aromatische Oxysäuren in alkalischer Lösung. Berichte der deutschen chemischen Gesellschaft, 9(1), 824-828.
- Wynberg, H., & Meijer, E. W. (2005). The Reimer–Tiemann Reaction. Organic Reactions, 1-36.
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
- Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 82, 64.
-
Organic Syntheses. (2012). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 89, 220-229. [Link]
- Ferguson, L. N. (1946). The Synthesis of Aromatic Aldehydes. Chemical Reviews, 38(2), 227–254.
- Campaigne, E., & Archer, W. L. (1953). Formylation of Dimethylaniline. Organic Syntheses, 33, 27.
- Smith, W. E. (1972). Duff reaction. Journal of Organic Chemistry, 37(24), 3972-3973.
- Fuson, R. C., et al. (1945). Studies on the Duff Reaction for the Preparation of o-Hydroxyaldehydes. Proceedings of the Iowa Academy of Science, 52(1), 23.
- Casiraghi, G., et al. (1980). A novel, highly selective ortho-formylation of phenols.
- Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794.
- Ogata, Y., & Sugiura, F. (1968). Kinetics and mechanism of the Duff reaction. Tetrahedron, 24(14), 5001-5010.
- Larrow, J. F., et al. (1994). A Mechanistic Study of the Duff Reaction. The Journal of Organic Chemistry, 59(7), 1939-1943.
- Lindoy, L. F., et al. (1998).
- Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56, 355-659.
Sources
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- 2. Duff reaction - Wikipedia [en.wikipedia.org]
- 3. scholarworks.uni.edu [scholarworks.uni.edu]
- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 5. ajrconline.org [ajrconline.org]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Technical Support Center: Troubleshooting Byproduct Formation in 2-Hydroxy-4-phenylbenzaldehyde Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-hydroxy-4-phenylbenzaldehyde. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this important chemical intermediate. The formylation of 3-phenylphenol is a common synthetic route, but like many electrophilic aromatic substitutions on activated rings, it is prone to the formation of undesired byproducts. This guide provides in-depth, field-proven insights into identifying, minimizing, and troubleshooting these byproducts in a practical question-and-answer format.
Section 1: Overview of Common Synthetic Routes
The synthesis of 2-hydroxy-4-phenylbenzaldehyde typically involves the ortho-formylation of 3-phenylphenol. This reaction introduces a formyl (-CHO) group at the C2 position, which is ortho to the activating hydroxyl group. The two most classical methods for this transformation are the Reimer-Tiemann reaction and the Duff reaction.
-
Reimer-Tiemann Reaction : This method employs chloroform (CHCl₃) and a strong base (e.g., NaOH) to generate dichlorocarbene (:CCl₂) in situ.[1][2] This highly reactive electrophile then attacks the electron-rich phenoxide ring, primarily at the ortho position.[3]
-
Duff Reaction : This approach uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium (e.g., acetic acid or trifluoroacetic acid).[4][5] The reaction proceeds through the formation of an iminium ion electrophile, followed by hydrolysis to yield the aldehyde.[6]
While both methods can yield the desired product, they operate under different mechanisms and conditions, leading to distinct byproduct profiles.
Section 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section directly addresses common issues encountered during the synthesis of 2-hydroxy-4-phenylbenzaldehyde.
Q1: My analysis shows two isomeric products. What is the major byproduct and why does it form?
A1: The most common byproduct is the isomeric 4-hydroxy-6-phenylbenzaldehyde . This results from formylation at the C6 position, which is also ortho to the hydroxyl group.
Causality: The hydroxyl group is a powerful activating and ortho, para-directing group. It significantly increases the electron density at the two ortho positions (C2 and C6) and the para position (C4) of the 3-phenylphenol starting material.
-
Electronic Effects: Both the C2 and C6 positions are electronically activated for electrophilic attack. While the desired reaction occurs at C2, competitive formylation at C6 is a common side reaction.
-
Steric Hindrance: The phenyl group at C4 does not impart significant steric hindrance to either ortho position, allowing the formylating agent to approach both sites.
-
Reaction Mechanism Influence:
-
In the Reimer-Tiemann reaction , the high reactivity of the dichlorocarbene species can sometimes reduce the selectivity between the two ortho positions.[7][8]
-
In the Duff reaction , selectivity is often governed by hydrogen bonding between the phenolic proton and the incoming electrophile, which typically favors one ortho position, but this control is not absolute.[4][9]
-
Q2: I've observed a product with a higher molecular weight, suggesting di-formylation. How can I prevent this?
A2: Di-formylation, resulting in 2,6-diformyl-4-phenylphenol , occurs when a second formyl group is added to the aromatic ring. This is typically a consequence of reaction conditions that are too harsh.
Troubleshooting & Prevention:
| Parameter | Issue | Recommended Action | Rationale |
| Stoichiometry | Excess formylating agent (CHCl₃ or HMTA) | Use a molar ratio of 1.0-1.2 equivalents of the formylating agent relative to 3-phenylphenol. | Limiting the amount of the electrophile reduces the probability of a second substitution event after the first formyl group is introduced. |
| Reaction Time | Prolonged heating | Monitor the reaction progress using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed. | Over-extending the reaction time increases the chance for the mono-formylated product to undergo a second, slower formylation.[10] |
| Temperature | Excessively high temperatures | Maintain the recommended temperature for the specific protocol (e.g., 60-70°C for Reimer-Tiemann). | Higher temperatures provide the activation energy needed for the less favorable second formylation to occur on the now deactivated ring. |
Q3: My Reimer-Tiemann reaction has a low yield and several unknown spots on the TLC. What are other possible byproducts?
A3: The Reimer-Tiemann reaction is known for sometimes producing complex mixtures.[8] Beyond isomeric products, you may encounter:
-
Cyclohexadienone Derivatives: These are sometimes referred to as "abnormal" Reimer-Tiemann products. They arise from an alternative pathway where the dichloromethyl group adds to the ring, and the intermediate does not fully aromatize to the benzaldehyde.[8]
-
Unreacted Starting Material: The reaction can be sluggish, especially if the biphasic mixing is inefficient.[2]
-
Tar/Polymeric Materials: The strongly basic and high-temperature conditions can lead to decomposition and polymerization of the phenol starting material.
-
4-Phenylsalicylic Acid: If your chloroform reagent is contaminated with carbon tetrachloride (CCl₄), or if CCl₄ is used by mistake, the reaction can produce a carboxylic acid instead of an aldehyde.[2]
Optimization Strategies:
-
Phase-Transfer Catalyst: Add a catalyst like a quaternary ammonium salt to improve the transport of hydroxide ions into the organic phase, accelerating the reaction and potentially allowing for milder conditions.[2]
-
Vigorous Stirring: Ensure very high agitation to maximize the interfacial area between the aqueous and organic phases where the reaction occurs.[7]
Q4: How can I effectively purify 2-hydroxy-4-phenylbenzaldehyde away from its byproducts?
A4: A multi-step approach is often necessary for achieving high purity.
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Work-up/Extraction: After quenching the reaction, perform an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous base (e.g., 1M NaHCO₃). The weakly acidic phenolic products will remain in the organic layer, while any strongly acidic byproducts (like salicylic acids) will move to the aqueous layer.
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Column Chromatography: This is the most effective method for separating the desired C2-formylated product from the C6-formylated isomer and other non-polar impurities. A silica gel stationary phase with a gradient elution of ethyl acetate in hexane is typically effective.
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Recrystallization: If the product is obtained as a solid after chromatography, recrystallization can be used as a final polishing step to achieve high analytical purity.[11] A solvent system like ethanol/water or hexane/ethyl acetate is a good starting point.
Section 3: Key Experimental Protocols
Disclaimer: These protocols are intended for trained chemists in a laboratory setting. Always perform a thorough safety assessment before beginning any experiment.
Protocol 1: Synthesis via Reimer-Tiemann Reaction
This protocol is adapted from standard procedures for the ortho-formylation of phenols.[7]
-
Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 3-phenylphenol (1 equiv.) in a 10-20% aqueous sodium hydroxide solution.
-
Heating: Heat the mixture to 60-70°C with vigorous stirring.
-
Addition: Add chloroform (1.5 equiv.) dropwise via the dropping funnel over 1 hour. The reaction is exothermic, so control the addition rate to maintain the temperature.
-
Reaction: After the addition is complete, continue stirring at 70°C for an additional 2-3 hours. Monitor the reaction by TLC.
-
Work-up: Cool the mixture to room temperature and carefully acidify with dilute HCl until the pH is ~2-3.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).
-
Loading: Carefully load the adsorbed crude product onto the top of the packed column.
-
Elution: Begin eluting with a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate). The less polar para-isomer and unreacted starting material will typically elute first.
-
Gradient: Gradually increase the polarity of the mobile phase (e.g., to 90:10 or 85:15 hexane:ethyl acetate).
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Collection: Collect fractions and analyze them by TLC to identify those containing the pure desired product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Section 4: Visual Guides & Workflows
Diagrams
Caption: Troubleshooting workflow for product impurities.
References
-
BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]
-
Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]
-
Semantic Scholar. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Retrieved from [Link]
-
Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. Retrieved from [Link]
-
YouTube. (2023, December 13). Mechanism of Reimer Tiemann Reaction #Formylation of Phenol #Salicylaldehyde #BSc #NEET2024 #JEE2024. Retrieved from [Link]
-
RSC Publishing. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Retrieved from [Link]
-
YouTube. (2024, February 21). Duff Reaction Mechanism | Organic Chemistry. Retrieved from [Link]
-
Grokipedia. (n.d.). Duff reaction. Retrieved from [Link]
-
Grokipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]
-
Organic Syntheses. (2012). ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Retrieved from [Link]
-
Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262. Retrieved from [Link]
-
Wikipedia. (n.d.). Formylation. Retrieved from [Link]
- Google Patents. (n.d.). CN112830872A - Synthesis method of 2,3, 4-trihydroxybenzaldehyde.
-
Organic Syntheses. (n.d.). ortho-Formylation of phenols. Retrieved from [Link]
-
chemeurope.com. (n.d.). Duff reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
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- 5. Duff reaction - Wikipedia [en.wikipedia.org]
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- 8. grokipedia.com [grokipedia.com]
- 9. A theoretical study of the Duff reaction: insights into its selectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability of 2-hydroxy-4-phenylbenzaldehyde in Solution
Welcome to the technical support center for 2-hydroxy-4-phenylbenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments and ensure the integrity of your results.
Introduction: The Challenge of Stabilizing 2-hydroxy-4-phenylbenzaldehyde
2-hydroxy-4-phenylbenzaldehyde is a phenolic aldehyde, a class of compounds known for its susceptibility to degradation. The presence of both a hydroxyl group and an aldehyde group on the aromatic ring makes the molecule vulnerable to several degradation pathways, primarily oxidation. Ensuring the stability of this compound in solution is critical for accurate and reproducible experimental outcomes, from early-stage research to later phases of drug development. This guide provides practical, field-proven insights to help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: My solution of 2-hydroxy-4-phenylbenzaldehyde is turning yellow/brown. What is happening?
A1: A color change in your solution is a common indicator of degradation. The primary cause is likely the oxidation of the phenolic hydroxyl group and/or the aldehyde functional group. This can be initiated by exposure to atmospheric oxygen, light, or trace metal impurities in your solvent. The colored byproducts are often quinone-type structures or polymeric materials resulting from further reactions of the initial degradation products.
Q2: What is the main degradation product I should be looking for?
A2: The most probable degradation product is 2-hydroxy-4-phenylbenzoic acid, formed via the oxidation of the aldehyde group. This transformation is a common degradation pathway for benzaldehydes. Other potential degradation products could arise from oxidative cleavage of the benzene ring or polymerization.
Q3: What is the best solvent to dissolve 2-hydroxy-4-phenylbenzaldehyde for storage?
A3: While specific long-term stability data for 2-hydroxy-4-phenylbenzaldehyde in various solvents is not extensively published, general principles for phenolic aldehydes suggest the following:
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Recommended: Acetonitrile (ACN) and high-purity methanol are often good choices due to their relatively inert nature and ability to dissolve a wide range of organic compounds. For many phenolic compounds, acidic conditions can improve stability.
-
Use with Caution: Dimethyl sulfoxide (DMSO) is an excellent solvent but can be problematic for long-term storage as it can absorb water from the atmosphere and may promote oxidation under certain conditions[1][2]. If DMSO must be used, ensure it is of the highest purity (anhydrous) and store solutions under an inert atmosphere.
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Avoid: Chlorinated solvents may contain acidic impurities that can catalyze degradation. Protic solvents with lower purity may contain peroxides that can initiate oxidation.
Q4: How does pH affect the stability of my 2-hydroxy-4-phenylbenzaldehyde solution?
A4: The stability of phenolic compounds can be highly pH-dependent[3][4][5][6]. While specific data for 2-hydroxy-4-phenylbenzaldehyde is limited, related compounds like 2-hydroxybenzaldehyde have shown stability over a pH range of 4 to 9 for short periods[7]. However, basic conditions (high pH) generally increase the susceptibility of phenols to oxidation by deprotonating the hydroxyl group to form a more easily oxidized phenoxide ion[3][4][5][6]. Therefore, maintaining a neutral to slightly acidic pH is generally advisable for enhanced stability.
Q5: Should I be concerned about photodegradation?
A5: Yes. Aromatic aldehydes and phenols can be susceptible to photodegradation when exposed to UV or even ambient light[8][9][10][11]. Light can provide the energy to initiate radical chain reactions, leading to oxidation and polymerization. It is crucial to protect solutions of 2-hydroxy-4-phenylbenzaldehyde from light by using amber vials or by wrapping containers in aluminum foil.
Q6: What are the ideal storage conditions for a stock solution?
A6: To maximize the shelf-life of your 2-hydroxy-4-phenylbenzaldehyde stock solution, we recommend the following:
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Temperature: Store at or below 4°C. For long-term storage, -20°C is preferable.
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Atmosphere: Displace the air in the vial with an inert gas like argon or nitrogen before sealing.
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Light: Always store in amber vials or protect from light in another way.
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Container: Use high-quality, inert glass vials with PTFE-lined caps to prevent leaching of impurities and to ensure a tight seal.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Rapid color change in solution | 1. Presence of peroxides in the solvent. 2. Exposure to air (oxygen). 3. Contamination with metal ions. | 1. Use freshly opened, high-purity, peroxide-free solvents. 2. Prepare solutions under an inert atmosphere (e.g., in a glovebox or by purging with argon/nitrogen). 3. Use high-purity solvents and acid-washed glassware to minimize metal contamination. |
| Appearance of a new peak in HPLC analysis | 1. Degradation of the parent compound. 2. Impurity in the solvent or from the container. | 1. The primary suspect for the new peak is 2-hydroxy-4-phenylbenzoic acid. Confirm its identity by co-injection with a standard or by LC-MS analysis. 2. Run a blank injection of the solvent to rule out solvent-related impurities. |
| Decreased peak area of the parent compound over time | 1. Degradation due to oxidation, hydrolysis, or photolysis. 2. Adsorption to the container surface. | 1. Implement the recommended storage conditions (low temperature, inert atmosphere, protection from light). 2. Consider adding an antioxidant to the solution (see below). 3. Use silanized glass vials if adsorption is suspected. |
| Precipitate formation in the solution | 1. Poor solubility of the compound in the chosen solvent. 2. Formation of insoluble degradation products (e.g., polymers). | 1. Ensure the concentration of your solution is below the solubility limit of the compound in that solvent at the storage temperature. 2. If degradation is suspected, analyze the precipitate to identify its nature. |
Strategies for Preventing Degradation
Use of Antioxidants
The addition of a small amount of an antioxidant to your stock solution can significantly inhibit oxidative degradation. The choice of antioxidant will depend on the solvent system and downstream application.
| Antioxidant | Recommended Concentration | Mechanism of Action | Considerations |
| Butylated Hydroxytoluene (BHT) | 100-500 ppm | Radical scavenger | Highly effective for non-polar to moderately polar organic solvents. May interfere with some biological assays.[12][13][14][15][16][17] |
| Ascorbic Acid (Vitamin C) | 100-500 ppm | Oxygen scavenger and radical scavenger | Best suited for aqueous or polar protic solvent systems. Can act as a pro-oxidant in the presence of metal ions.[5][18][19][20][21] |
| α-Tocopherol (Vitamin E) | 100-500 ppm | Radical scavenger | Effective in lipid-based or non-polar systems. Can be regenerated by ascorbic acid.[4][14][22][23][24] |
Note: Always run a control experiment to ensure the chosen antioxidant does not interfere with your assay.
Proper Solution Handling Workflow
To minimize degradation during routine use, a systematic approach to solution preparation and storage is essential.
Caption: Recommended workflow for handling and storage to prevent degradation.
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method. This protocol provides a general framework that should be optimized for 2-hydroxy-4-phenylbenzaldehyde.[7][25][26][27][28]
1. Stock Solution Preparation:
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Prepare a stock solution of 2-hydroxy-4-phenylbenzaldehyde in acetonitrile at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.[29][30]
-
Thermal Degradation: Place a sealed vial of the stock solution in an oven at 60°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[8][9][10] A control sample should be wrapped in aluminum foil and kept under the same conditions.
3. Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze by a stability-indicating HPLC method (see Protocol 2).
Caption: Workflow for a forced degradation study.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
This protocol outlines the steps to develop a reversed-phase HPLC method capable of separating 2-hydroxy-4-phenylbenzaldehyde from its potential degradation products.[3][7][13][26][31]
1. Initial Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10-90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm (or use a PDA detector to monitor peak purity)
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
2. Method Development and Optimization:
-
Inject the unstressed stock solution and the stressed samples from the forced degradation study.
-
Evaluate the chromatograms for the resolution between the parent peak and any new peaks that have formed.
-
Adjust the gradient slope, mobile phase composition (e.g., trying methanol as the organic modifier), and pH of the aqueous phase to achieve optimal separation (resolution > 2 between all peaks).
3. Method Validation:
-
Once a suitable separation is achieved, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Caption: Workflow for developing a stability-indicating HPLC method.
References
-
What is the best solution to prevent the oxidation of Benzaldehyde to Benzoic acid ? ResearchGate. Available from: [Link]
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Semantic Scholar. Available from: [Link]
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Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]
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A Brief Study on Forced Degradation Studies with Regulatory Guidance. Available from: [Link]
-
Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Available from: [Link]
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An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online. Available from: [Link]
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Tocopherols as antioxidants in lipid-based systems: The combination of chemical and physicochemical interactions determines. Agritrop. Available from: [Link]
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Antioxidant Potential of Butylated Hydroxytoluene (BHT) – A Theoretical Study. PDF. Available from: [Link]
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Effect of pH on the Stability of Plant Phenolic Compounds. PubMed. Available from: [Link]
-
Stability of screening compounds in wet DMSO. PubMed. Available from: [Link]
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Photostability testing theory and practice. Q1 Scientific. Available from: [Link]
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ChemInform Abstract: Understanding the Chemistry Behind the Antioxidant Activities of Butylated Hydroxytoluene (BHT): A Review. ResearchGate. Available from: [Link]
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Effect of pH on the Stability of Plant Phenolic Compounds. ACS Publications. Available from: [Link]
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STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Available from: [Link]
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Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid. PMC - PubMed Central. Available from: [Link]
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80 Effectiveness of naturally sourced mixed tocopherols as an antioxidant when compared to Bha and Bht in fresh pork sausage. PMC. Available from: [Link]
-
Evaluation of the Efficacy and Synergistic Effect of α- and δ-Tocopherol as Natural Antioxidants in the Stabilization of Sunflower Oil and Olive Pomace Oil during Storage Conditions. PubMed Central. Available from: [Link]
-
ANTIOXIDANT POTENTIAL OF BUTYLATED HYDROXYTOLUENE (BHT) – A THEORETICAL STUDY. Available from: [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link]
-
Effect of pH on the stability of plant phenolic compounds. Semantic Scholar. Available from: [Link]
-
Dramatic solvent effect on the synergy between α-tocopherol and BHT antioxidants. ResearchGate. Available from: [Link]
-
Finding Peaceable Photostability. Caron Scientific. Available from: [Link]
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Sample Presentation for Photostability Studies: Problems and Solutions. ResearchGate. Available from: [Link]
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NATURAL BUTYLATED HYDROXYTOLUENE (BHT): A REVIEW. Available from: [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties. Organic Chemistry Data. Available from: [Link]
-
Solubility and solution thermodynamics of 4-hydroxybenzaldehyde in twelve organic solvents from T = (278.15 to 318.15) K. ResearchGate. Available from: [Link]
-
2-Hydroxy-4-Methoxybenzaldehyde. PubChem. Available from: [Link]
-
Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations. PubMed. Available from: [Link]
-
How long can a compound be stable in DMSO for? ResearchGate. Available from: [Link]
- Preparation of polyphenols by oxidation of hydroxybenzaldehydes. Google Patents.
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2-O-β-D-glucopyranosyl- L -ascorbic acid, a novel vitamin C derivative from Lycium barbarum, prevents oxidative stress. ResearchGate. Available from: [Link]
-
Ascorbic Acid (Vitamin C) as a Cosmeceutical to Increase Dermal Collagen for Skin Antiaging Purposes: Emerging Combination Therapies. MDPI. Available from: [Link]
-
Potential of ascorbic acid in human health against different diseases: an updated narrative review. ResearchGate. Available from: [Link]
-
2-Hydroxy-4-methoxybenzaldehyde (HMB) disrupts ergosterol biosynthesis, redox metabolism, and DON biosynthesis of Fusarium graminearum revealed by transcriptome analysis. Frontiers. Available from: [Link]
-
Degradation of 2-hydroxybenzoic acid by advanced oxidation processes. PDF. Available from: [Link]
-
Anti-oxidative and Anti-Aging Activities of 2-O-α-glucopyranosyl-L-ascorbic Acid on Human Dermal Fibroblasts. PubMed. Available from: [Link]
-
Catalytic Oxidation Reactions Using Hydrogen Peroxide. Cardiff University. Available from: [Link]
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Technical Support Center: Troubleshooting Low Fluorescence Quantum Yield in 2-Formyl-5-phenylphenol Probes
Welcome to the technical support center for 2-Formyl-5-phenylphenol-based fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low fluorescence quantum yield during their experiments. By understanding the underlying photophysical principles of these unique probes, you can effectively troubleshoot your assays and obtain robust, reliable data.
Introduction to this compound Probes and ESIPT
This compound and its derivatives are a class of fluorescent probes that often rely on a photophysical phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT). In its ground state, the molecule exists in an "enol" form. Upon excitation with light, a proton is transferred from the hydroxyl group to the carbonyl oxygen, creating an excited "keto" tautomer. This keto form is responsible for the characteristic fluorescence with a large Stokes shift, which is highly advantageous for minimizing background interference in biological imaging and sensing applications.[1][2][3][4][5]
However, the efficiency of this ESIPT process and the subsequent fluorescence emission are highly sensitive to the probe's local environment and structural integrity. A low fluorescence quantum yield is a common challenge that can arise from a variety of factors. This guide provides a structured approach to identifying and addressing these issues.
Troubleshooting Guide: A-Question-and-Answer Approach
Is Your Solvent System Optimized? The Critical Role of the Probe's Microenvironment
Question: My this compound probe shows very weak fluorescence in my chosen solvent. How can the solvent be the cause, and what should I do?
Answer: Solvent polarity and hydrogen-bonding capacity are arguably the most critical factors influencing the fluorescence of ESIPT probes.[6] The solvent directly interacts with the probe, affecting the energy levels of both the ground and excited states and potentially disrupting the intramolecular hydrogen bond essential for the ESIPT process.
Scientific Rationale:
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can form intermolecular hydrogen bonds with both the hydroxyl and carbonyl groups of the probe. This can create a "solvent cage" that competes with the intramolecular hydrogen bond necessary for ESIPT.[3][7] If the intermolecular hydrogen bonding with the solvent is strong enough, it can inhibit the proton transfer, leading to a decrease in the keto emission and thus a lower quantum yield. You may observe a weaker, blue-shifted emission from the enol form instead.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents are generally more favorable for ESIPT probes. They are polar enough to solvate the probe but lack the acidic protons that can directly compete with the intramolecular hydrogen bond.
-
Nonpolar Solvents (e.g., cyclohexane, toluene): In these solvents, the intramolecular hydrogen bond is typically strong, and the ESIPT process is efficient. However, the solubility of more polar derivatives of this compound may be limited in these solvents.
Troubleshooting Protocol:
-
Review Your Solvent Choice: If you are using a polar protic solvent, consider it a primary suspect for low quantum yield.
-
Solvent Screen: Test the fluorescence of your probe in a range of solvents with varying polarities. This will help you identify an optimal solvent system for your specific probe derivative.
-
Data Comparison Table:
| Solvent | Polarity (Dielectric Constant) | Hydrogen Bonding | Expected Impact on Quantum Yield of this compound |
| Cyclohexane | ~2.0 | None | Potentially High (if soluble) |
| Toluene | ~2.4 | None | Potentially High |
| Chloroform | ~4.8 | Weak | Moderate to High |
| Acetonitrile | ~37.5 | Aprotic | High |
| DMSO | ~47 | Aprotic | High |
| Ethanol | ~24.5 | Protic | Potentially Low |
| Water | ~80 | Protic | Potentially Very Low |
Workflow for Solvent Optimization:
Caption: Conceptual difference between ideal probe behavior and ACQ.
Is the pH of Your Solution Affecting the Probe's Protonation State?
Question: My probe's fluorescence is bright in neutral solutions but disappears in an alkaline buffer. Why is this happening?
Answer: The phenolic hydroxyl group in your this compound probe is acidic and can be deprotonated at higher pH values. [8][9][10]This deprotonation to a phenolate anion fundamentally changes the electronic structure of the fluorophore and, crucially, eliminates the proton required for the ESIPT process.
Scientific Rationale:
The ESIPT mechanism is entirely dependent on the presence of the acidic phenolic proton. When the pH of the solution is significantly above the pKa of the phenol, the hydroxyl group is deprotonated. The resulting phenolate is a strong electron-donating group, which alters the molecule's absorption and emission properties. More importantly, without the proton to transfer, the ESIPT pathway is shut down, and the characteristic keto fluorescence is lost. [11]
Troubleshooting Protocol:
-
Measure and Buffer the pH: Always measure and control the pH of your experimental solutions using appropriate buffers (e.g., MES for acidic, HEPES for neutral, TAPS for alkaline ranges).
-
Perform a pH Titration: To characterize your probe, measure its fluorescence intensity across a wide pH range (e.g., pH 4 to 10). This will allow you to determine the pKa of the phenolic group and identify the optimal pH range for your experiments.
-
Select an Appropriate pH Range: Based on your titration data, ensure your experiments are conducted in a pH range where the probe is in its protonated, fluorescent state.
pH-Dependent Fluorescence Mechanism:
Caption: The effect of pH on the ESIPT mechanism and fluorescence.
Frequently Asked Questions (FAQs)
Q1: Could my probe have degraded? How can I check its purity and integrity? A1: Yes, chemical degradation is a possibility. You should always verify the purity of your probe, especially if it has been stored for a long time. Use techniques like NMR and Mass Spectrometry to confirm the chemical structure and High-Performance Liquid Chromatography (HPLC) to check for impurities. Re-purification may be necessary.
Q2: I see some fluorescence, but the Stokes shift is very small. What does this mean? A2: A small Stokes shift suggests that you are likely observing emission from the enol form, not the ESIPT-generated keto form. This indicates that the ESIPT process is being inhibited. Revisit the troubleshooting sections on solvent effects and pH, as these are the most common reasons for ESIPT inhibition.
Q3: How do electron-donating or -withdrawing groups on the phenyl ring affect the quantum yield? A3: Substituents on the phenyl ring can modulate the electronic properties of the probe and influence the quantum yield. Electron-donating groups (like -OCH₃ or -N(CH₃)₂) can increase the electron density of the aromatic system, which often enhances the intramolecular charge transfer character and can lead to higher quantum yields and red-shifted emissions. [12][13]Conversely, strong electron-withdrawing groups might alter the pKa of the phenol or the energetics of the ESIPT process, with more variable effects on quantum yield. [12] Q4: Can temperature affect my probe's fluorescence? A4: Yes, temperature can influence fluorescence. Generally, increasing the temperature enhances non-radiative decay processes, leading to a decrease in fluorescence quantum yield. [14]For most applications at or near room temperature, this effect is minor unless you are working over a very wide temperature range. If you observe significant temperature sensitivity, it could be related to changes in solvent viscosity or the dynamics of the ESIPT process itself.
Q5: My probe is designed to detect a specific analyte, but the fluorescence "turn-on" is weak. What should I do? A5: A weak "turn-on" response suggests that the interaction with the analyte is not efficiently restoring the ESIPT process or that there are competing non-radiative decay pathways. First, ensure the baseline (probe only) fluorescence is as low as possible by optimizing the conditions as described above (solvent, pH, concentration). Then, optimize the reaction conditions with the analyte (e.g., incubation time, temperature, analyte concentration). If the response is still weak, it may indicate a fundamental issue with the probe's design for that specific analyte.
References
-
Zhao, J., Ji, S., Chen, Y., Guo, H., & Yang, P. (2012). Excited state intramolecular proton transfer (ESIPT): from principal photophysics to the development of new chromophores and applications in fluorescent molecular probes and luminescent materials. Physical Chemistry Chemical Physics, 14(25), 8803-8817. [Link]
-
Mao, G., Zhang, D., & Wang, P. (2021). Excited-state intramolecular proton transfer (ESIPT)-based fluorescent probes for biomarker detection: design, mechanism, and application. Chemical Communications, 57(57), 6926-6944. [Link]
-
Yu, Z., Wang, H., & Liu, Z. (2021). Progress in Tuning Emission of the Excited-State Intramolecular Proton Transfer (ESIPT)-Based Fluorescent Probes. ACS Omega, 6(9), 5963–5973. [Link]
-
Wikipedia. (n.d.). Excited state intramolecular proton transfer. [Link]
-
Li, Y., Wang, Y., Liu, Y., & Yang, Z. (2022). Theoretical Investigation on the ESIPT Process and Detection Mechanism for Dual-Proton Type Fluorescent Probe. International Journal of Molecular Sciences, 23(4), 2099. [Link]
-
Xiang, H., Cheng, J., Ma, X., Zhou, X., & Liu, J. (2015). Fluorescence Aggregation-Caused Quenching versus Aggregation-Induced Emission: A Visual Teaching Technology for Undergraduate Chemistry Students. Journal of Chemical Education, 92(11), 1897–1901. [Link]
-
Xiang, H., Cheng, J., Ma, X., Zhou, X., & Liu, J. (2015). Fluorescence Aggregation-Caused Quenching versus Aggregation-Induced Emission: A Visual Teaching Technology for Undergraduate Chemistry Students. Pendidikan Kimia, 92(11), 1897-1901. [Link]
-
Ugale, V. G., Khaynour, S. M., Kuwar, A. S., & Gunjal, D. B. (2014). Development of pH Responsive Fluorescent False Neurotransmitters. ACS Chemical Neuroscience, 5(11), 1109–1120. [Link]
-
MDPI. (2023). Aggregation-Caused Quenching Dyes as Potent Tools to Track the Integrity of Antitumor Nanocarriers: A Mini-Review. Molecules, 28(18), 6649. [Link]
-
Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission. [Link]
-
Zhang, J., Ma, K., Wang, Z., Li, M., & Wang, B. (2019). Reducing aggregation caused quenching effect through co-assembly of PAH chromophores and molecular barriers. Nature Communications, 10(1), 198. [Link]
-
ResearchGate. (2024). General mechanisms of aggregation-caused quenching (ACQ) and aggregation-induced emission (AIE). [Link]
-
Yu, Z., Wang, H., & Liu, Z. (2021). Progress in Tuning Emission of the Excited-State Intramolecular Proton Transfer (ESIPT)-Based Fluorescent Probes. ACS Omega, 6(9), 5963-5973. [Link]
-
Li, H., Zhang, L., & Wu, Y. (2011). A fluorescent probe for both pH and Zn2+ based on 2-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenol. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1876-1880. [Link]
-
Wu, Y., Huang, H., Jing, F., Wang, Y., Chen, S., Wang, L., Li, Y., & Hou, S. (2024). A fluorescent probe based on the ESIPT (excited state intramolecular proton transfer) mechanism for rapid detection of endogenous and exogenous H2O2 (hydrogen peroxide) in cells. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 304, 123394. [Link]
-
Bhowmick, R., Mondal, P., Mahato, S., & Das, D. (2015). A new fluorescent probe for turn-on detection of pH using 2,6-bis-[(1- H-benzoimidazol-2-ylmethylimino)-methyl]-4-methylphenol: imaging application in living cells. RSC Advances, 5(82), 67015-67021. [Link]
-
ResearchGate. (2021). Progress in Tuning Emission of the Excited-State Intramolecular Proton Transfer (ESIPT)-Based Fluorescent Probes. [Link]
-
Lee, S., Park, S., Kim, H., & Lee, J. (2023). Turn-On Fluorescent pH Probes for Monitoring Alkaline pHs Using Bis[2-(2′-hydroxyphenyl)benzazole] Derivatives. Chemosensors, 11(2), 118. [Link]
-
ResearchGate. (2015). Synthesis and Optical Properties of a Series of Green-Light-Emitting 2-(4-Phenylquinolin-2-yl)phenol–BF2 Complexes (Boroquinols). [Link]
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Technical Support Center: Improving the Selectivity of 2-Hydroxy-4-phenylbenzaldehyde Based Sensors
Welcome to the technical support center for 2-hydroxy-4-phenylbenzaldehyde based sensors. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the selectivity of their sensing platforms. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions to overcome common experimental hurdles.
Part 1: Understanding the Core Chemistry & Sensing Mechanisms
At its heart, a 2-hydroxy-4-phenylbenzaldehyde sensor operates through specific molecular interactions that translate the presence of an analyte into a measurable signal, typically a change in color (colorimetric) or fluorescence. The key functional groups—the hydroxyl (-OH) and aldehyde (-CHO) groups—form a reactive pocket that is crucial for binding.
The most common sensing mechanisms include:
-
Chelation-Enhanced Fluorescence (CHEF): Many sensors based on this scaffold are designed to detect metal ions. Upon binding a metal ion, the molecule's structure becomes more rigid. This rigidity reduces non-radiative decay pathways for the excited state, leading to a significant increase in fluorescence intensity—a "turn-on" response.[1][2]
-
Photoinduced Electron Transfer (PET): In some designs, a PET process from a donor part of the molecule to the fluorophore quenches fluorescence. When the analyte binds, this PET process can be inhibited, "turning on" the fluorescence.[1][3][4]
-
Intramolecular Charge Transfer (ICT): Analyte binding can alter the electron-donating or withdrawing properties within the sensor, changing the ICT character and leading to a shift in the emission wavelength. This allows for ratiometric sensing, which is more reliable as it depends on the ratio of intensities at two wavelengths rather than a single intensity measurement.[5]
-
Schiff Base Condensation: The aldehyde group can react with primary amines (including those in biomolecules) to form a Schiff base (imine).[3] This reaction can create a new conjugated system with distinct photophysical properties, forming the basis for detecting specific amines or aldehydes.[3][6]
Caption: General chelation-based sensing mechanism.
Part 2: Troubleshooting Guide - Common Selectivity Issues
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Question 1: "My sensor is responding to multiple metal ions (e.g., Cu²⁺ and Fe³⁺) instead of just my target analyte (e.g., Al³⁺). How can I fix this?"
This is a classic selectivity problem. It arises because different metal ions can have similar coordination preferences, ionic radii, or Lewis acidity, allowing them to bind to the sensor's active site.
Answer: There are several strategies to tackle this, ranging from simple experimental tweaks to more involved chemical modifications.
-
Strategy 1: pH Optimization. The protonation state of the phenolic hydroxyl group is absolutely critical for its coordination ability.[1][7] By carefully controlling the pH of your assay buffer, you can selectively favor the binding of one ion over another. For instance, some metal ions prefer to bind to the deprotonated phenoxide form, which is more prevalent at higher pH, while others might coordinate under more acidic conditions.
-
Causality: Different metal ions have different pH ranges for hydrolysis and optimal complex formation. By adjusting the pH, you can create an environment where the binding constant for your target ion is maximized while the binding for interfering ions is minimized.[7]
-
-
Strategy 2: Solvent System Modification. The polarity of the solvent can influence the stability of the sensor-analyte complex and the solvation sphere of the metal ions.
-
Actionable Advice: Prepare your sensor and analyte solutions in different solvent mixtures (e.g., varying ratios of Ethanol/Water, DMSO/Water, or Acetonitrile/Water). Run the selectivity experiment in each system to identify the solvent that provides the best discrimination between your target and interfering ions.
-
-
Strategy 3: Use of Masking Agents. A masking agent is a chemical that forms a stable complex with the interfering ion, effectively "hiding" it from your sensor.[8]
-
Example: If you are trying to detect Pb²⁺ and have interference from Hg²⁺, a soft base like cyanide (CN⁻) can be used as a masking agent. Cyanide will preferentially bind to the softer Hg²⁺ ion, leaving the harder Pb²⁺ ion free to interact with your sensor.[8] Caution: Always handle masking agents like cyanide with extreme care in a well-ventilated fume hood.
-
Question 2: "I'm observing a high background signal even without my analyte. What causes this and how can I reduce it?"
High background can obscure the signal from your target analyte, leading to poor sensitivity and a low signal-to-noise ratio.
Answer: This issue typically stems from one of three sources: impurities, sensor aggregation, or inherent fluorescence of your assay components.
-
Source 1: Impurities. Residual starting materials or side products from the sensor synthesis can be fluorescent themselves.
-
Solution: Rigorous purification of your sensor is non-negotiable. Techniques like recrystallization or column chromatography are essential. Confirm purity using analytical techniques like ¹H NMR, ¹³C NMR, and mass spectrometry.
-
-
Source 2: Sensor Aggregation. At higher concentrations, planar aromatic molecules like your sensor can stack together (π-π stacking), which can lead to aggregation-induced emission (AIE) or self-quenching, altering the baseline fluorescence.[9]
-
Solution: Work at the lowest effective sensor concentration. You can also incorporate a small percentage of a non-polar solvent or a surfactant (e.g., Tween 20, SDS) in your buffer to disrupt aggregation.
-
-
Source 3: Assay Media. The buffer, solvent, or even the microplate you are using might contribute to the background signal.
-
Solution: Run a blank measurement containing everything except your sensor to quantify the background from the media. If the background is high, try a different buffer system or switch to black, non-binding microplates designed for fluorescence assays.
-
Caption: A workflow for troubleshooting common sensor issues.
Part 3: Frequently Asked Questions (FAQs)
Q1: Can I improve selectivity by modifying the sensor's chemical structure? A: Absolutely. This is a powerful strategy for rational sensor design. Introducing specific functional groups can fine-tune the electronic properties and steric environment of the binding pocket.[2] For example, adding electron-donating groups can increase the electron density on the coordinating atoms, favoring softer metal ions. Conversely, electron-withdrawing groups can enhance affinity for harder cations.[2]
Q2: My sensor's fluorescence is quenched by the analyte instead of enhanced. Is this normal? A: Yes, this is a valid sensing mechanism known as fluorescence quenching.[1] It often occurs if the analyte is a heavy metal ion (like Cu²⁺ or Fe³⁺) that can promote non-radiative decay pathways, or if the binding facilitates a PET process that was not present in the free sensor.[1] This "turn-off" response is just as useful as a "turn-on" one, provided it is selective and reproducible.
Q3: How do I determine the binding stoichiometry between my sensor and the analyte? A: The standard method is a Job's plot (method of continuous variations). You prepare a series of solutions with a constant total concentration of sensor + analyte, but with varying mole fractions of each. By plotting the fluorescence signal against the mole fraction of the sensor, the peak of the resulting curve will indicate the binding stoichiometry (e.g., a peak at 0.5 indicates a 1:1 complex, a peak at 0.33 indicates a 2:1 sensor:analyte complex).[1]
Q4: What is the best way to deal with autofluorescence from biological samples? A: This is a significant challenge. One effective strategy is to design your sensor to operate in the red or near-infrared (NIR) spectral region (emission > 650 nm).[10] Biological molecules like NADH and flavins fluoresce primarily in the blue-green region, so shifting your sensor's readout to longer wavelengths can dramatically reduce background interference.[11]
Part 4: Key Experimental Protocols
Protocol 1: pH Optimization for Selective Detection
-
Prepare Buffers: Create a series of buffers (e.g., citrate, phosphate, Tris, CAPS) covering a wide pH range (e.g., pH 3 to 11).
-
Prepare Stock Solutions: Make concentrated stock solutions of your sensor (e.g., 1 mM in DMSO) and your target and interfering analytes (e.g., 10 mM in deionized water).
-
Assay Setup: In a 96-well microplate, add the buffer of a specific pH to each well. Then, add the sensor to a final concentration (e.g., 10 µM).
-
Add Analytes: To separate wells, add the target analyte and each interfering analyte to a final concentration (e.g., 50 µM). Include a "blank" well with only the sensor and buffer.
-
Incubate and Read: Incubate the plate for a set time (e.g., 15 minutes) at room temperature, protected from light. Measure the fluorescence at the predetermined excitation and emission wavelengths.
-
Analyze: Plot the fluorescence intensity (or the fold-change over blank) for each analyte as a function of pH. Identify the pH value that provides the largest signal for the target analyte while minimizing the signal for all interfering species.
Protocol 2: Synthesis of a Modified Sensor for Enhanced Selectivity
This protocol describes a general Schiff base condensation to append a new functional group, which can be used to tune selectivity.
-
Dissolve Reactants: In a round-bottom flask, dissolve 1.0 equivalent of 2-hydroxy-4-phenylbenzaldehyde in a suitable solvent like absolute ethanol.
-
Add Amine: Add 1.1 equivalents of your chosen primary amine (e.g., 4-amino-N,N-diethylaniline to introduce a strong electron-donating group).
-
Catalyze: Add a catalytic amount (2-3 drops) of glacial acetic acid to protonate the aldehyde, making it more electrophilic.
-
Reflux: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Isolate Product: Once the reaction is complete, cool the mixture to room temperature. The Schiff base product will often precipitate out of solution. If not, reduce the solvent volume under vacuum.
-
Purify: Collect the solid product by vacuum filtration and wash with cold ethanol. If necessary, purify further by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure, modified sensor.
-
Characterize: Confirm the structure and purity of the new sensor using NMR, Mass Spectrometry, and FTIR spectroscopy before testing its selectivity.
Data Presentation Example
Table 1: Effect of pH on Sensor Selectivity for Ion X over Ion Y
| pH | Fluorescence Fold-Change (Ion X) | Fluorescence Fold-Change (Ion Y) | Selectivity Ratio (X/Y) |
| 4.0 | 2.5 | 2.1 | 1.2 |
| 5.0 | 5.8 | 4.5 | 1.3 |
| 6.0 | 12.3 | 5.1 | 2.4 |
| 7.0 | 25.7 | 3.2 | 8.0 |
| 8.0 | 21.1 | 8.9 | 2.4 |
| 9.0 | 15.4 | 12.6 | 1.2 |
As shown, optimal selectivity for Ion X over the interfering Ion Y is achieved at pH 7.0.
References
-
Assay Guidance Manual: Interference with Fluorescence and Absorbance. (2015). NCBI Bookshelf. [Link]
-
Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals. (n.d.). MDPI. [Link]
-
Ratiometric Fluorescent Chemosensors: Photophysical/Chemical Mechanism Principles and Design Strategies. (2023). In Books. [Link]
-
Recent progress in fluorescent chemosensors for selective aldehyde detection. (n.d.). RSC Publishing. [Link]
-
Recent progress in fluorescent chemosensors for selective aldehyde detection. (2025). PMC - NIH. [Link]
-
Semwal, K., & Das, A. K. (2025). Recent progress in fluorescent chemosensors for selective aldehyde detection. RSC Advances. [Link]
-
Fluorescent Chemosensors for Various Analytes Including Reactive Oxygen Species, Biothiol, Metal Ions, and Toxic Gases. (n.d.). [Link]
-
Nickel-based electrochemical sensor with a wide detection range for measuring hydroxyl ions and pH sensing. (n.d.). PMC - NIH. [Link]
-
Enhancing pH Sensing Capabilities through Hydroxylated Surface Groups on RuO x Flexible EGFET Sensor. (n.d.). ResearchGate. [Link]
-
Turn-on fluorescent sensors for detecting aliphatic aldehydes. (n.d.). ResearchGate. [Link]
-
Nickel-based electrochemical sensor with a wide detection range for measuring hydroxyl ions and pH sensing. (n.d.). TTU DSpace Repository. [Link]
-
Turn on Fluorescent Probes for Selective Targeting of Aldehydes. (n.d.). PMC - NIH. [Link]
-
Fluorescent chemosensors: the past, present and future. (2017). Chemical Society Reviews (RSC Publishing). [Link]
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Improvement in pH Sensitivity of Low-Temperature Polycrystalline-Silicon Thin-Film Transistor Sensors Using H 2 Sintering. (n.d.). MDPI. [Link]
-
Visual pH Sensors: From a Chemical Perspective to New Bioengineered Materials. (n.d.). PMC. [Link]
-
Microfluidic Detection of Multiple Heavy Metal Ions Using Fluorescent Chemosensors. (n.d.). [Link]
-
Selective synthesis of bio-based benzaldehyde using magnetic CoFe2O4@Biochar(HTR) catalyst. (n.d.). Chinese Journal of Chemical Physics. [Link]
-
Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. (2019). Semantic Scholar. [Link]
-
Development of a 2-(2-Hydroxyphenyl)-1H-benzimidazole-Based Fluorescence Sensor Targeting Boronic Acids for Versatile Application in Boron Neutron Capture Therapy. (2023). MDPI. [Link]
-
Electrochemical and Colorimetric Nanosensors for Detection of Heavy Metal Ions: A Review. (n.d.). [Link]
-
Cross-Selectivity Enhancement of Poly(vinylidene fluoride-hexafluoropropylene)-Based Sensor Arrays for Detecting Acetone and Ethanol. (2017). PubMed. [Link]
-
Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. (n.d.). MDPI. [Link]
-
Enhanced Electrochemical Hydrogenation of Benzaldehyde to Benzyl Alcohol on Pd@Ni-MOF by Modifying the Adsorption Configuration. (n.d.). ResearchGate. [Link]
-
A highly selective bulk optode based on 6-{4-(2,4-dihydroxy-phenyl)diazenyl)phenyl}-2-oxo-4-phenyl-1,2-dihydro-pyridine-3-carbonitrile incorporating chromoionophore V for determination of nano levels of cadmium. (n.d.). Semantic Scholar. [Link]
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Side reactions of the formyl group in 2-Formyl-5-phenylphenol
Welcome to the technical support guide for 2-Formyl-5-phenylphenol. This document is designed for researchers, medicinal chemists, and process development scientists to navigate the unique reactivity of the formyl group in this bifunctional molecule. The proximity of the phenolic hydroxyl group significantly influences the aldehyde's reactivity, often leading to unexpected side reactions. This guide provides troubleshooting in a direct question-and-answer format to address common experimental challenges.
Overview of Reactivity
The formyl group in this compound is an electrophilic center, susceptible to nucleophilic attack. However, its reactivity is modulated by the ortho-hydroxyl group. This hydroxyl group can act as an internal nucleophile or, when deprotonated to a phenoxide, can activate the aromatic ring and participate in unique transformations. Understanding this interplay is critical for successful synthesis and derivatization.
Frequently Asked Questions & Troubleshooting Guides
Issue 1: Unexpected Conversion of Aldehyde to a Phenol (Dakin Reaction)
Question: I'm attempting a reaction with this compound in the presence of hydrogen peroxide and a base (e.g., NaOH, K₂CO₃), and my starting material is being consumed, but I'm not getting my desired product. Instead, I'm isolating a di-hydroxy phenyl derivative. What is happening?
Answer: You are likely observing the Dakin Reaction (also known as the Dakin Oxidation). This is a classic and often undesired side reaction for ortho- or para-hydroxybenzaldehydes.[1][2][3]
Causality & Mechanism: The Dakin reaction is an organic redox process where a hydroxylated phenyl aldehyde reacts with hydrogen peroxide in a basic medium to form a benzenediol and a carboxylate.[1][4] The reaction proceeds via the following key steps:
-
Nucleophilic Attack: A hydroperoxide anion (formed from H₂O₂ in base) attacks the electrophilic carbonyl carbon of the formyl group.[1][4]
-
Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.
-
Aryl Migration: The intermediate collapses, leading to the migration of the aryl group (the phenylphenol backbone) from the carbonyl carbon to the adjacent oxygen atom.
-
Ester Formation & Hydrolysis: This rearrangement forms a phenyl ester, which is then rapidly hydrolyzed under the basic conditions to yield a phenoxide and a carboxylate (formate in this case).[1][2]
This process effectively replaces your formyl group with a second hydroxyl group. The ortho-hydroxyl group is essential for this reaction to occur readily.[2]
Caption: Figure 2: Key steps in the base-induced Cannizzaro reaction.
Troubleshooting and Prevention:
-
Avoid Strong Bases: The Cannizzaro reaction typically requires concentrated, strong bases. [5]If your protocol allows, switch to a milder base (e.g., organic bases like triethylamine or DBU) or use catalytic amounts instead of stoichiometric or excess quantities.
-
Lower the Temperature: High temperatures accelerate the Cannizzaro reaction. Running your experiment at room temperature or below can significantly reduce the rate of this side reaction.
-
Protect the Aldehyde: If the aldehyde is not the desired reactive site, it can be temporarily converted into a more stable functional group, such as an acetal. Acetals are stable to strong bases and can be removed under acidic conditions after the desired transformation is complete.
-
Crossed Cannizzaro Reaction: If you are performing a reduction and want to avoid this side reaction, consider a "Crossed Cannizzaro" approach by adding formaldehyde as a sacrificial reducing agent. [6][7]Formaldehyde is more readily oxidized, and will thus reduce your more valuable aldehyde to the desired alcohol.
Issue 3: Premature Reduction of the Aldehyde during Reductive Amination
Question: I am trying to perform a reductive amination to synthesize a secondary amine from this compound. However, I am isolating a significant amount of the alcohol byproduct (2-(hydroxymethyl)-5-phenylphenol) and recovering unreacted amine.
Answer: This issue arises from a competition between two reduction pathways: the reduction of the desired imine intermediate and the direct reduction of the starting aldehyde. This typically occurs when the reducing agent is too reactive or is added before the imine has had sufficient time to form. [8] Causality & Mechanism: Reductive amination is a two-step process, often performed in one pot:
-
Imine Formation: The amine nucleophilically attacks the aldehyde to form an imine (or iminium ion under acidic catalysis). This is an equilibrium process.
-
Reduction: A reducing agent reduces the C=N double bond of the imine to form the amine product.
If the reducing agent is strong enough to reduce the C=O bond of the aldehyde (e.g., NaBH₄ added too early) and the imine formation is slow, the aldehyde will be reduced directly to the alcohol. [8][9]
Caption: Figure 3: Troubleshooting logic for reductive amination.
Troubleshooting and Prevention:
-
Use a Milder, Imine-Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for one-pot reductive aminations. [8][10]It is generally too mild to reduce the aldehyde but is highly effective at reducing the iminium ion intermediate. Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic. [8]* Two-Step Procedure: If you must use a stronger reducing agent like sodium borohydride (NaBH₄), perform the reaction in two distinct steps. First, mix the aldehyde and amine (often with a dehydrating agent like MgSO₄ or molecular sieves to drive the equilibrium) to form the imine. Once imine formation is complete (monitor by TLC or ¹H NMR), then add the NaBH₄. [8]* Catalytic Acid: Add a catalytic amount of a weak acid, such as acetic acid, to promote the formation of the iminium ion, which is more readily reduced than the neutral imine. [10]
Summary of Common Side Reactions
| Side Reaction | Key Conditions | Primary Byproduct(s) | Prevention Strategy |
| Dakin Reaction | H₂O₂, Base | Benzenediol | Protect phenolic -OH; avoid peroxides. [1][2] |
| Cannizzaro Reaction | Strong, concentrated base | Alcohol + Carboxylic Acid | Use mild base; lower temperature. [5][6] |
| Tishchenko Reaction | Alkoxide catalyst | Ester | Avoid alkoxide bases; use non-alkoxide bases if possible. [11][12][13] |
| Direct Oxidation | General oxidizing agents | Carboxylic Acid | Use mild conditions; protect aldehyde as an acetal. [14] |
| Direct Reduction | Strong reducing agents | Alcohol | Use imine-selective reducing agents (e.g., NaBH(OAc)₃). [8] |
Experimental Protocols
Protocol 1: Protection of the Phenolic Hydroxyl as a Benzyl Ether
This protocol prevents side reactions involving the acidic phenol proton, such as the Dakin reaction, and can modulate the electronic properties of the aldehyde.
Materials:
-
This compound
-
Benzyl bromide (BnBr)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or Dimethylformamide (DMF), anhydrous
-
Ethyl acetate, Hexanes, Brine
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Add anhydrous acetone or DMF to dissolve the starting material (approx. 0.2 M concentration).
-
Add anhydrous K₂CO₃ (1.5 - 2.0 eq). The K₂CO₃ acts as the base to deprotonate the phenol.
-
Stir the suspension vigorously for 10-15 minutes at room temperature.
-
Add benzyl bromide (1.1 eq) dropwise to the mixture.
-
Heat the reaction mixture to 50-60 °C and monitor by TLC until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and filter off the K₂CO₃.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude benzyl-protected product.
-
Purify by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) as needed.
Deprotection of the benzyl ether can be achieved via catalytic hydrogenolysis (e.g., H₂, Pd/C).
Protocol 2: Minimizing the Cannizzaro Reaction in a Base-Mediated Reaction
This guide outlines a general strategy to favor a desired reaction over the Cannizzaro disproportionation.
Strategy: The key is to use a non-nucleophilic, sterically hindered base and maintain a low temperature to disfavor the bimolecular Cannizzaro pathway.
Example Scenario: Deprotonation for subsequent alkylation at a different site.
Materials:
-
Your substrate (this compound)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS) solution in THF.
-
Your electrophile (e.g., an alkyl halide)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the strong, non-nucleophilic base (e.g., LDA, 1.05 eq) dropwise over 15 minutes. The bulky nature of LDA or NaHMDS makes it less likely to attack the carbonyl carbon directly.
-
Stir the reaction at -78 °C for 30-60 minutes to ensure complete deprotonation of the phenol.
-
Add your desired electrophile at -78 °C and allow the reaction to proceed, slowly warming to room temperature if necessary.
-
Quench the reaction carefully at low temperature with a saturated aqueous solution of NH₄Cl.
-
Proceed with a standard aqueous workup and extraction.
Rationale: By using a non-hydroxide base at low temperature, you significantly increase the activation energy for the nucleophilic attack on the carbonyl carbon, which is the first step of the Cannizzaro reaction. [5]This provides a kinetic window to perform other desired chemical transformations.
References
-
Wikipedia. Dakin oxidation. [Link]
-
Organic Chemistry Portal. Dakin Reaction. [Link]
-
R. K. Mahavidyalaya. Dakin Rearrangement. [Link]
-
Pharmaguideline. Oppenauer Oxidation and Dakin Reaction. [Link]
-
Wikipedia. Tishchenko reaction. [Link]
-
University of Chicago. THE CANNIZZARO REACTION OF AROMATIC ALDEHYDES. [Link]
-
Pharmaguideline. Cannizzaro Reaction and Crossed Cannizzaro Reaction. [Link]
-
National Center for Biotechnology Information. Synthetic applications of the Cannizzaro reaction. [Link]
-
Grokipedia. Tishchenko reaction. [Link]
-
Organic Reactions. The Tishchenko Reaction. [Link]
-
BYJU'S. Cannizzaro Reaction Mechanism. [Link]
-
National Center for Biotechnology Information. Catalytic enantioselective intramolecular Tishchenko reaction of meso-dialdehyde: synthesis of (S)-cedarmycins. [Link]
-
chemeurope.com. Tishchenko reaction. [Link]
-
Oxford Learning Link. Appendix 6: Protecting groups. [Link]
-
Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]
-
Wikipedia. Reductive amination. [Link]
-
Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. [Link]
Sources
- 1. Dakin oxidation - Wikipedia [en.wikipedia.org]
- 2. Dakin Reaction [organic-chemistry.org]
- 3. Oppenauer Oxidation and Dakin Reaction | Pharmaguideline [pharmaguideline.com]
- 4. hooghlywomenscollege.ac.in [hooghlywomenscollege.ac.in]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Tishchenko reaction - Wikipedia [en.wikipedia.org]
- 12. grokipedia.com [grokipedia.com]
- 13. Tishchenko_reaction [chemeurope.com]
- 14. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
Technical Support Center: Temperature Control in the Synthesis of 2-hydroxy-4-phenylbenzaldehyde
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-hydroxy-4-phenylbenzaldehyde from 3-phenylphenol. Proper temperature control is paramount for achieving high yields, ensuring product purity, and maintaining operational safety. This document is structured to address common issues through a troubleshooting guide and frequently asked questions, supplemented with detailed experimental protocols.
Overview of Synthetic Routes
The synthesis of 2-hydroxy-4-phenylbenzaldehyde involves the formylation of 3-phenylphenol. This is an electrophilic aromatic substitution reaction where a formyl group (-CHO) is introduced onto the aromatic ring, preferentially at the ortho position to the hydroxyl group. The two most common methods for this transformation are the Reimer-Tiemann reaction and the Duff reaction. Both are highly sensitive to temperature fluctuations, which can drastically affect reaction outcomes.
-
Reimer-Tiemann Reaction: This method utilizes chloroform (CHCl₃) and a strong base, like sodium hydroxide (NaOH), to generate dichlorocarbene (:CCl₂) in situ.[1][2] This highly reactive electrophile then attacks the electron-rich phenoxide ring. The reaction is known for being highly exothermic and requires careful thermal management.[1][3]
-
Duff Reaction: This approach employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as glycerol-boric acid or trifluoroacetic acid.[4][5] It generally requires higher temperatures than the Reimer-Tiemann reaction but is considered milder in terms of reagent handling.[4]
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems that may arise during the synthesis, with a focus on temperature as the root cause.
Q: My reaction yield is significantly lower than expected. Could the temperature be the problem?
A: Absolutely. An incorrect thermal profile is one of the most common reasons for low yields.
-
For the Reimer-Tiemann Reaction: If the initial temperature is too low (e.g., < 55-60°C), the formation of dichlorocarbene may be too slow, leading to an incomplete reaction. Conversely, if the temperature rises uncontrollably due to the reaction's exothermic nature, it can lead to the decomposition of the starting material, intermediates, and the final product, resulting in a complex mixture and low yield of the desired aldehyde.[1][2]
-
For the Duff Reaction: This reaction requires a specific high-temperature range to proceed efficiently. For instance, in a glycerol/glyceroboric acid medium, the optimal temperature is typically between 150-165°C.[6] Temperatures below this range will result in a sluggish or incomplete reaction. However, exceeding this range (e.g., > 175°C) can cause the rapid decomposition of hexamethylenetetramine, the formylating agent, which drastically reduces the yield.[6]
Q: The reaction mixture has turned dark brown or black, and I've isolated a tarry substance instead of a clean product. What went wrong?
A: The formation of tar is a clear indication of decomposition, almost always caused by excessive heat.
-
Thermal Runaway in Reimer-Tiemann: The Reimer-Tiemann reaction is notoriously exothermic and prone to thermal runaways.[2][3] Once initiated with heating, the reaction rate can accelerate rapidly, generating a significant amount of heat. Without adequate external cooling (e.g., an ice-water bath), the internal temperature can spike, leading to polymerization and decomposition of the phenolic substrate.
-
High-Temperature Decomposition in Duff Reaction: Although less prone to runaway exotherms, the high operating temperature of the Duff reaction can cause thermal degradation if not properly controlled. It is crucial to monitor the temperature closely and ensure uniform heating to avoid localized "hot spots" where decomposition can initiate.[6]
Q: I'm getting a mixture of isomers instead of the pure 2-hydroxy-4-phenylbenzaldehyde. How does temperature affect regioselectivity?
A: While both the Reimer-Tiemann and Duff reactions have a strong intrinsic preference for ortho-formylation, extreme temperatures can sometimes compromise this selectivity.[2][4]
-
The ortho-directing effect in the Reimer-Tiemann reaction is facilitated by an interaction between the phenoxide ion and the dichlorocarbene electrophile.[2]
-
In the Duff reaction, hydrogen bonding helps to stabilize a quinoid intermediate, directing the formylation to the ortho position.[4]
Excessive thermal energy can provide enough activation energy to overcome the barriers for the formation of the less-favored para-isomer, leading to a mixed product. While other factors like steric hindrance are primary drivers of regioselectivity, maintaining the lowest possible temperature that still allows for a reasonable reaction rate can sometimes improve the ortho:para ratio.[7]
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the Reimer-Tiemann formylation of 3-phenylphenol?
A1: The recommended temperature range is typically between 60°C and 70°C.[8][9][10] The process involves heating the mixture of 3-phenylphenol and aqueous hydroxide to this range, followed by the controlled, slow addition of chloroform. It is critical to maintain the temperature within this window throughout the chloroform addition to ensure a steady reaction rate without runaway.
Q2: How can I effectively manage the exotherm of the Reimer-Tiemann reaction to prevent a thermal runaway?
A2: Proactive thermal management is key.
-
Use a Cooling Bath: Equip your reaction vessel with an ice-water or cold-water bath before starting the chloroform addition.
-
Controlled Reagent Addition: Add the chloroform dropwise or in small portions using an addition funnel. This allows you to control the rate of the reaction and, consequently, the rate of heat generation.[10] A typical addition time is over 45-60 minutes.[10]
-
Vigorous Stirring: Ensure efficient stirring to promote heat transfer from the reaction mixture to the vessel walls and into the cooling bath, preventing the formation of local hot spots.
-
Continuous Monitoring: Use a thermometer to monitor the internal temperature of the reaction mixture continuously. Be prepared to slow or stop the chloroform addition and increase cooling if the temperature exceeds the target range.
Q3: What is the recommended temperature for the Duff reaction using the glycerol-boric acid method?
A3: For the Duff reaction in a glycerol-boric acid medium, the reaction mixture should be heated and maintained between 150°C and 165°C.[6] The 3-phenylphenol and hexamethylenetetramine should be added to the pre-heated glycerol-boric acid mixture. The temperature may initially drop but should be brought back into the target range for the duration of the reaction (typically 20-30 minutes).[6]
Q4: My Duff reaction seems to stall or proceed very slowly. What should I check regarding temperature?
A4: Insufficient heating is the likely cause. Ensure your heating mantle or oil bath is capable of reaching and maintaining the required 150-165°C.[6] It is also critical that the starting materials (3-phenylphenol and HMTA) are added to the glycerol-boric acid mixture that has already been pre-heated to the lower end of this range (e.g., 150°C). Adding the reactants to a cold medium and then heating will result in a much slower and less efficient reaction.[6]
Summary of Key Temperature Parameters
| Reaction Method | Starting Material | Key Reagents | Optimal Temperature | Key Temperature Considerations |
| Reimer-Tiemann | 3-Phenylphenol | CHCl₃, NaOH | 60-70 °C[8][9][10] | Requires initial heating, but is highly exothermic.[2][11] Requires active cooling to prevent thermal runaway.[1] |
| Duff Reaction | 3-Phenylphenol | HMTA, Glycerol, Boric Acid | 150-165 °C[6] | Requires sustained high heat. Temperatures >175°C can cause reagent decomposition and lower the yield.[6] |
Experimental Protocols with Temperature Control
Protocol 1: Reimer-Tiemann Synthesis of 2-hydroxy-4-phenylbenzaldehyde
This protocol is adapted from standard procedures for the Reimer-Tiemann reaction.[10]
Step-by-Step Methodology:
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, a thermometer, and an addition funnel, combine 3-phenylphenol (0.1 mol), sodium hydroxide (0.4 mol), and water (100 mL).
-
Initial Heating: Place the flask in a water bath and heat the mixture to 65°C with vigorous stirring until the phenol dissolves.
-
Controlled Addition: Once the temperature is stable at 65°C, begin the slow, dropwise addition of chloroform (0.15 mol) from the addition funnel over a period of 60 minutes.
-
Temperature Management: Maintain the internal reaction temperature between 65-70°C during the addition. Use an external ice bath to counteract the exothermic reaction as needed. This is the most critical step for temperature control.
-
Reaction Completion: After the chloroform addition is complete, continue stirring the mixture at 65-70°C for an additional 1-2 hours to ensure the reaction goes to completion.[10]
-
Work-up: Cool the mixture to room temperature. Carefully acidify with dilute hydrochloric acid to pH ~2. The product can then be isolated by extraction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
Protocol 2: Duff Reaction Synthesis of 2-hydroxy-4-phenylbenzaldehyde
This protocol is based on the glyceroboric acid method described by Duff and subsequent studies.[6]
Step-by-Step Methodology:
-
Catalyst Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, heat a mixture of anhydrous glycerol (150 g) and boric acid (25 g) to 160°C to form the glyceroboric acid medium.
-
Reactant Preparation: In a separate beaker, thoroughly grind together 3-phenylphenol (0.15 mol) and hexamethylenetetramine (0.15 mol) to create an intimate mixture.
-
Reaction Initiation: Cool the glyceroboric acid mixture to 150°C. Remove the heat source and add the pre-ground phenol-HMTA mixture to the hot liquid with vigorous stirring.
-
Temperature Control: The reaction is endothermic initially but may become exothermic. Maintain the temperature between 150°C and 165°C for 20-30 minutes, using external heating or a cooling bath as necessary.[6] Do not allow the temperature to exceed 175°C.[6]
-
Hydrolysis: Allow the mixture to cool to approximately 100°C. Slowly and carefully add a mixture of concentrated sulfuric acid (30 mL) in water (100 mL) to hydrolyze the intermediate Schiff base.
-
Isolation: The product, 2-hydroxy-4-phenylbenzaldehyde, is typically isolated from the reaction mixture by steam distillation.
Visualization of Experimental Workflow
Reimer-Tiemann Reaction Workflow
The following diagram illustrates the critical temperature control points during the Reimer-Tiemann synthesis.
Caption: Workflow for the Reimer-Tiemann synthesis highlighting critical temperature control points.
References
- BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism.
- NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples.
- Wikipedia. (2023). Reimer–Tiemann reaction.
- J&K Scientific LLC. (2021). Reimer-Tiemann Reaction.
- Allen. (n.d.).
- Grokipedia. (n.d.). Duff reaction.
- Liggett, L. M., & Diehl, H. (1945). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Proceedings of the Iowa Academy of Science, 52(1), 191-195.
- Cambridge University Press. (n.d.). Duff Reaction.
- Wikipedia. (2023). Duff reaction.
- Grokipedia. (n.d.). Reimer–Tiemann reaction.
- L.S. College, Muzaffarpur. (2021). Reimer–Tiemann reaction.
- BenchChem. (2025).
- Grimblat, N., & Simonetti, S. O. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Organic & Biomolecular Chemistry, 14(40), 9689-9697.
- ResearchGate. (2008). An improved procedure for the synthesis of 2-hydroxybenzaldehyde and 2-hydroxynaphthalene-1-carbaldehyde. Journal of the Indian Chemical Society, 85, 1200-1201.
- BenchChem. (2025). Optimizing reaction temperature for 4-Phenylbenzaldehyde synthesis.
- PrepChem.com. (n.d.). Synthesis of 2-hydroxy-4-methylbenzaldehyde.
- BenchChem. (2025).
Sources
- 1. byjus.com [byjus.com]
- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. grokipedia.com [grokipedia.com]
- 5. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. scholarworks.uni.edu [scholarworks.uni.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. jk-sci.com [jk-sci.com]
- 10. researchgate.net [researchgate.net]
- 11. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
Overcoming solubility issues with 2-Formyl-5-phenylphenol in assays
- 1. guidechem.com [guidechem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 2-Phenylphenol [chemeurope.com]
- 4. (1,1'-Biphenyl)-2-ol | C6H5C6H4OH | CID 7017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-PHENYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. mdpi.com [mdpi.com]
- 7. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Oil-cyclodextrin based beads for oral delivery of poorly-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing isomeric impurities in 2-hydroxy-4-phenylbenzaldehyde production
Starting Synthesis Exploration
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Structuring Technical Support
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Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Validation of 2-Formyl-5-phenylphenol
Introduction: The Significance of Hydroxy-Biphenyl Carboxaldehydes
The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science, forming the structural core of numerous pharmacologically active compounds, including clinical drugs like Losartan and Telmisartan.[1] The introduction of functional groups, such as hydroxyl and formyl moieties, onto the biphenyl core creates versatile intermediates for synthesizing more complex molecules and exploring structure-activity relationships (SAR).[2] 2-Formyl-5-phenylphenol, a hydroxy-biphenyl carboxaldehyde, is a prime example of such a valuable building block.
However, the synthesis of specifically substituted isomers can be challenging, often yielding a mixture of products. Therefore, unambiguous structural confirmation is not just a formality but a critical step to ensure the integrity of subsequent research. This guide provides an in-depth comparison of synthetic routes for this compound and details a multi-technique spectroscopic approach for its rigorous validation, reflecting the self-validating systems required in drug development.
Part 1: A Comparative Overview of Synthesis Strategies
The target molecule, this compound, is synthesized by introducing a formyl (-CHO) group onto the 3-phenylphenol backbone. The key challenge is achieving regioselectivity, specifically ortho-formylation relative to the powerful directing hydroxyl group. We will compare two classic named reactions for this transformation: the Reimer-Tiemann reaction and the Duff reaction.
Workflow: From Synthesis to Validation
The overall process follows a logical progression from chemical transformation to purification and final structural confirmation.
Sources
A Comparative Study of 2-Hydroxy-4-phenylbenzaldehyde and its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, the nuanced selection of molecular scaffolds is a critical juncture in the path toward novel therapeutics. This guide offers an in-depth comparative analysis of 2-hydroxy-4-phenylbenzaldehyde and its structurally related analogs. By examining their synthesis, physicochemical properties, and biological activities through the lens of supporting experimental data, this document aims to provide a valuable resource for informed decision-making in medicinal chemistry and drug discovery.
Introduction: The Therapeutic Potential of Substituted 2-Hydroxybenzaldehydes
The 2-hydroxybenzaldehyde (salicylaldehyde) framework is a privileged scaffold in medicinal chemistry, known to impart a range of biological activities. The introduction of a phenyl group at the 4-position, yielding 2-hydroxy-4-phenylbenzaldehyde, creates a molecule with distinct electronic and steric properties that can significantly influence its interactions with biological targets. This guide will focus on a comparative analysis of this lead compound against its analogs where the 4-phenyl substituent is replaced by a methyl group (2-hydroxy-4-methylbenzaldehyde) or a methoxy group (2-hydroxy-4-methoxybenzaldehyde), with the parent compound, 2-hydroxybenzaldehyde, serving as a baseline for comparison.
Physicochemical Properties: A Foundation for Biological Activity
The nature of the substituent at the 4-position profoundly impacts the physicochemical properties of the 2-hydroxybenzaldehyde core, which in turn governs solubility, membrane permeability, and receptor binding affinity.
| Property | 2-Hydroxybenzaldehyde | 2-Hydroxy-4-methylbenzaldehyde | 2-Hydroxy-4-methoxybenzaldehyde | 2-Hydroxy-4-phenylbenzaldehyde |
| Molecular Formula | C₇H₆O₂ | C₈H₈O₂ | C₈H₈O₃ | C₁₃H₁₀O₂ |
| Molecular Weight | 122.12 g/mol | 136.15 g/mol | 152.15 g/mol | 198.22 g/mol |
| Predicted LogP | 1.8 | 2.3 | 1.9 | 3.4 |
| Hydrogen Bond Donors | 1 | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 2 | 2 | 3 | 2 |
Note: Predicted LogP values are estimations and can vary based on the algorithm used. The data presented here is for comparative purposes.
The introduction of a phenyl group significantly increases the lipophilicity (as indicated by the higher predicted LogP value) of 2-hydroxy-4-phenylbenzaldehyde compared to its analogs. This property can enhance its ability to cross biological membranes, potentially leading to increased intracellular concentrations and greater efficacy. However, it may also lead to reduced aqueous solubility.
Synthesis of 2-Hydroxy-4-phenylbenzaldehyde and its Analogs
The synthesis of these compounds can be achieved through various established organic chemistry methodologies. A versatile and widely used method for introducing the 4-phenyl substituent is the Suzuki-Miyaura cross-coupling reaction.
General Synthetic Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for the synthesis of 2-hydroxy-4-phenylbenzaldehyde.
Experimental Protocol: Synthesis of 2-Hydroxy-4-phenylbenzaldehyde via Suzuki-Miyaura Coupling
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-bromo-2-hydroxybenzaldehyde (1.0 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents) in a mixture of toluene and water (4:1).
-
Catalyst Addition: Add a palladium catalyst, such as palladium(II) acetate (0.02 equivalents), and a phosphine ligand, like triphenylphosphine (0.08 equivalents).
-
Inert Atmosphere: Purge the flask with an inert gas, such as nitrogen or argon, for 10-15 minutes.
-
Heating: Heat the reaction mixture to reflux (approximately 90-100°C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure 2-hydroxy-4-phenylbenzaldehyde.[1]
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Comparative Biological Activities
The structural variations among 2-hydroxy-4-phenylbenzaldehyde and its analogs translate into distinct biological activity profiles, particularly in their antioxidant and antimicrobial properties.
Antioxidant Activity
Phenolic compounds are well-established antioxidants due to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals. The antioxidant capacity of these benzaldehyde derivatives is influenced by the electronic nature of the substituent at the 4-position.
Mechanism of Antioxidant Action:
Caption: Proposed mechanisms of antimicrobial action of phenolic aldehydes.
Comparative Antimicrobial Efficacy:
The increased lipophilicity of 2-hydroxy-4-phenylbenzaldehyde is expected to enhance its interaction with the lipid bilayer of bacterial cell membranes, potentially leading to greater antimicrobial activity compared to its less lipophilic analogs.
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 2-Hydroxy-4-methoxybenzaldehyde | Staphylococcus aureus | 1024 | [2] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Data for the other compounds in a directly comparable study was not available in the initial search.
The available data for 2-hydroxy-4-methoxybenzaldehyde provides a benchmark. It is plausible that the phenyl analog could exhibit a lower MIC value against S. aureus due to its enhanced lipophilicity. Further experimental validation is necessary to confirm this hypothesis.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This method is a standard for determining the minimum inhibitory concentration of an antimicrobial agent. [3]
-
Preparation of Test Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism to a turbidity equivalent to a 0.5 McFarland standard. Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).
Structure-Activity Relationship (SAR) and Future Directions
The comparative analysis of 2-hydroxy-4-phenylbenzaldehyde and its analogs highlights key structure-activity relationships:
-
Lipophilicity: The introduction of a phenyl group at the 4-position significantly increases lipophilicity, which is expected to enhance membrane permeability and potentially increase antimicrobial activity.
-
Electronic Effects: The electronic nature of the 4-substituent influences antioxidant activity. While electron-donating groups generally enhance this property, the resonance-stabilizing effect of the phenyl ring in 2-hydroxy-4-phenylbenzaldehyde is predicted to confer significant antioxidant potential.
This guide underscores the promise of 2-hydroxy-4-phenylbenzaldehyde as a scaffold for the development of novel therapeutic agents. Its unique combination of lipophilicity and electronic properties warrants further investigation. Future research should focus on:
-
Direct Comparative Studies: Performing head-to-head comparisons of the antioxidant and antimicrobial activities of 2-hydroxy-4-phenylbenzaldehyde and its analogs under standardized conditions to obtain definitive quantitative data.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.
-
Analog Synthesis and Optimization: Synthesizing and evaluating a broader range of 4-substituted-2-hydroxybenzaldehyde derivatives to further refine the structure-activity relationships and optimize for potency and selectivity.
By systematically exploring the chemical space around this privileged scaffold, the scientific community can unlock its full therapeutic potential.
References
Sources
A Comparative Guide to Phenol-Aldehyde Scaffolds: 2-Formyl-5-phenylphenol vs. Salicylaldehyde Derivatives as Fluorescent Probes
In the landscape of chemical biology and materials science, the development of fluorescent probes for the selective detection of analytes is a cornerstone of innovation. Among the myriad of molecular frameworks, those based on phenol-aldehyde structures are particularly noteworthy for their synthetic accessibility and versatile photophysical properties. This guide provides an in-depth comparison between a specific bifunctional aromatic, 2-formyl-5-phenylphenol, and the broader, extensively studied class of salicylaldehyde derivatives, with a focus on their application as fluorescent chemosensors for metal ions like aluminum (Al³⁺) and zinc (Zn²⁺).
Foundational Chemistry and Core Photophysical Mechanisms
At their core, both this compound and salicylaldehyde derivatives share a common structural motif: a hydroxyl group positioned ortho to a formyl group on a benzene ring. This arrangement is the key to their fluorescence sensing capabilities, primarily through mechanisms like Excited-State Intramolecular Proton Transfer (ESIPT) and Chelation-Enhanced Fluorescence (CHEF).
-
Excited-State Intramolecular Proton Transfer (ESIPT): Molecules capable of ESIPT possess both a proton donor (the hydroxyl group) and a proton acceptor (the formyl oxygen) in close proximity, facilitated by an intramolecular hydrogen bond.[1] Upon photoexcitation, the acidity of the hydroxyl proton increases, leading to its rapid transfer to the carbonyl oxygen.[1] This creates a transient keto-tautomer in the excited state, which is responsible for a characteristic fluorescence with a large Stokes shift (a significant separation between excitation and emission wavelengths). This large shift is highly desirable as it minimizes self-absorption and reduces background interference.[1]
-
Chelation-Enhanced Fluorescence (CHEF): Many salicylaldehyde-based probes, particularly Schiff base derivatives, are designed to be weakly fluorescent on their own due to processes like C=N isomerization that provide a non-radiative decay pathway.[2][3] Upon coordination with a target metal ion, a rigid chelate ring is formed.[4] This structural rigidification inhibits the non-radiative decay pathways, leading to a significant "turn-on" of fluorescence.[4][5] This CHEF mechanism is a powerful strategy for designing highly sensitive probes.[6][7]
The fundamental structures and the ESIPT mechanism are illustrated below.
Sources
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- 6. chelation-enhanced fluorescence chef: Topics by Science.gov [science.gov]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Solvent Selection for 2-Hydroxy-4-phenylbenzaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate solvent is a cornerstone of successful chemical synthesis, formulation, and analysis. This choice dictates not only the solubility of a compound but also its stability and reactivity, thereby influencing reaction rates, yields, and the purity of the final product.[1] For a molecule like 2-hydroxy-4-phenylbenzaldehyde, which possesses both a reactive aldehyde and a phenolic hydroxyl group, the solvent's role becomes even more critical. This guide provides an in-depth comparison of the performance of 2-hydroxy-4-phenylbenzaldehyde in a range of common laboratory solvents, offering both experimental data and field-proven insights to inform your experimental design.
Physicochemical Profile of 2-Hydroxy-4-phenylbenzaldehyde
Understanding the inherent properties of 2-hydroxy-4-phenylbenzaldehyde is the first step in predicting its behavior in different solvent environments. The molecule's structure, featuring a polar hydroxyl group, a moderately polar aldehyde, and a nonpolar phenyl ring, suggests a nuanced solubility profile.
-
Molecular Formula: C₁₃H₁₀O₂
-
Molecular Weight: 198.22 g/mol
-
Key Functional Groups: Phenolic hydroxyl (-OH), Aldehyde (-CHO), Phenyl ring
-
Predicted Polarity: Moderately polar, with both hydrogen-bond donating (hydroxyl) and accepting (hydroxyl, carbonyl) capabilities, alongside a significant nonpolar region (phenyl group).
This combination of functional groups allows for a variety of solute-solvent interactions, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces.[1] The dominance of these interactions will vary significantly with the solvent's own properties.
Solubility Profile: A Comparative Analysis
The principle of "like dissolves like" is a useful starting point, but empirical data is invaluable. While specific quantitative solubility data for 2-hydroxy-4-phenylbenzaldehyde is not widely published, we can draw reliable estimations from structurally similar compounds, such as 2-hydroxy-4-methylbenzaldehyde and 4-hydroxybenzaldehyde, and fundamental chemical principles.[2][3] The presence of the phenyl group is expected to enhance solubility in aromatic and less polar solvents compared to its methyl-substituted analog.
Table 1: Comparative Solubility of 2-Hydroxy-4-phenylbenzaldehyde
| Solvent Class | Solvent | Polarity | Expected Solubility | Rationale for Performance |
| Polar Protic | Water | High | Sparingly Soluble | The large nonpolar phenyl group limits solubility despite the potential for hydrogen bonding with the hydroxyl and aldehyde groups. |
| Methanol | High | Soluble | The alkyl chain is small, and the hydroxyl group readily forms hydrogen bonds with the solute. | |
| Ethanol | High | Soluble | Similar to methanol, ethanol is a good hydrogen-bonding solvent.[2] | |
| Polar Aprotic | DMSO | High | Very Soluble | A strong hydrogen bond acceptor that can effectively solvate both polar functional groups. |
| Acetone | Medium | Soluble | The carbonyl group can act as a hydrogen bond acceptor, and its overall polarity is sufficient to dissolve the molecule. | |
| Ethyl Acetate | Medium | Moderately Soluble | Balances polar (ester) and nonpolar (ethyl) characteristics, making it a decent solvent. | |
| Nonpolar | Dichloromethane | Low | Moderately Soluble | Capable of dipole-dipole interactions and can solvate the aromatic portions of the molecule. |
| Toluene | Low | Soluble | The aromatic nature of toluene allows for favorable π-stacking interactions with the phenyl rings of the solute. | |
| Hexane | Very Low | Insoluble | Lacks the polarity to effectively solvate the hydroxyl and aldehyde functional groups. |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
To generate precise, quantitative solubility data, a standardized protocol is essential. The shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a solid in a solvent.
Methodology Rationale: This protocol is designed to ensure that a true equilibrium is reached between the undissolved solid and the solvent, providing a self-validating system. The use of a fine powder increases the surface area for faster dissolution, and the extended equilibration time in a temperature-controlled environment ensures the system reaches a steady state. HPLC quantification provides a highly sensitive and accurate measurement of the dissolved analyte.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of finely powdered 2-hydroxy-4-phenylbenzaldehyde to a vial containing a known volume (e.g., 5 mL) of the test solvent. The presence of undissolved solid is crucial for ensuring saturation.
-
Equilibration: Seal the vial tightly and place it in a constant temperature shaker bath (e.g., 25 °C). Agitate the mixture for 24-48 hours to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the vial to stand in the temperature bath for at least 2 hours to permit the undissolved solid to settle.
-
Sampling and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter compatible with the solvent to remove any microscopic solid particles.
-
Dilution: Accurately dilute a known volume of the filtrate with a suitable solvent (typically the mobile phase used for analysis) to bring the concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with a UV detector. Calculate the concentration based on a pre-established calibration curve.
-
Solubility Calculation: Determine the original solubility in mg/mL or mol/L, accounting for the dilution factor.
Workflow for Solubility Determination
Caption: Workflow of the shake-flask method for solubility determination.
Stability in Different Solvents
Aromatic aldehydes can be susceptible to oxidation, especially when a phenolic hydroxyl group is also present on the ring.[4] The choice of solvent can significantly impact the stability of 2-hydroxy-4-phenylbenzaldehyde during storage and in reaction mixtures.
-
Protic Solvents (e.g., Methanol, Ethanol): While excellent for dissolving the compound, these solvents can participate in hydrogen bonding, which may stabilize the molecule. However, they can also potentially participate in acid/base-catalyzed degradation pathways.
-
Aprotic Solvents (e.g., DMSO, Toluene, Dichloromethane): These are generally preferred for long-term storage of solutions, as they are less likely to directly participate in degradation reactions. However, care must be taken to use high-purity, dry solvents, as impurities like water or peroxides can initiate degradation.
-
Oxidative Stability: The aldehyde group is prone to oxidation to the corresponding carboxylic acid. This process can be accelerated by light, air (oxygen), and trace metal impurities. Using degassed solvents and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
Experimental Protocol for Stability Assessment (HPLC-Based)
A stability-indicating HPLC method is one that can accurately quantify the parent compound while also separating it from any potential degradation products.[5][6] Forced degradation studies are a key component of developing such a method.
Methodology Rationale: This protocol systematically exposes the compound to various stress conditions to accelerate degradation. By analyzing the stressed samples with a high-resolution HPLC method, we can identify the degradation products and ensure the analytical method can resolve them from the parent peak. This validates the method's ability to accurately measure stability over time.
Step-by-Step Protocol:
-
Solution Preparation: Prepare stock solutions of 2-hydroxy-4-phenylbenzaldehyde at a known concentration (e.g., 1 mg/mL) in each of the solvents to be tested.
-
Stress Conditions: Aliquot the solutions into separate vials for each stress condition:
-
Control: Store one set of vials at a controlled, refrigerated temperature (e.g., 4 °C) protected from light.
-
Thermal Stress: Store another set at an elevated temperature (e.g., 60 °C).
-
Photolytic Stress: Expose a third set to a controlled light source (e.g., a photostability chamber).
-
-
Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each vial.
-
HPLC Analysis: Analyze each sample using a stability-indicating HPLC method. A gradient reversed-phase method with a C18 column and UV detection is typically a good starting point.[5]
-
Data Evaluation:
-
Calculate the percentage of the parent compound remaining at each time point relative to the time-zero sample.
-
Monitor the chromatograms for the appearance of new peaks, which indicate degradation products.
-
Calculate the total peak area to check for mass balance.
-
Workflow for HPLC-Based Stability Testing
Caption: General workflow for a forced degradation stability study.
Impact of Solvents on Reactivity
Solvents do more than just dissolve reactants; they can profoundly influence reaction rates and mechanisms.[7][8] For 2-hydroxy-4-phenylbenzaldehyde, both the phenolic and aldehyde groups are susceptible to solvent effects.
-
Reactions of the Phenolic Group: The acidity of the phenolic proton and its reactivity in reactions like O-alkylation or esterification are highly solvent-dependent.
-
Polar Protic Solvents can solvate the phenoxide anion through hydrogen bonding, potentially influencing its nucleophilicity.[9]
-
Polar Aprotic Solvents like DMSO or DMF can increase the reactivity of the phenoxide anion by not solvating it as strongly, making it more "naked" and nucleophilic.
-
-
Reactions of the Aldehyde Group: Nucleophilic addition to the carbonyl carbon is a key reaction of aldehydes.[10]
-
Polar Protic Solvents can hydrogen bond to the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to attack by weak nucleophiles.
-
Aprotic Solvents are often used when strong, basic nucleophiles (e.g., Grignard reagents) are employed to avoid quenching the nucleophile.
-
The choice of solvent can, therefore, be used to control which functional group reacts preferentially or to enhance the rate of a desired transformation.
Concluding Recommendations
The optimal solvent for 2-hydroxy-4-phenylbenzaldehyde is entirely application-dependent.
-
For Solubilization and Analysis (e.g., NMR, HPLC): DMSO and deuterated DMSO are excellent choices for complete solubilization. For less polar compounds, acetone or dichloromethane are also effective.
-
For Chemical Reactions:
-
For reactions involving the phenolic hydroxyl where an enhanced nucleophilicity of the corresponding phenoxide is desired, a polar aprotic solvent like DMF or acetonitrile is recommended.
-
For nucleophilic additions to the aldehyde group with weak nucleophiles, a polar protic solvent like ethanol may accelerate the reaction.
-
For reactions requiring inert conditions, such as those involving organometallics, anhydrous toluene or THF would be appropriate.
-
-
For Long-Term Storage: A solution in a dry, aprotic solvent such as toluene, stored under an inert atmosphere and protected from light, will offer the best stability.
This guide provides a framework for making rational, evidence-based decisions on solvent selection. By understanding the interplay between the physicochemical properties of 2-hydroxy-4-phenylbenzaldehyde and the characteristics of different solvents, researchers can optimize their experimental outcomes, ensuring greater efficiency, reproducibility, and success.
References
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Chemcasts. (n.d.). 2-Hydroxy-4-(phenylmethoxy)benzaldehyde Properties vs Temperature. Retrieved from [Link]
-
Chemcasts. (n.d.). 2-Hydroxy-4-(phenylmethoxy)benzaldehyde Properties vs Pressure. Retrieved from [Link]
-
PubChem. (n.d.). 2-Hydroxy-4-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
- Litwinienko, G., & Ingold, K. U. (2007). Solvent Effects on the Rates and Mechanisms of Reaction of Phenols with Free Radicals. Accounts of Chemical Research, 40(4), 222–230.
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Fiveable. (n.d.). Aromatic Aldehyde Definition. Retrieved from [Link]
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ACS Publications. (2007). Solvent Effects on the Rates and Mechanisms of Reaction of Phenols with Free Radicals. Accounts of Chemical Research. Retrieved from [Link]
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PubMed. (n.d.). Solvent effects on the rates and mechanisms of reaction of phenols with free radicals. Retrieved from [Link]
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International Journal of Trend in Scientific Research and Development (IJTSRD). (n.d.). Stability Indicating HPLC Method Development –A Review. Retrieved from [Link]
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LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
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Wikipedia. (n.d.). Solvent effects. Retrieved from [Link]
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International Journal of Pharmaceutical and Phytopharmacological Research (IJPPR). (2023). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]
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National Center for Biotechnology Information (PMC). (n.d.). Reactive phenolic solvents applied to the synthesis of renewable aromatic polyesters with high isosorbide content. Retrieved from [Link]
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FooDB. (2010). Showing Compound 2-Hydroxy-4-methylbenzaldehyde (FDB010543). Retrieved from [Link]
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Quora. (2016). What is stability of aldehyde and ketone?. Retrieved from [Link]
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Journal of Food and Drug Analysis. (n.d.). Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography. Retrieved from [Link]
-
Wikipedia. (n.d.). Aldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Retrieved from [Link]
-
FooDB. (2010). Showing Compound 2-Hydroxy-4-methoxybenzaldehyde (FDB005824). Retrieved from [Link]
-
eGyanKosh. (n.d.). AROMATIC ALDEHYDES AND KETONS. Retrieved from [Link]
-
Online Chemistry Notes. (2022). Aromatic Aldehydes and Ketones - Preparation and Properties. Retrieved from [Link]
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PubChem. (n.d.). CID 17961136. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Hydroxybenzaldehyde. Retrieved from [Link]
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A Mechanistic and Comparative Guide to the Chemistry of 2-Formyl-5-phenylphenol
For the Modern Researcher in Drug Discovery and Development
As a senior application scientist, this guide provides an in-depth technical exploration of the synthesis and reactivity of 2-Formyl-5-phenylphenol, a versatile building block in organic synthesis. We will delve into the mechanistic nuances of its formation and its utility in key carbon-carbon bond-forming reactions, offering a comparative analysis with alternative phenolic aldehydes. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to effectively utilize this valuable intermediate.
Synthesis of this compound: A Comparative Overview of Ortho-Formylation Strategies
The introduction of a formyl group ortho to the hydroxyl moiety of a phenol is a critical transformation in the synthesis of numerous biologically active molecules and advanced intermediates. For the preparation of this compound from the readily available 4-phenylphenol, several classical and modern formylation methods can be considered. The choice of method is often dictated by factors such as yield, regioselectivity, and substrate tolerance.
Here, we compare three prominent ortho-formylation reactions: the Reimer-Tiemann, Duff, and a modern MgCl₂-mediated formylation.
Comparative Analysis of Formylation Methods
| Reaction | Reagents | Typical Conditions | Advantages | Limitations |
| Reimer-Tiemann Reaction | Chloroform (CHCl₃), Strong Base (e.g., NaOH) | Biphasic, elevated temperature (e.g., 70°C) | Well-established, uses inexpensive reagents. | Often results in a mixture of ortho and para isomers, moderate yields, harsh conditions.[1] |
| Duff Reaction | Hexamethylenetetramine (HMTA), Acid (e.g., TFA, boric acid/glycerol) | Anhydrous, elevated temperature (e.g., 150-160°C) | Good ortho-selectivity, can be performed under milder acidic conditions.[2][3][4][5] | Yields can be variable, and the reaction mechanism is complex.[4] |
| MgCl₂-Mediated Formylation | Paraformaldehyde, MgCl₂, Triethylamine (Et₃N) | Anhydrous solvent (e.g., THF, acetonitrile), reflux | High ortho-selectivity, generally good to excellent yields, milder conditions.[6][7][8] | Requires anhydrous conditions, can be sluggish with electron-deficient phenols.[7] |
Expert Insight: For the synthesis of this compound, the MgCl₂-mediated formylation offers the most promising route due to its high ortho-selectivity and generally higher yields compared to the classical methods. The phenyl group at the para position of the starting 4-phenylphenol does not significantly hinder the reaction and may even slightly activate the ortho positions.
Experimental Protocol: MgCl₂-Mediated Ortho-Formylation of 4-Phenylphenol
This protocol is adapted from the highly efficient method developed by Hofsløkken and Skattebøl.[7][8]
Materials:
-
4-Phenylphenol
-
Anhydrous Magnesium Chloride (MgCl₂)
-
Triethylamine (Et₃N), freshly distilled
-
Paraformaldehyde, dried over P₂O₅
-
Anhydrous Tetrahydrofuran (THF)
-
5% Hydrochloric Acid (HCl)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous MgCl₂ (1.5 equivalents) and anhydrous THF.
-
Add 4-phenylphenol (1.0 equivalent) to the suspension.
-
Slowly add triethylamine (3.75 equivalents) to the mixture and stir for 30 minutes at room temperature.
-
Add dried paraformaldehyde (2.0 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of 5% HCl.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Causality Behind Experimental Choices:
-
The use of anhydrous reagents and an inert atmosphere is crucial to prevent the premature decomposition of the reagents and to ensure the formation of the active magnesium phenoxide species.
-
Triethylamine acts as a base to deprotonate the phenol and to form the magnesium phenoxide in situ with MgCl₂.[7]
-
Paraformaldehyde serves as the source of formaldehyde, the formylating agent.
-
The acidic workup is necessary to protonate the resulting phenoxide and liberate the final product.
Mechanistic Investigation of Condensation Reactions
This compound, as a derivative of salicylaldehyde, is a versatile substrate for various condensation reactions that form the backbone of many important synthetic pathways, particularly in the synthesis of flavonoids and other heterocyclic compounds. We will explore the mechanisms of three key reactions: the Claisen-Schmidt condensation, the Perkin reaction, and the Wittig reaction.
Claisen-Schmidt Condensation: Synthesis of Chalcones
The Claisen-Schmidt condensation is a crossed aldol condensation between an aromatic aldehyde and a ketone or another aldehyde.[9][10][11][12] When this compound reacts with an acetophenone derivative, it forms a 2'-hydroxychalcone, a key precursor to flavones.
Reaction Scheme:
Caption: General scheme of the Claisen-Schmidt condensation.
Mechanistic Pathway:
-
Enolate Formation: A strong base (e.g., hydroxide) deprotonates the α-carbon of the acetophenone, forming a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of this compound.
-
Aldol Adduct Formation: This attack forms a tetrahedral intermediate, which is then protonated by a water molecule to yield a β-hydroxy ketone (the aldol adduct).
-
Dehydration: Under the basic reaction conditions, the β-hydroxy ketone readily undergoes dehydration (elimination of a water molecule) to form the α,β-unsaturated ketone, the 2'-hydroxychalcone. This dehydration is driven by the formation of a conjugated system.
Caption: Workflow of the Claisen-Schmidt condensation mechanism.
Comparative Insight: The presence of the electron-donating hydroxyl group on the benzaldehyde ring can slightly decrease the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde. However, this effect is generally outweighed by the strong nucleophilicity of the enolate, and the reaction proceeds efficiently. The phenyl substituent at the 5-position is electronically distant and is expected to have a minimal impact on the reaction rate.
Perkin Reaction: Synthesis of Cinnamic Acid Derivatives
The Perkin reaction provides a route to α,β-unsaturated aromatic acids by the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the corresponding carboxylic acid.[5][13][14][15][16] With salicylaldehyde derivatives like this compound, the initial product can undergo intramolecular cyclization to form a coumarin derivative.
Reaction Scheme:
Caption: General scheme of the Perkin reaction leading to a coumarin.
Mechanistic Pathway:
-
Enolate Formation: The basic catalyst (e.g., acetate) deprotonates the α-carbon of the acetic anhydride to form an enolate.
-
Aldol-type Addition: The enolate attacks the carbonyl carbon of this compound.
-
Acyl Transfer and Elimination: The resulting alkoxide undergoes an intramolecular acyl transfer, followed by elimination of a carboxylate group to form an α,β-unsaturated mixed anhydride.
-
Hydrolysis and Cyclization: Hydrolysis of the mixed anhydride would yield a cinnamic acid derivative. However, in the case of a 2-hydroxybenzaldehyde, the intermediate can undergo intramolecular transesterification (lactonization) to form the stable coumarin ring system.
Caption: Mechanistic workflow of the Perkin reaction and subsequent cyclization.
Wittig Reaction: Olefination of the Formyl Group
The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes using a phosphonium ylide (Wittig reagent).[17][18] This reaction is highly versatile and allows for the introduction of a wide range of substituents at the newly formed double bond.
Reaction Scheme:
Caption: General scheme of the Wittig reaction.
Mechanistic Pathway:
-
Nucleophilic Attack: The nucleophilic carbon of the phosphonium ylide attacks the electrophilic carbonyl carbon of this compound.
-
Betaine Formation: This leads to the formation of a dipolar, zwitterionic intermediate called a betaine.
-
Oxaphosphetane Formation: The betaine undergoes ring closure to form a four-membered ring intermediate, the oxaphosphetane.
-
Elimination: The oxaphosphetane collapses in a concerted or stepwise manner to yield the alkene and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond is the driving force for this step.
Caption: Mechanistic workflow of the Wittig reaction.
Comparative Stereoselectivity: The stereochemical outcome (E/Z isomerism) of the Wittig reaction is highly dependent on the nature of the ylide.
-
Non-stabilized ylides (R = alkyl) generally lead to the Z-alkene.
-
Stabilized ylides (R = electron-withdrawing group, e.g., -CO₂Et) typically yield the E-alkene.[17]
Cyclization and Oxidation Reactions: Pathways to Flavonoids and Salicylic Acids
The products derived from the initial condensation reactions of this compound are valuable intermediates for the synthesis of more complex heterocyclic systems and functionalized aromatics.
Oxidative Cyclization of 2'-Hydroxychalcones to Flavones
The 2'-hydroxychalcones synthesized via the Claisen-Schmidt condensation can be converted into flavones, a large class of naturally occurring polyphenolic compounds with a wide range of biological activities. This transformation is typically achieved through an oxidative cyclization reaction.
Reaction Scheme:
Caption: General scheme for the oxidative cyclization to a flavone.
Mechanistic Considerations: Two primary mechanisms are proposed for this oxidative cyclization[7]:
-
Intramolecular Oxo-Michael Addition: The phenolic hydroxyl group can undergo an intramolecular conjugate addition to the α,β-unsaturated ketone system of the chalcone. The resulting enolate is then oxidized to form the flavone.
-
Isomerization followed by Oxidation: The 2'-hydroxychalcone can first isomerize to the corresponding flavanone. Subsequent oxidation of the flavanone then yields the flavone.[7]
The choice of oxidant and reaction conditions can influence the predominant pathway and the overall yield of the flavone. A common and effective method involves the use of iodine in dimethyl sulfoxide (DMSO).[8]
Oxidation of the Formyl Group to a Carboxylic Acid
The formyl group of this compound can be oxidized to a carboxylic acid, yielding 2-hydroxy-5-phenylbenzoic acid, a substituted salicylic acid. Salicylic acid derivatives are important pharmacophores and synthetic intermediates.
Reaction Scheme:
Caption: Oxidation of this compound.
Comparison of Oxidizing Agents:
| Oxidizing Agent | Typical Conditions | Advantages | Limitations |
| Potassium Permanganate (KMnO₄) | Basic or neutral, aqueous | Powerful, inexpensive. | Can be harsh and may lead to over-oxidation or degradation of the aromatic ring if not carefully controlled. |
| Silver(I) Oxide (Ag₂O) | Basic, aqueous | Mild and selective for aldehydes. | Expensive. |
| Hydrogen Peroxide (H₂O₂) | Basic, aqueous | "Green" oxidant, water is the only byproduct. | Can require a catalyst and careful temperature control. |
| Sodium Hypochlorite (NaClO) | Basic, aqueous | Inexpensive and readily available. | Can lead to halogenation of the activated aromatic ring as a side reaction. |
Expert Insight: For the selective oxidation of the aldehyde group in the presence of the electron-rich phenol ring, milder oxidizing agents are generally preferred. The choice of oxidant will depend on the desired scale of the reaction and the tolerance of other functional groups in more complex substrates.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its preparation via modern ortho-formylation methods provides an efficient entry point to a wide array of complex molecules. A thorough understanding of the mechanisms of its subsequent reactions, such as the Claisen-Schmidt, Perkin, and Wittig reactions, allows for the rational design of synthetic routes to important classes of compounds, including chalcones, coumarins, and stilbenes. Furthermore, the products of these initial transformations can be readily converted into medicinally relevant scaffolds like flavones and substituted salicylic acids. This guide provides a solid foundation for researchers to explore and exploit the rich chemistry of this compound in their synthetic endeavors.
References
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- Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of phenols. Organic Syntheses, 82, 64-69.
- Mazimba, O. (2015). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Beilstein Journal of Organic Chemistry, 11, 2146–2164.
- Perkin, W. H. (1868). On the artificial production of coumarin and formation of its homologues. Journal of the Chemical Society, 21, 53-61.
- Claisen, L., & Claparède, A. (1881). Condensationen von Ketonen mit Aldehyden. Berichte der deutschen chemischen Gesellschaft, 14(1), 2460–2468.
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NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. Retrieved from [Link]
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ACS Publications. (2023). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]
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ResearchGate. (2020). One pot O-alkylation / Wittig olefination of hydroxybenzaldehydes in DMSO. Retrieved from [Link]
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ResearchGate. (2020). One pot O-alkylation / Wittig olefination of hydroxybenzaldehydes in DMSO. Retrieved from [Link]
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PMC. (2020). Sonochemical Synthesis of 2′-Hydroxy-Chalcone Derivatives with Potential Anti-Oomycete Activity. Retrieved from [Link]
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Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References. Retrieved from [Link]
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ResearchGate. (2018). Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts. Retrieved from [Link]
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Chemistry Stack Exchange. (2013). Can salicylic acid be synthesized from salicylaldehyde?. Retrieved from [Link]
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Navigating Selectivity: A Comparative Guide to the Cross-Reactivity of 2-Hydroxy-4-Phenylbenzaldehyde-Based Sensors
For Immediate Release
In the intricate world of chemical sensing, the quest for highly selective and sensitive detection methods is paramount. Researchers, scientists, and drug development professionals constantly seek robust tools for the accurate quantification of specific analytes in complex matrices. Among the diverse array of chemosensors, those based on the 2-hydroxy-4-phenylbenzaldehyde scaffold have emerged as a versatile class, primarily for the detection of metal ions. However, their efficacy is critically dependent on their ability to distinguish the target analyte from a background of potentially interfering species. This guide provides an in-depth, objective comparison of the cross-reactivity of 2-hydroxy-4-phenylbenzaldehyde-based sensors, offering supporting experimental data and methodologies to aid in the selection and application of these valuable analytical tools.
The Foundation: Understanding 2-Hydroxy-4-Phenylbenzaldehyde-Based Sensors
Sensors derived from 2-hydroxy-4-phenylbenzaldehyde, often in the form of Schiff bases, operate on the principle of a detectable change in their photophysical properties upon binding to a target analyte.[1][2] The core structure incorporates a hydroxyl group and an aldehyde, which can be readily condensed with various amines to create a diverse library of Schiff base ligands.[3][4][5] These ligands possess chelating sites, typically involving the imine nitrogen and the phenolic oxygen, which can coordinate with metal ions. This coordination event alters the electronic structure of the molecule, leading to a measurable response, such as a change in color (colorimetric sensing) or fluorescence intensity (fluorometric sensing).[1] The primary signaling mechanisms include Photoinduced Electron Transfer (PET), where the binding of an analyte modulates the fluorescence by affecting electron transfer processes.
The inherent versatility of this scaffold allows for fine-tuning of selectivity and sensitivity through modification of the amine component, enabling the design of sensors for a range of analytes.
The Crucial Challenge: Cross-Reactivity and Interference
The Achilles' heel of any chemosensor is its potential for cross-reactivity, where non-target species elicit a similar response to the intended analyte, leading to false-positive signals and inaccurate quantification. For 2-hydroxy-4-phenylbenzaldehyde-based sensors, common interfering species are other metal ions with similar coordination preferences. Therefore, a rigorous evaluation of a sensor's selectivity is a non-negotiable aspect of its characterization and validation.
An interference study is the standard method for assessing cross-reactivity.[1] This involves measuring the sensor's response to the target analyte in the presence of a significant excess of potential interfering ions. A highly selective sensor will exhibit a minimal change in its signal for the target analyte, even when surrounded by a cocktail of other species.
Comparative Performance: A Data-Driven Overview
To provide a clear comparison, the following table summarizes the performance of several 2-hydroxy-4-phenylbenzaldehyde-derived and other relevant Schiff base sensors, highlighting their target analytes, detection limits, and, most importantly, their performance in the presence of interfering ions.
| Sensor Derivative | Target Analyte | Detection Limit | Key Interfering Ions Tested | Selectivity Outcome | Reference |
| Triazole-bridged coumarin–benzimidazole conjugate | Cd²⁺ | 14 nM | Various metal ions | High selectivity for Cd²⁺ observed | [1] |
| 2-hydroxy-1-naphthaldehyde-based Schiff base | Al³⁺ | 3.23 x 10⁻⁸ M | Various metal ions | "Turn on" fluorescence response highly selective for Al³⁺ | [6] |
| 5-bromo-2-hydroxybenzaldehyde-based Schiff base | Cu²⁺ | 1.464 x 10⁻⁶ M | Various metal ions | Highly selective and sensitive for Cu²⁺ | |
| Naphthaldehyde-2-pyridinehydrazone derivative | Zn²⁺ | 0.17 µmol/L | Other metal ions including Cd²⁺ | Excellent selectivity toward Zn²⁺ | [7] |
| 2-hydroxy-4-methoxybenzaldehyde-based Schiff base | Al³⁺ | 7.6389 x 10⁻⁹ M | Various metal ions | High selectivity for Al³⁺ |
Note: The effectiveness of a sensor is not solely defined by its detection limit but also by its ability to maintain its response in a complex sample matrix, as indicated by the selectivity outcome.
Alternative Sensing Technologies: A Broader Perspective
While 2-hydroxy-4-phenylbenzaldehyde-based sensors offer significant advantages in terms of synthetic accessibility and tunable properties, it is essential to consider alternative sensing strategies.
| Technology | Principle | Advantages | Disadvantages |
| Aptasensors | Nucleic acid-based recognition elements that bind to specific targets. | High specificity and binding affinity. | Susceptible to degradation by nucleases.[8] |
| Quantum Dots (QDs) | Semiconductor nanocrystals with size-tunable fluorescence. | High photostability and brightness. | Potential toxicity of heavy metal components. |
| Electrochemical Sensors | Measurement of changes in electrical properties upon analyte binding. | High sensitivity and potential for miniaturization. | Electrode fouling can be an issue.[9] |
| Covalent Organic Frameworks (COFs) | Porous crystalline polymers with well-defined structures. | High surface area and tunable functionality for selective adsorption.[9] | Synthesis can be complex. |
| Metal-Organic Frameworks (MOFs) | Hybrid materials with metal nodes and organic linkers. | High porosity and tunable pore sizes for selective capture.[9] | Stability in aqueous environments can be a concern. |
The choice of sensing technology ultimately depends on the specific application, required sensitivity, and the nature of the sample matrix.
Experimental Protocols: Ensuring Scientific Rigor
To facilitate the replication and validation of cross-reactivity studies, detailed experimental protocols are provided below.
General Synthesis of a 2-Hydroxy-4-Phenylbenzaldehyde Schiff Base Sensor
This protocol outlines a general procedure for the synthesis of a Schiff base chemosensor.
Materials:
-
2-hydroxy-4-phenylbenzaldehyde
-
Appropriate primary amine (e.g., aniline derivative, aminophenol)
-
Ethanol or Methanol (solvent)
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve 2-hydroxy-4-phenylbenzaldehyde (1 equivalent) in a minimal amount of warm ethanol in a round-bottom flask.
-
In a separate container, dissolve the primary amine (1 equivalent) in ethanol.
-
Add the amine solution dropwise to the aldehyde solution with constant stirring.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The Schiff base product will often precipitate out of the solution. If not, the solvent can be partially evaporated to induce crystallization.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base sensor.
-
Characterize the synthesized compound using techniques such as NMR, FT-IR, and mass spectrometry.[3]
Cross-Reactivity (Interference) Study Protocol
This protocol details the steps to assess the selectivity of the synthesized sensor.
Materials:
-
Synthesized Schiff base sensor stock solution (e.g., in DMSO or acetonitrile)
-
Buffer solution of appropriate pH[1]
-
Stock solutions of the target analyte and various potential interfering ions (e.g., chlorides or nitrates of Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Fe³⁺, Al³⁺)
-
Fluorometer or UV-Vis spectrophotometer
Procedure:
-
Prepare a series of cuvettes or wells in a microplate.
-
To each cuvette, add the buffer solution and the sensor stock solution to achieve the desired final concentration.
-
To one set of cuvettes (the "competitive" set), add a significant excess (e.g., 10-fold or 100-fold) of each potential interfering ion.
-
To another set of cuvettes (the "control" set), add only the buffer and sensor solution.
-
Record the fluorescence or UV-Vis spectrum of all solutions.
-
To both the "competitive" and "control" sets, add the target analyte at a concentration that elicits a clear signal.
-
Record the fluorescence or UV-Vis spectrum again after the addition of the target analyte.
-
Compare the signal change (e.g., fluorescence enhancement or absorbance change) of the target analyte in the presence and absence of the interfering ions. A minimal difference indicates high selectivity.[1]
Visualizing the Process: Sensing Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the general signaling pathway of a 2-hydroxy-4-phenylbenzaldehyde-based sensor and the experimental workflow for a cross-reactivity study.
Caption: Generalized signaling pathway of a 2-hydroxy-4-phenylbenzaldehyde-based sensor.
Caption: Experimental workflow for assessing the cross-reactivity of a chemosensor.
Conclusion
2-Hydroxy-4-phenylbenzaldehyde-based sensors represent a powerful and adaptable platform for the detection of various analytes, particularly metal ions. Their synthetic tractability and the potential for fine-tuning their selectivity make them an attractive choice for researchers. However, a thorough and systematic evaluation of their cross-reactivity is indispensable to ensure the reliability and accuracy of the data they generate. By following rigorous experimental protocols and considering alternative sensing technologies, scientists can confidently select and deploy the most appropriate sensor for their specific analytical challenge, advancing research and development across numerous scientific disciplines.
References
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ResearchGate. (n.d.). (a) Interference study of sensor 4 (8.6 μM) in the presence of other... Retrieved from [Link]
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ResearchGate. (n.d.). Highly Selective and Sensitive Dual Channel New Schiff base Chemosensor based on 5‐bromo‐2‐hydroxybenzaldehyde and its Co( II ), Ni( II ), Cu( II ) and Zn( II ) Complexes ‐ Synthesis, Spectral and Theoretical characterization and Pharmacological applications. Retrieved from [Link]
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Frontiers in Chemistry. (2022). Fluorescent Chemosensors for Ion and Molecule Recognition: The Next Chapter. Retrieved from [Link]
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Springer. (n.d.). Synthesis of a new Schiff base probe: Crystal structure, spectral properties, understanding and prospect. Retrieved from [Link]
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Royal Society of Chemistry. (2017). 4-Hydroxybenzaldehyde derived Schiff base gelators: case of the sustainability or rupturing of imine bonds towards the selective sensing of Ag+ and Hg2+ ions via sol–gel methodology. Retrieved from [Link]
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ResearchGate. (2015). 2-Hydroxybenzaldehyde (2-phenylquinazolin-4-yl)hydrazones and their Zn II complexes: Synthesis and photophysical properties. Retrieved from [Link]
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Ejournal. (2024). Highly Selective Fluorescent Sensor for Detection of Al3+ Based on Schiff-Base of 2-Hydroxy-1-Naphthaldehyde and 8-Aminoquinoline and Its Applications. Retrieved from [Link]
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Sci-Hub. (2017). 'Turn‐on' fluorescent chemosensors based on naphthaldehyde‐2‐pyridinehydrazone compounds for the detection of zinc ion in water at neutral pH. Retrieved from [Link]
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IDEALS. (n.d.). Activity-based sensors for reactive aldehydes and their corresponding enzymatic machinery. Retrieved from [Link]
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PubMed. (2025). Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation. Retrieved from [Link]
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PubMed. (2008). Phenylalanine ammonia-lyase-mediated biosynthesis of 2-hydroxy-4-methoxybenzaldehyde in roots of Hemidesmus indicus. Retrieved from [Link]
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A Comparative Guide to the Photostability of 2-Formyl-5-phenylphenol Derivatives
Introduction: The Critical Role of Photostability in Phenolic Scaffolds
Derivatives of 2-Formyl-5-phenylphenol represent a versatile class of organic compounds, serving as crucial building blocks and active moieties in fields ranging from medicinal chemistry to materials science. Their unique structure, featuring a reactive formyl group and a phenolic hydroxyl group on a biphenyl backbone, makes them valuable precursors for synthesizing complex molecules such as ligands, molecular probes, and pharmaceutical agents. However, the utility of these compounds is intrinsically linked to their stability. Exposure to light, particularly ultraviolet (UV) radiation, can initiate photochemical reactions that lead to degradation, altering their chemical identity, efficacy, and safety profile.[1]
This guide provides a comprehensive framework for benchmarking the photostability of this compound derivatives. We will delve into the underlying mechanisms of photodegradation, present a rigorous, self-validating experimental protocol for assessing stability, and offer a comparative analysis of hypothetical derivatives to illustrate structure-photostability relationships. This document is intended for researchers, scientists, and drug development professionals seeking to understand and mitigate the photochemical liabilities of these important compounds.
Pillar 1: Understanding the Mechanisms of Photodegradation
The degradation of a molecule by light is not a random event; it is governed by specific photochemical principles. For aromatic compounds like this compound derivatives, two primary mechanisms are at play.[1]
-
Direct Photolysis: A molecule can directly absorb photons of light.[1] For this to occur, the energy of the photon must match the energy required to promote an electron to a higher energy orbital, a principle dictated by the molecule's absorbance spectrum.[1] Aromatic systems, rich in π-electrons, are adept at absorbing UV light. This absorption can lead to an excited state that is sufficiently energetic to undergo bond cleavage or rearrangement, resulting in decomposition.[2]
-
Indirect Photodegradation (Photosensitization): This pathway involves the generation of highly reactive chemical species, primarily Reactive Oxygen Species (ROS), which then attack the target molecule.[3][4] The process begins when a photosensitizer (which could be the parent molecule itself or another component in the formulation) absorbs light and transfers that energy to molecular oxygen (O₂). This generates aggressive oxidants like singlet oxygen (¹O₂) and hydroxyl radicals (•OH).[3] Phenolic moieties are particularly susceptible to attack by these species, leading to a cascade of oxidative reactions that degrade the molecule.[5][6] The presence of oxygen is a critical factor in this degradation pathway.[3]
The interplay between these mechanisms determines the overall photostability of a given derivative. Understanding these pathways is crucial for designing robust molecules and formulating light-stable products.
Pillar 2: A Validated Protocol for Benchmarking Photostability
To objectively compare the photostability of different derivatives, a standardized and validated protocol is essential. The following methodology is adapted from the internationally recognized ICH Q1B guidelines for photostability testing of new drug substances and products, ensuring a high standard of scientific rigor.
Experimental Workflow for Photostability Assessment
The overall process follows a logical sequence from sample preparation through to data analysis, ensuring that the contribution of light to any observed degradation is isolated and accurately measured.
Caption: Experimental workflow for comparative photostability testing.
Step-by-Step Methodology
1. Materials and Reagents:
-
This compound derivatives (Test Articles)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, ultrapure
-
Formic acid (for mobile phase)
-
Chemically inert, transparent sample containers (e.g., quartz or borosilicate glass vials)
-
Aluminum foil
2. Sample Preparation:
-
Rationale: To ensure consistency, all derivatives must be tested under identical conditions. Using a solvent in which the compounds are stable in the dark is critical.
-
Protocol:
-
Prepare a stock solution of each derivative at a concentration of 1 mg/mL in ACN.
-
From the stock, prepare a working solution at a concentration of 10 µg/mL in a 50:50 (v/v) mixture of ACN and water. The final solvent should be chosen based on solubility and inertness.
-
Dispense 1 mL of each working solution into separate, appropriately labeled transparent vials.
-
For each derivative, prepare a "dark control" sample by wrapping a vial completely in aluminum foil to protect it from light.[7] This is crucial to differentiate between photodegradation and thermal degradation.
-
3. Light Exposure:
-
Rationale: The ICH Q1B guidelines specify standardized light exposure conditions to allow for direct comparison of results across different studies and laboratories.[8] A photostability chamber with controlled temperature and calibrated light sources is required.
-
Protocol:
-
Place all samples (both exposed and dark controls) into the photostability chamber.
-
Expose the samples to a light source that produces an output similar to the D65/ID65 emission standard, such as a xenon or metal halide lamp.[8][7]
-
The total exposure should be not less than 1.2 million lux hours for visible light and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter .[7]
-
Monitor the light dose using calibrated radiometers or lux meters.[8] Alternatively, a validated chemical actinometry system can be used.[7]
-
Maintain a constant temperature inside the chamber (e.g., 25 °C) to minimize thermal degradation.
-
Collect samples at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours) for analysis.
-
4. Analytical Quantification:
-
Rationale: A stability-indicating analytical method is required to accurately quantify the decrease in the parent compound and detect the formation of degradation products. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the gold standard for this purpose.[9]
-
Protocol:
-
Analyze all collected samples (including time zero and dark controls) using a validated HPLC-UV method.
-
The mobile phase and column should be selected to achieve good separation between the parent compound and any potential degradants.
-
Quantify the concentration of the parent compound in each sample by comparing its peak area to a standard curve.
-
(Optional but recommended) Analyze samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the structures of major degradation products, which provides insight into the degradation pathway.
-
5. Data Analysis and Metrics:
-
Percentage Degradation: Calculated as [(Initial Conc. - Final Conc.) / Initial Conc.] * 100.
-
Photolytic Half-Life (t½): The time required for 50% of the compound to degrade under the specified light conditions. This is often calculated assuming pseudo-first-order kinetics.[10]
-
Quantum Yield (Φ): A fundamental measure of photochemical efficiency, defined as the ratio of the number of molecules that undergo a specific photochemical event (degradation) to the number of photons absorbed by the molecule.[2][11] A lower quantum yield indicates higher photostability. Its calculation is complex and often requires a chemical actinometer for accurate light flux measurement.[11][12]
Pillar 3: Comparative Analysis and Data Interpretation
To illustrate how structure can influence photostability, we present a comparative analysis of three hypothetical this compound derivatives. The substituents have been chosen to represent electron-donating, neutral, and electron-withdrawing groups, which can significantly alter the electronic properties and, consequently, the photoreactivity of the molecule.
-
Derivative A: 2-Formyl-5-(4-methoxyphenyl)phenol (Electron-Donating Group: -OCH₃)
-
Derivative B: this compound (Parent Compound)
-
Derivative C: 2-Formyl-5-(4-nitrophenyl)phenol (Electron-Withdrawing Group: -NO₂)
Summary of Photostability Data (Hypothetical)
| Derivative | Substituent Group | % Degradation (24h) | Photolytic Half-Life (t½, hours) | Quantum Yield (Φ) |
| A | -OCH₃ (Donating) | 45.2% | 26.5 | 0.0085 |
| B | -H (Neutral) | 28.6% | 42.1 | 0.0053 |
| C | -NO₂ (Withdrawing) | 15.8% | 75.3 | 0.0029 |
Interpretation of Results
The hypothetical data suggest a clear structure-photostability relationship:
-
Derivative A (-OCH₃): The electron-donating methoxy group increases the electron density of the aromatic system, particularly the phenolic ring. This can make the phenol more susceptible to oxidation by ROS, leading to faster degradation and the lowest photostability of the three.[5]
-
Derivative B (-H): The parent compound exhibits intermediate stability. It serves as the baseline for comparison.
-
Derivative C (-NO₂): The strongly electron-withdrawing nitro group decreases the electron density of the aromatic rings. This deactivation can make the molecule less susceptible to electrophilic attack by oxidative species, thereby enhancing its photostability.[13]
Plausible Photodegradation Pathway
The degradation of these compounds likely proceeds via oxidation of the phenol and/or aldehyde functionalities. The phenolic hydroxyl group is often the most labile site, susceptible to attack by hydroxyl radicals (•OH) to form phenoxy radicals, which can then lead to quinone-type structures and eventual ring-opening.[10][14]
Caption: Plausible photodegradation pathways for this compound.
Conclusion and Recommendations
This guide establishes a robust framework for benchmarking the photostability of this compound derivatives. The provided protocol, grounded in ICH guidelines, ensures that comparisons are objective and scientifically valid. Our analysis of hypothetical derivatives underscores the profound impact that even minor structural modifications can have on photostability.
For researchers and developers, we recommend the following:
-
Early-Stage Assessment: Integrate photostability testing early in the development pipeline to identify and deprioritize labile candidates.
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the phenyl ring substituent to modulate the electronic properties and optimize for stability.
-
Formulation Strategies: For promising but moderately unstable compounds, consider formulation strategies such as the use of UV-absorbing excipients or opaque packaging to mitigate light-induced degradation.[1]
By employing a systematic and mechanistically informed approach, the development of stable and reliable products based on the this compound scaffold can be significantly enhanced.
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Comparative analysis of the binding affinity of 2-hydroxy-4-phenylbenzaldehyde chelators
<_
Introduction
Schiff bases derived from salicylaldehyde and its analogues, such as 2-hydroxy-4-phenylbenzaldehyde, represent a pivotal class of chelating agents. Their inherent structural features, including the hydroxyl group ortho to the imine nitrogen, create a favorable pocket for the coordination of various metal ions. This guide provides a comprehensive comparative analysis of the binding affinity of 2-hydroxy-4-phenylbenzaldehyde-based chelators. We will delve into the synthetic strategies that allow for the tuning of their chelating properties, detail the experimental methodologies for quantifying metal-ligand interactions, and present a comparative overview of their binding affinities for different metal ions. This document is intended for researchers, scientists, and professionals in the field of drug development and material science who are interested in the rational design and application of potent metal chelators.
Fundamentals of Chelation and Binding Affinity
Chelation is a specific type of bonding that involves the formation of two or more separate coordinate bonds between a polydentate (multiple bonded) ligand and a single central metal atom. The ligand, in this case, a derivative of 2-hydroxy-4-phenylbenzaldehyde, is referred to as a chelator or chelating agent. The stability of the resulting metal-ligand complex is paramount and is quantitatively expressed by the binding affinity.
The binding affinity is typically described by the association constant (K_a) or its reciprocal, the dissociation constant (K_d) .
-
K_a = [ML] / ([M][L]) : A higher K_a value indicates a stronger binding affinity, signifying that the equilibrium favors the formation of the metal-ligand complex.
-
K_d = [M][L] / [ML] : A lower K_d value signifies a stronger binding affinity, indicating that the complex is less likely to dissociate.
Understanding these parameters is crucial for predicting the efficacy of a chelator in a given biological or chemical system.
Synthesis and Structural Modifications
The foundational structure of 2-hydroxy-4-phenylbenzaldehyde can be synthesized through various organic reactions, often involving the formylation of the corresponding phenol. A common approach is the Duff reaction or a modified Reimer-Tiemann reaction, which introduces an aldehyde group onto the phenol ring.[1] For instance, a tin tetrachloride-mediated formylation of p-cresol can be employed to produce 2-hydroxy-4-methylbenzaldehyde, a related precursor.[2][3]
The versatility of this scaffold lies in the ease of its modification. The aldehyde group serves as a reactive handle for condensation reactions with a wide array of primary amines to form Schiff base ligands.[4][5] This modularity allows for the systematic alteration of the chelator's steric and electronic properties, which in turn directly influences its binding affinity and selectivity for different metal ions. For example, introducing electron-donating or withdrawing groups on the phenyl ring or the amine moiety can modulate the electron density on the coordinating nitrogen and oxygen atoms, thereby fine-tuning the strength of the metal-ligand interaction.
Experimental Methodologies for Determining Binding Affinity
A precise determination of binding affinity requires robust experimental techniques. The choice of method often depends on the specific properties of the chelator and the metal ion, as well as the desired thermodynamic parameters.
UV-Visible (UV-Vis) Spectrophotometry
UV-Vis titration is a widely used technique to determine binding constants.[6][7] The principle lies in monitoring the change in the absorbance spectrum of the chelator upon incremental addition of a metal ion solution. The formation of the metal-ligand complex often results in a shift in the absorption maxima or a change in the molar absorptivity.
-
Preparation of Solutions: Prepare stock solutions of the 2-hydroxy-4-phenylbenzaldehyde chelator and the metal salt of interest in a suitable buffer or solvent.
-
Titration Setup: Place a known concentration of the chelator solution in a cuvette.
-
Data Acquisition: Record the initial UV-Vis spectrum of the free chelator.
-
Incremental Addition: Add small aliquots of the metal ion solution to the cuvette, ensuring thorough mixing after each addition.
-
Spectral Monitoring: Record the UV-Vis spectrum after each addition until no further significant changes are observed, indicating saturation of the binding sites.
-
Data Analysis: The binding constant (K_a) can be determined by fitting the absorbance data to a suitable binding isotherm model, such as the Benesi-Hildebrand equation.[8]
Fluorescence Spectroscopy
Fluorescence spectroscopy offers high sensitivity and is particularly useful for chelators that exhibit changes in their fluorescence properties upon metal binding. This can manifest as fluorescence quenching or enhancement.[9][10]
-
Chelation-Enhanced Fluorescence (CHEF): Binding to a metal ion can restrict intramolecular rotation or block photoinduced electron transfer (PET), leading to an increase in fluorescence intensity.
-
Chelation-Induced Quenching: The metal ion can quench the fluorescence of the ligand through various mechanisms, such as heavy atom effect or energy transfer.[11][12]
-
Instrument Setup: Set the excitation and emission wavelengths based on the spectral properties of the chelator.
-
Sample Preparation: Prepare a solution of the chelator with a known concentration in a fluorescence cuvette.
-
Titration: Sequentially add aliquots of the metal ion solution to the cuvette.
-
Fluorescence Measurement: Record the fluorescence intensity after each addition, allowing the system to equilibrate.
-
Data Analysis: The binding constant can be calculated by analyzing the change in fluorescence intensity as a function of the metal ion concentration, often using a modified Stern-Volmer equation for quenching studies.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[13][14][15] This allows for the determination of not only the binding affinity (K_a) but also the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.[16][17]
Caption: Isothermal Titration Calorimetry (ITC) Experimental Workflow.
Comparative Analysis of Binding Affinity
The binding affinity of 2-hydroxy-4-phenylbenzaldehyde derived Schiff bases is highly dependent on both the nature of the metal ion and the specific structural features of the ligand.
| Chelator Derivative | Metal Ion | Binding Constant (K_a, M⁻¹) | Technique | Reference |
| 2-hydroxy-4-phenylbenzaldehyde-aniline | Cu²⁺ | 1.5 x 10⁵ | UV-Vis | Fictional Data for Illustration |
| 2-hydroxy-4-phenylbenzaldehyde-aniline | Ni²⁺ | 8.2 x 10⁴ | UV-Vis | Fictional Data for Illustration |
| 2-hydroxy-4-phenylbenzaldehyde-4-nitroaniline | Cu²⁺ | 5.7 x 10⁴ | Fluorescence | Fictional Data for Illustration |
| 2-hydroxy-4-phenylbenzaldehyde-4-methoxyaniline | Cu²⁺ | 3.1 x 10⁵ | ITC | Fictional Data for Illustration |
| 2,4-dihydroxybenzaldehyde benzoylhydrazone | V(IV)O²⁺ | Not explicitly stated, but showed strong interaction | Spectroscopic | [18] |
| 2,4-dihydroxybenzaldehyde-2-amino-3-hydroxypyridine | Mn²⁺, Cu²⁺, Co²⁺, Ni²⁺ | Not explicitly stated, but showed significant antioxidant activity implying strong binding | Spectroscopic | [19] |
Note: The binding constant values in the table are illustrative and will vary based on the specific experimental conditions (solvent, pH, temperature). The provided references indicate strong interactions and applications of similar Schiff base chelators, though they may not always report a precise binding constant.
Generally, divalent transition metal ions such as Cu²⁺, Ni²⁺, and Co²⁺ form stable complexes with these types of ligands. The Irving-Williams series often predicts the relative stability of these complexes. The introduction of electron-donating groups (e.g., -OCH₃) on the Schiff base ligand tends to increase the electron density on the coordinating atoms, leading to a higher binding affinity. Conversely, electron-withdrawing groups (e.g., -NO₂) can decrease the binding affinity.
Applications
The ability of 2-hydroxy-4-phenylbenzaldehyde and its derivatives to form stable metal complexes has led to their exploration in various fields:
-
Catalysis: Schiff base metal complexes are widely used as catalysts in a variety of organic reactions, including oxidation, reduction, and polymerization.[5][20]
-
Biological Systems: These compounds have been investigated for their antibacterial, antifungal, and antitumor activities, which are often attributed to their chelating properties.[4][19]
-
Sensors: The changes in optical properties upon metal binding make these compounds excellent candidates for the development of colorimetric and fluorescent sensors for metal ion detection.[21]
Conclusion
2-Hydroxy-4-phenylbenzaldehyde and its Schiff base derivatives are a versatile class of chelators with tunable binding affinities. Their synthesis is straightforward, allowing for systematic structural modifications to optimize their interaction with specific metal ions. A combination of spectroscopic and calorimetric techniques provides a comprehensive understanding of their binding thermodynamics. The insights gained from these studies are crucial for the rational design of novel chelators for applications in catalysis, medicine, and analytical chemistry.
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A Senior Application Scientist's Guide to Evaluating the Cytotoxicity of 2-Formyl-5-phenylphenol Derivatives
Introduction
In the landscape of modern drug discovery, the biphenyl scaffold is a privileged structure, forming the backbone of numerous therapeutic agents due to its unique conformational properties and ability to engage with biological targets.[1] When combined with a phenol moiety, as in the 2-Formyl-5-phenylphenol class of compounds, we unlock a rich chemical space with significant potential for anticancer activity.[2][3] Phenolic compounds are well-documented for their cytotoxic properties, often acting through mechanisms like apoptosis induction, cell cycle arrest, and inhibition of key signaling pathways.[4][5]
However, a promising chemical scaffold is only the starting point. Rigorous, multi-faceted evaluation of cytotoxicity is paramount to identify lead candidates that are not only potent but also selective, minimizing harm to healthy tissues. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust cytotoxicity assessment of novel this compound derivatives. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring that the data generated is both reliable and insightful.
The Strategic Foundation: Choosing Your Cytotoxicity Assays
No single assay can tell the whole story of a compound's effect on a cell. A well-rounded cytotoxicity profile is built by triangulating data from assays that measure different cellular endpoints. The choice of assays should be deliberate, aiming to distinguish between cytostatic effects (growth inhibition) and cytotoxic effects (cell death), and further to elucidate the mechanism of that death.
Here, we compare three workhorse assays, each providing a unique piece of the puzzle.
| Assay | Principle | Primary Endpoint Measured | Key Advantages | Critical Limitations |
| MTT Assay | Enzymatic reduction of a tetrazolium salt (MTT) by mitochondrial dehydrogenases in viable cells to form a colored formazan product.[6] | Metabolic Activity / Cell Viability | High-throughput, cost-effective, well-established. | Indirectly measures cell number; can be confounded by compounds affecting mitochondrial respiration. Does not distinguish between cytostatic and cytotoxic effects.[7] |
| LDH Release Assay | Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium upon loss of cell membrane integrity.[8][9] | Cell Membrane Damage / Necrosis | Direct measure of cytotoxicity; can be multiplexed with other assays. | Less sensitive for early apoptotic events where the membrane is initially intact. Underestimates death in cases of significant growth inhibition.[8] |
| Caspase-3/7 Activity Assay | Detection of activated executioner caspases 3 and 7, key mediators of apoptosis, using a substrate that becomes fluorescent or luminescent upon cleavage.[2][3] | Apoptosis Induction | Specific to the apoptotic pathway; provides mechanistic insight. Sensitive for early-stage apoptosis. | Will not detect non-apoptotic cell death mechanisms (e.g., necrosis, autophagy). |
Expert Insight: The strategic power lies in using these assays in concert. For instance, a compound might show a potent IC50 in an MTT assay. A corresponding high level of LDH release suggests necrotic cell death, while a strong caspase-3/7 signal points towards apoptosis. If the MTT IC50 is low but both LDH and caspase signals are weak, the compound may be primarily cytostatic, arresting cell growth without killing the cells—a crucial distinction for drug development.
Experimental Design and Protocols
A robust experimental design is the bedrock of trustworthy data. The following workflow illustrates a logical progression from compound preparation to mechanistic insight.
Caption: A potential apoptotic pathway induced by a cytotoxic derivative.
This model, grounded in our experimental data, proposes that Derivative A induces reactive oxygen species (ROS) production, leading to mitochondrial stress and the activation of the intrinsic apoptotic pathway. [10]This activates initiator caspase-9, which in turn activates executioner caspases-3 and 7. These caspases then cleave key cellular substrates, such as PARP, ultimately leading to controlled cell death. [2][11]
Conclusion and Future Directions
The evaluation of this compound derivatives requires a systematic and multi-pronged approach. By integrating viability (MTT), cytotoxicity (LDH), and mechanistic (caspase) assays, researchers can build a comprehensive profile of each compound, enabling data-driven decisions for lead optimization. The goal is to identify derivatives, like our hypothetical Derivative A, that exhibit potent, selective, and mechanistically defined anticancer activity.
Future work should focus on expanding the panel of cell lines, performing cell cycle analysis via flow cytometry to see if the compounds cause arrest at specific checkpoints, and conducting in vivo studies in animal models to validate the in vitro efficacy and safety of the most promising candidates. [12][13]This rigorous, layered approach is essential for translating a promising chemical scaffold into a viable therapeutic agent.
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- Cytotoxicities and Quantitative Structure Activity Relationships of B13 Sulfonamides in HT-29 and A549 Cells. (n.d.). Molecules.
- Structure–Activity Relationship Study of Biselyngbyolide B Reveals Mitochondrial Fission-Induced Cytotoxicity in Cancer. (n.d.). ACS Medicinal Chemistry Letters.
- Inhibition of Cancer Development by Natural Plant Polyphenols: Molecular Mechanisms. (n.d.). MDPI.
- Pharmacological effects and mechanisms of paeonol on antitumor and prevention of side effects of cancer therapy. (2023). Frontiers in Pharmacology.
- Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides. (n.d.). Molecules.
- Cytotoxic Bioactivity of Some Phenylpropanoic Acid Derivatives. (2009).
- Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes With Hydroxyl Groups That Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells. (2015). Anticancer Research.
- A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. (2024). MDPI.
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A Senior Application Scientist's Guide to the Synthesis of 2-Hydroxy-4-phenylbenzaldehyde: A Comparative Analysis
Introduction
2-Hydroxy-4-phenylbenzaldehyde is a valuable synthetic intermediate in the development of pharmaceuticals, agrochemicals, and specialty materials. Its structure, featuring a reactive aldehyde, a chelating hydroxyl group, and a biphenyl backbone, makes it a versatile precursor for constructing complex molecular architectures such as Schiff bases, coumarins, and other heterocyclic systems. The efficiency, scalability, and safety of its synthesis are therefore critical considerations for researchers in both academic and industrial settings.
The primary precursor for this target molecule is 4-phenylphenol (also known as 4-hydroxybiphenyl), an electron-rich aromatic system amenable to electrophilic aromatic substitution.[1] The key transformation is the introduction of a formyl group (-CHO) onto the aromatic ring, specifically at the position ortho to the activating hydroxyl group. This guide provides an in-depth, comparative analysis of three prominent synthetic methodologies for achieving this transformation: the Duff reaction, the Reimer-Tiemann reaction, and the Vilsmeier-Haack reaction. We will dissect the mechanistic underpinnings of each route, provide validated experimental protocols, and present a critical evaluation of their respective advantages and limitations to guide the researcher in making an informed selection.
Comparative Analysis of Synthetic Routes
The choice of a synthetic pathway is often a trade-off between yield, purity, cost, safety, and operational simplicity. Here, we evaluate three classical formylation reactions as applied to the synthesis of 2-hydroxy-4-phenylbenzaldehyde from 4-phenylphenol.
The Duff Reaction: Formylation with Hexamethylenetetramine
The Duff reaction is a well-established method for the ortho-formylation of phenols using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[2][3] It is favored for its relatively mild conditions and operational simplicity.[4]
Reaction Principle and Mechanism
The reaction proceeds via electrophilic aromatic substitution. Under acidic conditions, HMTA decomposes to generate an iminium ion electrophile.[4] The electron-rich 4-phenylphenol attacks this electrophile, preferentially at the sterically accessible and electronically activated ortho position. The resulting benzylamine-type intermediate undergoes intramolecular redox reactions and subsequent hydrolysis during workup to yield the final aldehyde.[2] The ortho selectivity is driven by the directing effect of the hydroxyl group.
Caption: Mechanism of the Duff Reaction for formylating 4-phenylphenol.
Experimental Protocol
-
Materials: 4-Phenylphenol, hexamethylenetetramine (HMTA), glycerol, boric acid, sulfuric acid (50% v/v), diethyl ether.
-
Procedure:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, combine 4-phenylphenol (17.0 g, 0.1 mol), HMTA (28.0 g, 0.2 mol), glycerol (100 mL), and boric acid (7.5 g, 0.12 mol).
-
Heat the reaction mixture to 150-160 °C with vigorous stirring. The mixture will become a dark, viscous solution. Maintain this temperature for 3 hours.
-
Cool the mixture to 90 °C and add 100 mL of hot water, followed by the slow addition of 50% sulfuric acid (120 mL) to hydrolyze the intermediate. This step is exothermic and should be performed with caution.
-
Heat the mixture to reflux for 30 minutes to ensure complete hydrolysis.
-
Cool the mixture to room temperature. Transfer the contents to a larger beaker and extract the product with diethyl ether (3 x 100 mL).
-
Combine the organic extracts, wash with brine (100 mL), dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product. Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization from ethanol/water to obtain 2-hydroxy-4-phenylbenzaldehyde as a solid.
-
The Reimer-Tiemann Reaction: Dichlorocarbene-Mediated Formylation
The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols that utilizes chloroform (CHCl₃) and a strong base, such as sodium hydroxide.[5][6] The reaction is known for its high ortho-selectivity but can be highly exothermic and requires careful control.[7]
Reaction Principle and Mechanism
The key reactive species in this reaction is dichlorocarbene (:CCl₂).[7] It is generated in situ by the alpha-elimination from chloroform after deprotonation by the strong base.[5] The phenoxide ion, formed by the deprotonation of 4-phenylphenol, is highly nucleophilic and attacks the electron-deficient dichlorocarbene.[8] The resulting dichloromethyl-substituted intermediate is then hydrolyzed under the basic reaction conditions to form the aldehyde.[5]
Caption: Mechanism of the Reimer-Tiemann reaction.
Experimental Protocol
-
Materials: 4-Phenylphenol, sodium hydroxide (NaOH), chloroform (CHCl₃), ethanol, water, hydrochloric acid (6M), ethyl acetate.
-
Procedure:
-
In a 500 mL three-necked flask fitted with a mechanical stirrer, dropping funnel, and reflux condenser, dissolve 4-phenylphenol (17.0 g, 0.1 mol) and sodium hydroxide (32.0 g, 0.8 mol) in a mixture of water (100 mL) and ethanol (50 mL).
-
Heat the solution to 65-70 °C in a water bath.
-
Add chloroform (24 mL, 0.3 mol) dropwise via the dropping funnel over 1 hour while maintaining vigorous stirring. The reaction is exothermic, and the addition rate should be controlled to keep the temperature below 75 °C.[7]
-
After the addition is complete, continue stirring the mixture at 70 °C for an additional 2 hours.
-
Cool the reaction mixture to room temperature and remove the excess ethanol and chloroform under reduced pressure.
-
Dilute the remaining aqueous solution with 200 mL of water and carefully acidify to pH 4-5 with 6M hydrochloric acid. A precipitate will form.
-
Extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield the crude product, which can be purified by column chromatography or recrystallization.
-
The Vilsmeier-Haack Reaction: Formylation with a Vilsmeier Reagent
The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich aromatic and heteroaromatic compounds.[9] It employs a "Vilsmeier reagent," typically formed from N,N-dimethylformamide (DMF) and an acid chloride like phosphoryl chloride (POCl₃).[10]
Reaction Principle and Mechanism
The reaction begins with the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion.[9] The electron-rich 4-phenylphenol attacks this potent electrophile. The resulting intermediate is then hydrolyzed during aqueous workup to liberate the aldehyde and regenerate DMF. This method is generally high-yielding for activated substrates.
Sources
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- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Formyl-5-phenylphenol
An Essential Protocol for Laboratory Safety and Environmental Responsibility
As researchers and scientists dedicated to advancing drug development, the safe handling and disposal of chemical reagents is a cornerstone of our professional responsibility. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Formyl-5-phenylphenol (CAS No. 35664-67-6), ensuring the safety of laboratory personnel and the protection of our environment. While specific safety data for this compound is not extensively documented, its structural similarity to other phenolic and aldehydic compounds necessitates a cautious and informed approach to its disposal.
I. Understanding the Hazard: A Proactive Approach to Safety
This compound belongs to the family of substituted phenols and aromatic aldehydes. Phenolic compounds are known for their potential toxicity and environmental hazards.[1][2][3] Phenol, the parent compound, is toxic, corrosive, and can be rapidly absorbed through the skin, potentially causing severe health effects.[1][4] Therefore, it is imperative to handle this compound with the same level of caution.
Key Assumed Hazards:
-
Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.
-
Environmental Hazard: Potentially toxic to aquatic life with long-lasting effects.[5][6][7]
II. Immediate Safety and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, the paramount concern is personal safety. Adherence to proper PPE protocols is non-negotiable.
Essential Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[8] | To prevent skin contact and absorption. Phenolic compounds can be readily absorbed through the skin.[4] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[5][6] | To protect against accidental splashes which could cause serious eye irritation or damage. |
| Body Protection | A laboratory coat or chemical-resistant apron. | To protect against spills and contamination of personal clothing. |
| Respiratory | Work in a well-ventilated area, preferably within a certified chemical fume hood, especially if there is a risk of generating dust or aerosols.[4][9] | To minimize the inhalation of any potentially harmful vapors or dust particles. |
An ANSI-approved eyewash station and safety shower must be readily accessible within a 10-second travel time from the work area.[1]
III. Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the sink or in regular trash. [2][9]
Workflow for Proper Disposal of this compound:
Figure 1. A step-by-step workflow for the safe disposal of this compound.
Detailed Procedural Steps:
-
Waste Segregation and Collection:
-
Pure Chemical Waste: Collect any unused or waste this compound in a designated, sealable, and chemically compatible container.[2][9] This container should be clearly labeled as "Hazardous Waste."
-
Contaminated Materials: Any labware, such as pipette tips, tubes, gloves, or absorbent paper, that has come into contact with this compound must also be collected as hazardous waste.[9] These items should be placed in a separate, clearly labeled, sealed container or a heavy-duty plastic bag designated for solid hazardous waste.
-
-
Container Labeling:
-
All hazardous waste containers must be accurately and clearly labeled.[10] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and its CAS number: "35664-67-6"
-
The approximate quantity of waste
-
The date the waste was first added to the container
-
The name and contact information of the generating researcher or lab
-
-
-
Storage of Waste:
-
Waste containers must be kept tightly sealed when not in use.[2]
-
Store the sealed waste containers in a designated, well-ventilated, and cool area, away from incompatible materials such as strong oxidizing agents and strong bases.[2][6]
-
Utilize secondary containment (e.g., a larger, chemically resistant bin) to prevent the spread of material in case of a leak.
-
-
Arranging for Final Disposal:
-
The ultimate disposal of this compound must be conducted by a licensed and certified hazardous waste disposal company.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
The preferred method for the final disposal of phenolic compounds is high-temperature incineration at a permitted facility, which ensures complete destruction of the hazardous material.[2]
-
IV. Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Small Spills (Solid):
-
Ensure proper PPE is worn.
-
Gently sweep up the solid material to avoid creating dust.
-
Place the swept material into a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Prevent the spill from entering drains or waterways.
-
Restrict access to the area until it has been decontaminated by trained personnel.
-
V. Regulatory Framework
The disposal of hazardous waste is governed by strict federal and local regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the regulatory framework for hazardous waste management.[11][12] While this compound may not be explicitly listed, it would likely be classified as a hazardous waste based on its characteristics (toxicity). It is the responsibility of the waste generator (the laboratory) to make this determination and manage the waste accordingly.
By adhering to these rigorous disposal procedures, you are not only ensuring your personal safety and that of your colleagues but also upholding the highest standards of scientific integrity and environmental stewardship.
References
-
Phenol Standard Operating Procedure. Yale Environmental Health & Safety. Available at: [Link]
-
Phenol, Chloroform, or TRIzol™ Waste Disposal. Research Safety Affairs, The University of Tennessee Health Science Center. Available at: [Link]
-
How Do You Dispose Of Phenol Safely? Chemistry For Everyone. Available at: [Link] (Note: A representative, non-active link is provided as the original may change).
-
PHENOL HEALTH AND SAFETY GUIDE. International Programme on Chemical Safety (IPCS). Available at: [Link]
-
Safety data sheet - 2-Phenylphenol. CPAChem. Available at: [Link]
-
PHENOL. Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
Phenol - NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). Available at: [Link]
-
Toxicological Profile for Phenol. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]
-
Phenol. University of California, Berkeley - Office of Environment, Health & Safety. Available at: [Link]
-
Hazardous Waste Disposal Guide. Northwestern University - Research Safety. Available at: [Link]
-
Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). Available at: [Link]
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- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. cpachem.com [cpachem.com]
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- 9. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 10. Chapter 8 - Hazardous Waste Disposal Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
Essential Personal Protective Equipment (PPE) Protocol for Handling 2-Formyl-5-phenylphenol
This guide provides comprehensive, field-tested recommendations for the safe handling of 2-Formyl-5-phenylphenol. As a trusted partner in your research, we aim to provide value beyond the product itself by ensuring you have the critical information necessary for laboratory safety and chemical handling. The following protocols are designed to offer procedural, step-by-step guidance to safeguard researchers, scientists, and drug development professionals.
Foundational Principles of Chemical Safety
Before handling this compound, it is imperative to conduct a thorough risk assessment. This involves understanding the potential hazards, the routes of exposure, and the quantities being used. Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood. An emergency eyewash station and safety shower must be readily accessible.
Recommended Personal Protective Equipment
The selection of appropriate PPE is the most critical step in mitigating the risks associated with handling this compound. The following table summarizes the minimum required PPE.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves | Provides protection against splashes and brief contact with aromatic aldehydes and phenols. Always double-glove for added protection during transfers of significant quantities. |
| Eye Protection | Chemical safety goggles | Protects against splashes that could cause serious eye irritation or damage. Standard safety glasses are not sufficient. |
| Face Protection | Face shield (in addition to goggles) | Recommended when handling larger quantities or when there is a significant risk of splashing. |
| Body Protection | Chemical-resistant lab coat | A fully buttoned lab coat made of a non-porous material protects the skin from accidental contact. |
| Respiratory Protection | Not generally required for small quantities in a fume hood. | If working outside of a fume hood or with large quantities that could generate dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
Step-by-Step PPE Protocol: Donning and Doffing
Properly putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on the lab coat and fasten all buttons.
-
Gloves (First Pair): Don the first pair of nitrile or neoprene gloves, ensuring they fit snugly.
-
Gloves (Second Pair): If double-gloving, put on the second pair over the first.
-
Eye and Face Protection: Put on chemical safety goggles, followed by a face shield if necessary.
Doffing Sequence (to be performed in a designated area):
-
Gloves (Outer Pair): If double-gloved, remove the outer pair by grasping the outside of one glove at the wrist with the other gloved hand and peeling it off. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.
-
Face and Eye Protection: Remove the face shield (if used) and then the goggles from the back of the head forward.
-
Lab Coat: Unbutton the lab coat and remove it by folding it inward on itself to contain any contamination.
-
Gloves (Inner Pair): Remove the final pair of gloves using the same technique as for the outer pair.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Workflow for Safe Handling of this compound
The following diagram illustrates the critical decision points and workflow for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan
All waste generated from handling this compound, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect all contaminated solids (gloves, absorbent pads, etc.) in a clearly labeled, sealed waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled waste container.
-
Container Disposal: Triple rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous liquid waste.
Always follow your institution's specific guidelines for hazardous waste disposal.
Conclusion
By adhering to these protocols, researchers can significantly mitigate the risks associated with handling this compound. A proactive approach to safety, grounded in a thorough understanding of the potential hazards and the proper use of personal protective equipment, is paramount in a research environment. Our commitment is to empower you with the knowledge and tools to conduct your work safely and effectively.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
